PBP10
Description
Properties
IUPAC Name |
[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H126N24O15/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122)/t57-,58-,59-,60-,61-,62-,63-,64-,71-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOWMSSANHIUTR-NVWDZAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)[NH-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)[NH-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H126N24O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1712.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PBP10: A Technical Guide to its Mechanism of Action in the Inflammatory Response
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the PBP10 peptide, a synthetic agent derived from human plasma gelsolin, and its role in modulating the inflammatory response. We will explore its molecular interactions, downstream signaling effects, and the experimental basis for these findings.
Core Concepts: this compound Overview
This compound is a synthetic, 10-amino-acid, cell-permeable peptide derived from the phosphatidylinositol 4,5-bisphosphate (PIP2)-binding site of human plasma gelsolin (pGSN).[1][2] Its sequence is QRLFQVKGRR, and it is often conjugated with rhodamine B for experimental visualization.[3] this compound exhibits a dual-action mechanism, functioning as both a direct bactericidal agent against Gram-positive and Gram-negative bacteria and as a modulator of the host inflammatory response.[2] Its primary therapeutic potential lies in its ability to neutralize bacterial components and concurrently suppress the excessive inflammation they induce.[4][5]
Mechanism of Action in Inflammation
This compound exerts its anti-inflammatory effects through a multi-pronged approach that involves direct neutralization of pathogen-associated molecular patterns (PAMPs) and modulation of host cell signaling pathways.
Direct Neutralization of Bacterial Endotoxins
A primary mechanism of this compound is its ability to directly bind and neutralize key pro-inflammatory molecules from bacterial cell walls. It interacts specifically with:
-
Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria.
-
Lipoteichoic Acid (LTA): A component of the cell wall of Gram-positive bacteria.[1][2]
By binding to these molecules, this compound effectively sequesters them, preventing their interaction with host pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), thereby blocking the initial trigger of the inflammatory cascade.[6][7]
Modulation of Host Cell Receptors
Beyond direct neutralization, this compound actively modulates host cell signaling by acting as a selective antagonist for formyl peptide receptor 2 (FPR2) . It inhibits FPR2-mediated activity, such as NADPH oxidase activation, without affecting the signaling of the related FPR1 receptor. This targeted inhibition helps to reduce the amplification of the inflammatory response initiated by host-derived or pathogen-derived formyl peptides.
Downstream Signaling and Attenuation of Inflammatory Mediators
The combined actions of this compound—neutralizing PAMPs and inhibiting FPR2—lead to a significant reduction in the production of key inflammatory mediators. Experimental evidence, primarily from studies using human keratinocytes (HaCaT cells), demonstrates that this compound and its nanocarrier formulations significantly limit the production of:
-
Reactive Oxygen Species (ROS): this compound strongly inhibits ROS synthesis induced by inflammatory stimuli, thereby protecting cells from oxidative stress.[1]
-
Nitric Oxide (NO): A signaling molecule that can be pro-inflammatory at high levels.[2]
-
Interleukin-8 (IL-8): A potent chemokine responsible for recruiting neutrophils to the site of inflammation.[1][2]
Furthermore, this compound has been shown to prevent changes in the nanomechanical properties (i.e., cell stiffness) of keratinocytes that are typically induced by LPS stimulation, suggesting it helps maintain cellular homeostasis during an inflammatory challenge.[2][4]
Quantitative Data Summary
The inhibitory effect of this compound on cytokine release has been quantified in vitro. The following table summarizes the reduction of IL-8 release from human keratinocytes stimulated with LPS and LTA.
| Stimulant | Condition | IL-8 Concentration (pg/mL) | Percent Reduction | Reference |
| LPS | Untreated Control | 504.9 ± 49.39 | - | [1][6] |
| This compound Treatment | 393.5 – 431.0 | 14.6% - 22.1% | [1][6] | |
| LTA | Untreated Control | 749.2 ± 55.81 | - | [1][6] |
| This compound Treatment | 397.5 – 589.7 | 21.3% - 46.9% | [1][6] |
Experimental Protocols
The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Cell Culture and Stimulation
-
Cell Line: Immortalized human keratinocytes (HaCaT cell line) are cultured in appropriate media (e.g., RPMI1640 supplemented with fetal bovine serum and antibiotics).[5][8]
-
Plating: Cells are seeded into multi-well plates and grown to approximately 80% confluency.[8]
-
Stimulation: The inflammatory response is induced by treating the cells with either LPS (from E. coli) or LTA (from S. aureus) at optimized concentrations.
-
Treatment: this compound peptides (or this compound-functionalized nanoparticles) are added to the cell cultures concurrently with or prior to the inflammatory stimulus.
Measurement of Inflammatory Mediators
-
ROS Generation Assay:
-
After stimulation and treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometry.[1]
-
-
IL-8 Release Assay (ELISA):
-
Following the incubation period, the cell culture supernatant is collected.
-
The concentration of IL-8 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Absorbance is read on a microplate reader, and IL-8 concentrations are calculated based on a standard curve.[1]
-
Cell Stiffness Measurement
-
Atomic Force Microscopy (AFM):
-
HaCaT cells are cultured on sterile glass coverslips and subjected to stimulation and this compound treatment.
-
Live cells are analyzed using an AFM system equipped with a cantilever probe.
-
The probe is used to indent the cell surface at defined points and depths (e.g., 300 nm and 1 µm) to generate force-distance curves.[1]
-
Young's modulus, a measure of cell stiffness, is calculated from the force-distance curves using the Hertz model. This allows for the quantification of changes in cellular nanomechanical properties.[2]
-
Conclusion
This compound demonstrates a robust and multi-faceted mechanism for suppressing inflammation driven by bacterial components. By directly neutralizing LPS and LTA and selectively antagonizing the FPR2 receptor, it effectively inhibits the production of critical inflammatory mediators, including ROS, NO, and IL-8. This dual functionality makes this compound and its derivatives promising candidates for therapeutic development in the treatment of bacterial infections and associated inflammatory pathologies.[2] Further research into its in vivo efficacy and safety profile is warranted.
References
- 1. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with this compound peptide derived from the PIP2-binding site of human plasma gelsolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with this compound peptide derived from the PIP2-binding site of human plasma gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound TFA - Ace Therapeutics [acetherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. inhibition-of-inflammatory-response-in-human-keratinocytes-by-magnetic-nanoparticles-functionalized-with-pbp10-peptide-derived-from-the-pip2-binding-site-of-human-plasma-gelsolin - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. The subversion of Toll-like receptor signaling by bacterial and viral proteases during the development of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
PBP10: A Selective FPR2 Antagonist for Research and Drug Development
An In-depth Technical Guide
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a pivotal role in the regulation of inflammatory responses. Its ability to bind a diverse array of ligands, including both pro-inflammatory and anti-inflammatory molecules, makes it a highly attractive therapeutic target for a range of diseases characterized by inflammation. PBP10, a synthetic peptide derived from the phosphatidylinositol 4,5-bisphosphate (PIP2)-binding site of human plasma gelsolin, has emerged as a valuable tool for studying FPR2 signaling due to its selective antagonist activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data (where available), detailed experimental protocols for its characterization, and visualizations of key signaling pathways and experimental workflows.
This compound: A Selective Antagonist of FPR2
This compound is a 10-amino acid peptide with the sequence QRLFQVKGRR, conjugated at its N-terminus with rhodamine B for visualization.[1] It functions as a cell-permeable and selective antagonist of FPR2, demonstrating preferential inhibition of FPR2-mediated signaling over that of the closely related Formyl Peptide Receptor 1 (FPR1).[2][3]
Mechanism of Action
The antagonistic activity of this compound is linked to its ability to bind to phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid in the plasma membrane.[4] By interacting with PIP2, this compound is thought to disrupt the downstream signaling cascades initiated by the activation of FPR2 by its agonists.[4] This interference with PIP2-dependent pathways effectively blocks cellular responses such as NADPH oxidase activation and calcium mobilization that are triggered by FPR2 agonists.[1][2]
Quantitative Data
While this compound is widely cited as a selective FPR2 antagonist, specific quantitative data such as IC50 values for the inhibition of FPR2-mediated responses and binding affinities (Kd) are not consistently reported across publicly available literature. However, its selectivity has been demonstrated qualitatively in functional assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (FPR2 Inhibition) | Data not consistently available | Varies (e.g., inhibition of WKYMVM-induced calcium flux or superoxide production in neutrophils) | - |
| Binding Affinity (Kd for FPR2) | Data not consistently available | Varies (e.g., competitive binding assays) | - |
| Selectivity | Selective for FPR2 over FPR1 | This compound inhibits WKYMVM (FPR2 agonist)-induced responses but not fMLF (FPR1 agonist)-induced responses in human neutrophils. | [2][5] |
FPR2 Signaling Pathways
FPR2 activation by an agonist initiates a cascade of intracellular signaling events. As a GPCR, it couples to inhibitory G proteins (Gi), leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, including phospholipase C (PLC), which hydrolyzes PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). FPR2 signaling also involves the activation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. This compound, through its interaction with PIP2, is positioned to disrupt these initial signaling events.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of this compound as an FPR2 antagonist.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an FPR2 agonist.
Materials:
-
FPR2-expressing cells (e.g., human neutrophils, or a cell line stably expressing human FPR2 like HL-60 cells differentiated into a neutrophil-like phenotype)
-
FPR2 agonist (e.g., WKYMVM)
-
FPR1 agonist (e.g., fMLF) for selectivity testing
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium
-
Fetal Bovine Serum (FBS)
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Culture FPR2-expressing cells to the appropriate density. For adherent cells, seed in 96-well plates the day before the assay. For suspension cells like neutrophils, isolate from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation.
-
Wash the cells with HBSS without calcium and magnesium.
-
-
Dye Loading:
-
Resuspend the cells in HBSS containing a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and 0.02% Pluronic F-127.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS containing calcium and magnesium to remove excess dye.
-
Resuspend the cells in HBSS with calcium and magnesium at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Assay:
-
Aliquot the cell suspension into the wells of a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 5-15 minutes at 37°C.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the FPR2 agonist (e.g., WKYMVM at a final concentration of 10-100 nM) and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
To test for selectivity, perform a parallel experiment using an FPR1 agonist (e.g., fMLF at a final concentration of 10-100 nM).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.
-
NADPH Oxidase Activity (Superoxide Production) Assay
This assay measures the production of superoxide radicals by neutrophils in response to FPR2 activation and its inhibition by this compound.
Materials:
-
Human neutrophils
-
FPR2 agonist (e.g., WKYMVM)
-
FPR1 agonist (e.g., fMLF)
-
This compound
-
Luminol or Isoluminol (chemiluminescent probe)
-
Horseradish peroxidase (HRP)
-
HBSS with calcium and magnesium
-
96-well white microplates
-
Luminometer with injection capabilities
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a method such as Dextran sedimentation followed by Ficoll-Paque gradient separation.
-
Assay Preparation:
-
Resuspend the isolated neutrophils in HBSS with calcium and magnesium at a concentration of 1-2 x 10^6 cells/mL.
-
In a 96-well white plate, add the neutrophil suspension.
-
Add luminol/isoluminol (e.g., 50 µM) and HRP (e.g., 4 U/mL).
-
-
Inhibition and Stimulation:
-
Pre-incubate the cells with different concentrations of this compound or vehicle for 5-10 minutes at 37°C.
-
Place the plate in the luminometer and measure the baseline chemiluminescence.
-
Inject the FPR2 agonist (e.g., WKYMVM at a final concentration of 100 nM) and immediately start recording the chemiluminescence over time (typically for 15-30 minutes).
-
For selectivity, conduct a parallel experiment using an FPR1 agonist (e.g., fMLF at a final concentration of 100 nM).
-
-
Data Analysis:
-
The chemiluminescence signal is proportional to the amount of superoxide produced.
-
Calculate the peak or total chemiluminescence response.
-
Determine the percentage of inhibition of the agonist-induced superoxide production by this compound and calculate the IC50 value.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to block the directed migration of neutrophils towards a chemoattractant gradient created by an FPR2 agonist.
Materials:
-
Human neutrophils
-
FPR2 agonist (e.g., WKYMVM)
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size filter)
-
HBSS with 0.1% BSA
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader or microscope
Procedure:
-
Neutrophil Preparation:
-
Isolate human neutrophils as described previously.
-
Label the neutrophils with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in HBSS with 0.1% BSA.
-
-
Chemotaxis Setup:
-
Add the FPR2 agonist (e.g., WKYMVM at 1-10 nM) to the lower wells of the chemotaxis chamber.
-
In the upper chamber (the insert), add the Calcein-AM labeled neutrophils that have been pre-incubated with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
-
Incubation: Incubate the chemotaxis chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2 to allow the neutrophils to migrate through the filter towards the chemoattractant.
-
Quantification of Migration:
-
After incubation, carefully remove the insert.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.
-
Alternatively, the migrated cells on the underside of the filter can be fixed, stained, and counted under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Conclusion
This compound stands as a critical tool for researchers investigating the complex biology of FPR2. Its selectivity allows for the specific interrogation of FPR2-mediated signaling pathways, helping to dissect their roles in both physiological and pathological processes. While a more comprehensive quantitative characterization of this compound would be beneficial, the existing data and the experimental protocols outlined in this guide provide a solid foundation for its use in advancing our understanding of FPR2 and in the development of novel therapeutics targeting this important receptor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. FPR2: A Novel Promising Target for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
The Core Interaction: A Technical Guide to PBP10 and Lipopolysaccharide Neutralization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of the innate immune system. Its interaction with host cells can lead to a cascade of inflammatory responses, which, in severe cases, can result in sepsis and septic shock. The development of agents that can effectively neutralize LPS is a critical area of research for new therapeutics against bacterial infections. This technical guide provides an in-depth overview of the interaction between PBP10, a synthetic peptide derived from human plasma gelsolin, and LPS. This compound has emerged as a promising candidate for LPS neutralization, demonstrating both bactericidal and anti-inflammatory properties.[1][2] This document details the quantitative aspects of this interaction, the experimental protocols to assess it, and the underlying signaling pathways.
This compound: A Gelsolin-Derived Peptide
This compound is a synthetic, rhodamine B-conjugated 10-amino acid peptide (QRLFQVKGRR) derived from the phosphatidylinositol 4,5-bisphosphate (PIP2)-binding site of human plasma gelsolin (residues 160-169).[3] Gelsolin, a highly conserved protein, is known to bind to LPS from various bacteria with high affinity and modulate the host's inflammatory response.[3][4] this compound inherits this LPS-binding capability and has been shown to interact specifically with LPS and lipoteichoic acid (LTA), limiting the inflammatory effects induced by these microbial molecules.[2]
Quantitative Analysis of the this compound-LPS Interaction
| Parameter | Value | LPS Source | Method | Reference |
| Dissociation Constant (Kd) | 177 nM | Pseudomonas aeruginosa | Isothermal Titration Calorimetry (ITC) | [1] |
This nanomolar binding affinity indicates a strong and specific interaction between the gelsolin-derived peptide and LPS, comparable to other known LPS-binding molecules.[1]
Mechanism of Action: Neutralization of LPS and Inhibition of Inflammatory Signaling
This compound exerts its anti-inflammatory effects by directly binding to LPS, which is believed to prevent the interaction of LPS with the host's pattern recognition receptors, primarily the Toll-like receptor 4 (TLR4) complex. This complex, which includes LPS-binding protein (LBP), CD14, and MD-2, is responsible for initiating the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[3][5]
By sequestering LPS, this compound effectively short-circuits this inflammatory pathway. Evidence suggests that plasma gelsolin and its derived peptides can block TLR-dependent NF-κB translocation.[3]
Signaling Pathway of LPS and the Point of this compound Intervention
The canonical LPS signaling pathway begins with the recognition of LPS by LBP in the bloodstream. The LPS-LBP complex then transfers LPS to CD14, a co-receptor that facilitates the loading of LPS onto the TLR4-MD2 complex. This binding event induces a conformational change in TLR4, leading to the recruitment of intracellular adaptor proteins, primarily MyD88 and TRIF. These adaptors initiate distinct downstream signaling cascades, both of which can culminate in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[6][7][8]
This compound is thought to intervene at the very beginning of this cascade by binding directly to LPS, thus preventing its interaction with LBP and CD14.
Caption: LPS signaling pathway and this compound's point of intervention.
Experimental Protocols
A variety of in vitro and in vivo methods are employed to characterize the interaction between this compound and LPS and to evaluate its biological consequences.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes that occur upon the binding of a ligand (in this case, a gelsolin-derived peptide) to a macromolecule (LPS). This method allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Detailed Methodology:
-
Sample Preparation: Prepare solutions of the gelsolin-derived peptide and LPS in the same buffer (e.g., phosphate-buffered saline, pH 7.4). The concentrations should be accurately determined.
-
ITC Instrument Setup: The ITC instrument consists of a sample cell and a reference cell. The LPS solution is loaded into the sample cell, and the peptide solution is loaded into the injection syringe.
-
Titration: A series of small injections of the peptide solution are made into the LPS solution while the temperature is kept constant.
-
Data Acquisition: The heat released or absorbed during each injection is measured and plotted against the molar ratio of the peptide to LPS.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).[1]
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Cytokine Release Assay in Macrophage Cell Lines
This assay is used to determine the ability of this compound to inhibit the LPS-induced production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines like RAW 264.7.
Detailed Methodology:
-
Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach a suitable confluency.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
LPS Stimulation: Add a fixed concentration of LPS to the wells to stimulate the cells. Include control wells with no treatment, this compound alone, and LPS alone.
-
Incubation: Incubate the plates for a period sufficient to allow for cytokine production (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[9][10]
Caption: Workflow for Cytokine Release Assay.
NF-κB Nuclear Translocation Assay
This assay is used to visualize and quantify the inhibition of LPS-induced NF-κB nuclear translocation by this compound.
Detailed Methodology:
-
Cell Culture and Seeding: Grow cells (e.g., astrocytes or macrophages) on coverslips in multi-well plates.
-
Treatment and Stimulation: Treat the cells with this compound followed by LPS stimulation, as described in the cytokine release assay.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65). Follow this with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent DNA-binding dye (e.g., DAPI).
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, NF-κB will be localized in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus. The degree of nuclear translocation in the presence of this compound can be quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.[3]
Conclusion
This compound, a peptide derived from human plasma gelsolin, demonstrates a strong and specific interaction with bacterial lipopolysaccharide. This interaction forms the basis of its ability to neutralize LPS and inhibit the subsequent inflammatory cascade mediated by the TLR4 signaling pathway. The quantitative data, though primarily from a closely related peptide, indicates a high-affinity binding in the nanomolar range. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other potential LPS-neutralizing agents. For drug development professionals, this compound represents a promising lead compound for the development of novel therapeutics to combat Gram-negative bacterial infections and their life-threatening consequences. Further research to determine the precise pharmacokinetic and pharmacodynamic properties of this compound is warranted to advance its potential clinical application.
References
- 1. Lysophosphatidic acid and lipopolysaccharide bind to the PIP2-binding domain of gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with this compound peptide derived from the PIP2-binding site of human plasma gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of endotoxin by human plasma gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracellular gelsolin binds lipoteichoic acid and modulates cellular response to proinflammatory bacterial wall components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 7. Both TRIF-Dependent and MyD88-dependent Signaling Contributes to Host Defense Against Pulmonary Klebsiella infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of MyD88- and TRIF-dependent signaling in monophosphoryl lipid A-induced expansion and recruitment of innate immunocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interleukin-10 inhibits tumor necrosis factor-alpha production in lipopolysaccharide-stimulated RAW 264.7 cells through reduced MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PBP10 in Modulating Host Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic peptide PBP10 and its role in modulating the host immune response. This compound, a 10-amino acid peptide derived from human plasma gelsolin, has emerged as a potent anti-inflammatory and bactericidal agent. This document details its mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes its signaling pathways.
Core Mechanism of Action
This compound exerts its immunomodulatory effects primarily through two interconnected mechanisms:
-
Inhibition of Formyl Peptide Receptor 2 (FPR2): this compound acts as a selective, cell-permeable inhibitor of FPR2, a G-protein coupled receptor involved in chemotaxis and inflammatory responses.[1][2][3][4] By blocking FPR2, this compound can attenuate inflammatory signaling cascades.
-
Neutralization of Bacterial Pro-inflammatory Molecules: this compound directly interacts with and neutralizes lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria.[1][5][6][7][8] This sequestration of potent bacterial inflammagens prevents their interaction with host pattern recognition receptors, thereby preempting the inflammatory cascade.
Quantitative Data on Immunomodulatory Effects
The anti-inflammatory capacity of this compound has been quantified by its ability to inhibit the production of key inflammatory mediators in human keratinocyte (HaCaT) cell lines stimulated with LPS and LTA.[1][5][6]
Table 1: Inhibition of Reactive Oxygen Species (ROS) Production by this compound
| Stimulant | This compound Concentration (µg/mL) | % Inhibition of ROS (Mean ± SD) | p-value |
| LPS | 10 | 30.33 ± 3.31 | < 0.0001 |
| LTA | 10 | 46.42 ± 0.19 | < 0.0001 |
Data extracted from Piktel, E., et al. (2019).[1]
Table 2: Reduction of Interleukin-8 (IL-8) Release by this compound
| Stimulant | Condition | IL-8 Concentration (pg/mL) (Mean ± SD) |
| LPS | Unstimulated Control | Not reported |
| LPS | Stimulated Control | 504.9 ± 49.39 |
| LPS | This compound Treated | 393.5 - 431 (range) |
| LTA | Unstimulated Control | Not reported |
| LTA | Stimulated Control | 749.2 ± 55.81 |
| LTA | This compound Treated | 397.5 - 589.7 (range) |
Data extracted from Piktel, E., et al. (2019).[1]
Signaling Pathways
This compound's modulation of the host immune response involves the interruption of canonical inflammatory signaling pathways. The diagrams below illustrate the logical relationships in these pathways.
Experimental Protocols
The following protocols are based on methodologies described for the in vitro evaluation of this compound's anti-inflammatory properties.[1]
Cell Culture and Maintenance
-
Cell Line: Human keratinocyte cell line HaCaT.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
In Vitro Model of Inflammation
-
Cell Seeding: Seed HaCaT cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for mediator analysis) at a density that allows for adherence and growth.
-
Stimulation: After cell adherence (typically 24 hours), replace the culture medium with fresh medium containing either LPS (from E. coli) or LTA (from S. aureus) at a final concentration of 1 µg/mL.
-
This compound Treatment: Concurrently with stimulation, add this compound to the culture medium at desired final concentrations (e.g., 1-10 µg/mL).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for an inflammatory response and its modulation by this compound.
Measurement of Inflammatory Mediators
-
Sample Collection: After the incubation period, collect the cell culture supernatants.
-
Griess Reagent: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix equal volumes of culture supernatant and Griess reagent in a 96-well plate.
-
Incubation: Incubate the mixture for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
Fluorescent Probe: Use a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
Cell Loading: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and incubate them with DCFH-DA solution in serum-free medium.
-
Measurement: After a suitable incubation period (e.g., 30-60 minutes), measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Analysis: Compare the fluorescence intensity of this compound-treated cells to that of stimulated and unstimulated controls.
-
Sample Collection: Collect cell culture supernatants after the incubation period.
-
ELISA Kit: Use a commercially available Human IL-8 ELISA kit.
-
Procedure: Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the IL-8 concentration in the samples by interpolating from the standard curve.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for conditions characterized by excessive inflammation and bacterial infection. Its dual mechanism of action, involving both the direct neutralization of bacterial pro-inflammatory molecules and the inhibition of the host's FPR2 signaling pathway, makes it a promising candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further investigate and harness the immunomodulatory properties of this compound.
References
- 1. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with this compound peptide derived from the PIP2-binding site of human plasma gelsolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FPR2: A Novel Promising Target for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with this compound peptide derived from the PIP2-binding site of human plasma gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of the Gelsolin-Derived Antibacterial PBP 10 Peptide with Lipid Bilayers and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of the gelsolin-derived antibacterial PBP 10 peptide with lipid bilayers and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
PBP10 and its Binding Affinity for PIP2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBP10 is a synthetic, cell-permeable decapeptide conjugated to rhodamine B at its N-terminus.[1] Its sequence is derived from the highly conserved phosphatidylinositol 4,5-bisphosphate (PIP2) binding site of the actin-regulatory protein gelsolin, specifically residues 160-169.[2][3] This peptide has garnered significant interest as a selective antagonist for the formyl peptide receptor 2 (FPR2) and as a tool to probe the cellular functions of PIP2.[1] this compound exhibits a high affinity for polyphosphoinositides, and its interaction with PIP2 is central to its mechanism of action, which includes the disruption of actin filament organization and the modulation of cellular motility.[4] This guide provides a comprehensive overview of the binding of this compound to PIP2, including putative quantitative data, detailed experimental protocols for characterizing this interaction, and the relevant signaling context.
Data Presentation: this compound and Gelsolin Binding Affinity for PIP2
| Interacting Molecule | Ligand | Dissociation Constant (Kd) | Conditions |
| Rabphilin-3A C2A domain | IP3 | 55 µM | In the presence of 5 mM Ca2+ |
| Rabphilin-3A C2A domain | IP3 | 800 ± 50 µM | In the absence of Ca2+ |
| Rabphilin-3A C2B domain | IP3 | 0.5 mM | Ca2+-independent |
Experimental Protocols
To quantitatively determine the binding affinity of this compound for PIP2, several biophysical techniques can be employed. The following are detailed methodologies for three common approaches.
Fluorescence Quenching Assay
This method leverages the intrinsic fluorescence of the rhodamine B moiety on this compound, which is known to be quenched upon binding to PIP2.
Objective: To determine the dissociation constant (Kd) of the this compound-PIP2 interaction by measuring the decrease in this compound fluorescence upon titration with PIP2-containing liposomes.
Materials:
-
Rhodamine B-labeled this compound
-
Phosphatidylinositol 4,5-bisphosphate (PIP2)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable carrier lipid
-
Buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)
-
Spectrofluorometer
Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture of PIP2 and DOPC at a desired molar ratio (e.g., 5% PIP2, 95% DOPC) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the assay buffer by vortexing, creating multilamellar vesicles (MLVs).
-
Generate small unilamellar vesicles (SUVs) by sonicating the MLV suspension to clarity in a bath sonicator.
-
-
Fluorescence Titration:
-
Prepare a stock solution of this compound in the assay buffer at a fixed concentration (e.g., 1 µM).
-
In a fluorescence cuvette, add the this compound solution.
-
Measure the initial fluorescence intensity of this compound (Excitation: ~560 nm, Emission: ~580 nm).
-
Incrementally add small aliquots of the PIP2-containing SUV suspension to the cuvette.
-
After each addition, allow the system to equilibrate for 2-5 minutes and then record the fluorescence intensity.
-
Continue the titration until the fluorescence signal is saturated (no further decrease is observed).
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution at each titration point.
-
Plot the change in fluorescence (ΔF) as a function of the concentration of accessible PIP2.
-
Fit the resulting binding curve to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-PIP2 interaction.
Materials:
-
This compound
-
PIP2-containing liposomes (prepared as described above)
-
ITC instrument
-
Degassed assay buffer
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 10-50 µM) in the degassed assay buffer and load it into the ITC sample cell.
-
Prepare a suspension of PIP2-containing liposomes (e.g., 1-2 mM total lipid) in the same degassed buffer and load it into the injection syringe.
-
-
ITC Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the liposome suspension into the this compound solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of lipid to this compound.
-
Fit the data to a suitable binding model to determine the Kd, n, and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd) of the this compound-PIP2 interaction.
Materials:
-
This compound
-
L1 sensor chip (for liposome capture)
-
PIP2-containing liposomes (prepared as described above)
-
SPR instrument and associated buffers
Protocol:
-
Liposome Immobilization:
-
Equilibrate the L1 sensor chip with the running buffer.
-
Inject the PIP2-containing liposomes over the sensor surface to allow for their capture on the lipophilic surface, forming a lipid bilayer.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in the running buffer over the immobilized liposome surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, flow the running buffer alone over the surface to monitor the dissociation of this compound.
-
-
Data Analysis:
-
Generate sensorgrams (RU vs. time) for each this compound concentration.
-
Globally fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the dissociation constant (Kd) as the ratio of kd/ka.
-
Signaling Pathways and Logical Relationships
The interaction of this compound with PIP2 is crucial for its biological effects, primarily through the disruption of PIP2-dependent cellular processes. One of the most well-characterized roles of PIP2 is in the regulation of the actin cytoskeleton.
Caption: Experimental workflow for determining this compound-PIP2 binding affinity.
This compound acts by sequestering PIP2, thereby inhibiting its interaction with endogenous PIP2-binding proteins like gelsolin. This leads to alterations in actin dynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ATP competes with PIP2 for binding to gelsolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of PIP2 in Cellular Signaling, Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gelsolin binding to phosphatidylinositol 4,5-bisphosphate is modulated by calcium and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cell Permeability of PBP10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the cell permeability of PBP10, a rhodamine B-conjugated, ten-amino-acid peptide derived from the phosphoinositide-binding site of human plasma gelsolin. This compound is recognized for its bactericidal properties and its role as a selective inhibitor of the formyl peptide receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses.[1] This document details the known mechanisms of this compound's cellular entry, its interaction with intracellular targets, and the signaling pathways it modulates. Furthermore, it outlines key experimental protocols for researchers investigating the cell permeability of this compound and similar peptide-based therapeutics.
Data Presentation: Quantitative Analysis of this compound Cell Permeability
A thorough review of existing scientific literature did not yield specific quantitative data for the cell permeability of this compound, such as the apparent permeability coefficient (Papp), uptake and efflux kinetics, or steady-state intracellular concentrations. The rhodamine B conjugation is consistently cited as essential for its cell-penetrating ability, suggesting a passive transport mechanism.[1]
For researchers aiming to quantify the cell permeability of this compound, the following table provides a structured format for presenting key experimental data.
| Parameter | Cell Type | Method | Value | Units | Reference |
| Apparent Permeability (Papp) | e.g., Caco-2 | Caco-2 Transwell Assay | Data not available | cm/s | |
| Uptake Rate Constant (kin) | e.g., Neutrophils | Fluorescence Microscopy/Flow Cytometry | Data not available | s⁻¹ | |
| Efflux Rate Constant (kout) | e.g., Neutrophils | Fluorescence Microscopy/Flow Cytometry | Data not available | s⁻¹ | |
| Intracellular Concentration | e.g., Neutrophils | Fluorescence Correlation Spectroscopy | Data not available | µM | |
| Half-life of Intracellular Uptake | e.g., Neutrophils | Time-course Fluorescence Measurement | Data not available | min |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible investigation of this compound cell permeability.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an in vitro model for the intestinal epithelium, making it a standard for assessing the oral absorbability of compounds.[2]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Complete cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound solution of known concentration
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS or a fluorescence plate reader for quantification
Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a predetermined threshold (e.g., 250 Ω·cm²) indicates a tight monolayer. Additionally, perform a Lucifer yellow permeability assay; low passage of this fluorescent marker confirms the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral): a. Wash the Caco-2 monolayers with transport buffer. b. Add the this compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Assay (Basolateral to Apical): To assess active efflux, perform the assay in the reverse direction by adding this compound to the basolateral chamber and sampling from the apical chamber.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS or by measuring the fluorescence of the rhodamine B conjugate.
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (rate of appearance in the receiver chamber)
-
A is the surface area of the Transwell membrane
-
C0 is the initial concentration in the donor chamber
-
Cellular Uptake Assay using Fluorescence Microscopy
This method allows for the direct visualization and semi-quantitative analysis of this compound uptake into live cells.
Objective: To visualize and quantify the intracellular accumulation of this compound over time.
Materials:
-
Adherent cells of interest (e.g., neutrophils, HaCaT keratinocytes)
-
Glass-bottom imaging dishes or multi-well plates
-
This compound solution
-
Cell imaging medium
-
Confocal laser scanning microscope with appropriate filter sets for rhodamine B
Protocol:
-
Cell Seeding: Seed cells on imaging dishes and allow them to adhere and reach the desired confluency.
-
Incubation: Replace the culture medium with imaging medium containing a known concentration of this compound.
-
Time-Lapse Imaging: Acquire fluorescence and brightfield images at regular intervals (e.g., every 5 minutes for 1-2 hours) using a confocal microscope. Maintain the cells at 37°C and 5% CO2 during imaging.
-
Image Analysis: a. Define regions of interest (ROIs) within individual cells to measure the mean fluorescence intensity. b. Correct for background fluorescence. c. Plot the mean intracellular fluorescence intensity as a function of time to determine the uptake kinetics.
-
Subcellular Localization: Acquire z-stack images to determine the subcellular distribution of this compound.
Flow Cytometry for Quantitative Uptake Analysis
Flow cytometry provides a high-throughput method to quantify the amount of fluorescently labeled this compound taken up by a large population of cells.
Objective: To quantify the cellular uptake of this compound in a cell population.
Materials:
-
Suspension cells or trypsinized adherent cells
-
This compound solution
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with appropriate lasers and detectors for rhodamine B
Protocol:
-
Cell Preparation: Prepare a single-cell suspension at a known concentration.
-
Incubation: Incubate the cells with various concentrations of this compound for a defined period.
-
Washing: Wash the cells with cold FACS buffer to remove excess, non-internalized this compound.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Determine the mean fluorescence intensity of the cell population for each this compound concentration and incubation time. This can be used to compare uptake under different conditions.
Mandatory Visualizations
This compound Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cell permeability and intracellular activity of this compound.
Caption: A logical workflow for the comprehensive investigation of this compound.
This compound Signaling Pathway Inhibition
This compound exerts its biological effects primarily by entering the cell and inhibiting the Formyl Peptide Receptor 2 (FPR2) signaling pathway through its interaction with phosphatidylinositol 4,5-bisphosphate (PIP2). The following diagram illustrates this inhibitory mechanism.
Caption: this compound inhibits FPR2 signaling by sequestering PIP2.
References
The Influence of PBP10 on Actin Cytoskeleton Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBP10, a cell-permeant decapeptide derived from the phosphatidylinositol 4,5-bisphosphate (PIP₂) binding site of the actin-remodeling protein gelsolin, has emerged as a significant modulator of actin cytoskeleton dynamics. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on cellular processes, detailed experimental protocols for its study, and a visual representation of its role in signaling pathways. This compound exerts its influence not through direct binding to actin, but by sequestering PIP₂, a critical lipid second messenger that regulates a host of actin-binding proteins. This sequestration leads to transient disruption of stress fibers and cortical actin, impacting cell motility and morphology. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the multifaceted effects of this compound.
Introduction to this compound
This compound is a synthetic, cell-permeable peptide with the sequence RhB-QRLFQVKGRR-OH, where RhB represents a rhodamine B conjugate for visualization.[1] It corresponds to residues 160-169 of human plasma gelsolin, a region known to be a potent PIP₂-binding site.[2] Its primary mechanism of action is the high-affinity binding to polyphosphoinositides, particularly PIP₂.[2] By sequestering PIP₂, this compound effectively uncouples PIP₂-dependent signaling pathways that are crucial for the dynamic regulation of the actin cytoskeleton. This leads to observable changes in cellular architecture and behavior, making this compound a valuable tool for studying the intricate interplay between signaling lipids and actin dynamics.
Quantitative Effects of this compound on Cellular Dynamics
While direct quantitative data on this compound's binding affinity to actin monomers or filaments is not extensively reported in the literature, its effects on cellular processes that are dependent on actin dynamics have been characterized. The following table summarizes these effects.
| Parameter Assessed | Cell Type | This compound Concentration | Observed Effect | Citation |
| Cell Morphology | NIH3T3 Fibroblasts | 25 µM | Transient disruption of stress fibers and cortical actin; formation of cytoplasmic actin aggregates. | |
| Cell Motility | - | - | Inhibition of cell motility. | [1] |
| PIP₂ Binding | In vitro | - | High-affinity binding to PIP₂. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the actin cytoskeleton.
In Vitro Actin Polymerization Assay (Pyrene-Based)
This assay measures the effect of this compound on the kinetics of actin polymerization in vitro by monitoring the fluorescence of pyrene-labeled actin.
Materials:
-
Pyrene-labeled rabbit muscle actin
-
Unlabeled rabbit muscle actin
-
G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 100 mM Tris-HCl pH 7.5, 10 mM ATP)
-
This compound stock solution (in DMSO or water)
-
Fluorometer with excitation at 365 nm and emission at 407 nm
Protocol:
-
Actin Preparation: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer to a final concentration of 10 µM. Incubate on ice for 1 hour to ensure depolymerization. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates. Use the supernatant for the assay.
-
Reaction Mixture Preparation: In a fluorometer cuvette, prepare the reaction mixture by combining G-buffer, the desired concentration of this compound (or vehicle control), and unlabeled actin. The final actin concentration is typically 2-4 µM with 5-10% pyrene-labeled actin.
-
Initiation of Polymerization: Initiate actin polymerization by adding 1/10th the volume of 10x Polymerization Buffer. Mix quickly and immediately start recording fluorescence.
-
Data Acquisition: Record fluorescence intensity over time (e.g., every 10-15 seconds for 30-60 minutes).
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The lag time to nucleation can also be measured.
Immunofluorescence Staining of Actin in this compound-Treated Cells
This protocol allows for the visualization of changes in the actin cytoskeleton organization in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere and grow to the desired confluency. Treat the cells with the desired concentration of this compound for the appropriate duration (e.g., 5-30 minutes). Include a vehicle-treated control.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with Blocking Buffer for 30-60 minutes.
-
Staining: Dilute fluorescently labeled phalloidin and DAPI in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the staining solution for 1 hour at room temperature, protected from light.
-
Washing and Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with appropriate filters.
Cell Migration Assays
This assay assesses the effect of this compound on collective cell migration.[3]
Materials:
-
Cells cultured in a multi-well plate
-
This compound stock solution
-
Sterile pipette tip (p200)
-
Culture medium (serum-free or low serum)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately acquire images of the scratch at time 0. Place the plate in an incubator and acquire images at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.
This assay evaluates the effect of this compound on the chemotactic migration of individual cells.[4][5]
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
Multi-well companion plates
-
Cells
-
This compound stock solution
-
Chemoattractant (e.g., medium with 10% FBS)
-
Serum-free medium
-
Cotton swabs
-
Fixation and staining reagents (e.g., 4% PFA and Crystal Violet)
Protocol:
-
Preparation: Place the Transwell inserts into the wells of the companion plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium. Add the cell suspension to the upper chamber of the Transwell insert. If testing the effect of this compound, it can be added to the upper chamber with the cells.
-
Incubation: Incubate the plate at 37°C for a duration that allows for cell migration (typically 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with 4% PFA for 15 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water. Allow them to dry and then visualize the stained cells under a microscope. Count the number of migrated cells in several random fields of view.
Signaling Pathways and Logical Relationships
This compound's primary mode of action is its high-affinity binding to PIP₂, a key signaling phospholipid. This interaction disrupts the normal regulation of various actin-binding proteins (ABPs) that rely on PIP₂ for their localization and activity. The following diagrams illustrate these relationships.
Caption: this compound signaling pathway affecting actin dynamics.
Caption: Experimental workflow for studying this compound's effects.
Conclusion
This compound serves as a powerful molecular probe for dissecting the intricate signaling networks that govern actin cytoskeleton dynamics. Its ability to specifically sequester PIP₂ provides a unique tool to study the consequences of uncoupling this critical lipid messenger from its downstream effectors. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the multifaceted roles of this compound in cell biology and to explore its potential as a therapeutic agent in diseases characterized by aberrant cell motility and cytoskeletal organization. Further research into the precise quantitative effects of this compound on the activities of individual actin-binding proteins will continue to illuminate the complex and dynamic nature of the actin cytoskeleton.
References
Foundational Research on Gelsolin-Derived Peptides: A Technical Guide
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational research on gelsolin-derived peptides. The content covers their core mechanisms of action, involvement in signaling pathways, and potential therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.
Introduction to Gelsolin and Its Peptides
Gelsolin is a highly conserved, multifunctional actin-binding protein that plays a crucial role in regulating actin filament dynamics.[1] It is involved in various cellular processes, including cell motility, signal transduction, and apoptosis. Gelsolin is comprised of six homologous domains (G1-G6).[2] Proteolytic cleavage or synthetic production of specific fragments of gelsolin gives rise to peptides with distinct biological activities. These peptides have garnered significant interest in drug development for their potential therapeutic effects in a range of conditions, from bacterial infections to neurodegenerative diseases and cancer.
Key Gelsolin-Derived Peptides and Their Functions
Research has focused on several key gelsolin-derived peptides, each with unique properties and mechanisms of action.
PBP10: An Antimicrobial and Anti-inflammatory Peptide
This compound is a synthetic, cell-permeable peptide derived from the phosphoinositide-binding site of gelsolin.[3] It is typically conjugated to rhodamine B at its N-terminus.[4] this compound exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[4][5] Its mechanism of action involves interaction with lipopolysaccharides (LPS) and lipoteichoic acid (LTA) in bacterial cell membranes, leading to membrane destabilization without necessarily forming pores.[3] this compound also demonstrates anti-inflammatory properties by limiting microbial-induced inflammatory responses.[4]
Amyloidogenic Gelsolin Fragments in Familial Amyloidosis, Finnish Type (FAF)
Mutations in the gelsolin gene can lead to Familial Amyloidosis, Finnish Type (FAF), a hereditary systemic amyloidosis.[6] In this disease, mutant plasma gelsolin undergoes aberrant proteolytic cleavage, resulting in the formation of amyloidogenic fragments, primarily 5 kDa and 8 kDa peptides.[7] These fragments, containing a core amyloidogenic sequence, aggregate into amyloid fibrils that deposit in various tissues, leading to symptoms like corneal lattice dystrophy and cranial neuropathy.[6][7]
Actin-Binding Peptides
Specific fragments of gelsolin retain the ability to bind to actin. For instance, a 14-kDa N-terminal fragment (14NT) can depolymerize F-actin and forms a stable complex with G-actin.[8] Another fragment, 26NT, binds to both G- and F-actin.[8] The C-terminal half of gelsolin (41CT) forms a reversible complex with actin in a calcium-dependent manner.[8] These peptides are instrumental in studying the molecular details of gelsolin-actin interactions.
Quantitative Data on Gelsolin-Derived Peptides
The following tables summarize key quantitative data from foundational research on gelsolin-derived peptides.
Table 1: Binding Affinities of Gelsolin Peptides
| Peptide/Fragment | Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| Gelsolin 14NT Fragment | G-actin | Kinetic Analysis | 4.5 x 10-12 M | [8] |
| Gelsolin 41CT Fragment | Actin | Kinetic Analysis | 25 nM | [8] |
| Gelsolin | Ca2+ (Site 1) | Fluorescence Titration | 25 µM | [9] |
| Gelsolin | Ca2+ (Site 2) | Fluorescence Titration | 200 µM | [9] |
| Gelsolin 203-225 Peptide | FITC-labelled G-actin | Fluorescence Spectroscopy | ~5 µM | [1] |
Table 2: Inhibitory Concentrations of Gelsolin-Related Molecules
| Inhibitor | Target | Assay | IC50 | Reference |
| Methylene Blue | Gelsolin Peptide (3-5) Aggregation | Fluorescence Spectroscopy | 2-13 µM | |
| Epigallocatechin gallate (EGCG) | Gelsolin Peptide (3-5) Aggregation | Fluorescence Spectroscopy | 2-13 µM | |
| Peptidomimetic LB-5 | GAC182–192 Aggregation | Thioflavin T Assay | Sub-stoichiometric concentrations | [10] |
| Peptidomimetic LB-6 | GAC182–192 Aggregation | Thioflavin T Assay | Sub-stoichiometric concentrations | [10] |
Signaling Pathways Involving Gelsolin-Derived Peptides
Gelsolin and its derivatives are implicated in several critical signaling pathways.
HGF/c-Met/PI3K/Akt Pathway in Gastric Carcinoma
In gastric cancer, Hepatocyte Growth Factor (HGF) can induce the expression of gelsolin.[11] Gelsolin is essential for HGF-mediated cell scattering and the repression of E-cadherin, a key cell adhesion molecule.[11][12] This process is mediated through the PI3K/Akt signaling pathway, where gelsolin acts as a crucial downstream effector.[11][12] The activation of this pathway leads to the upregulation of transcriptional repressors of E-cadherin, such as Snail, Twist, and Zeb2.[11]
Caption: HGF/c-Met signaling pathway involving gelsolin in gastric cancer.
LINGO-1 Regulated Pathway in Oligodendrocyte Differentiation
LINGO-1 is a negative regulator of oligodendrocyte progenitor cell (OPC) differentiation.[3][4] The inhibition of LINGO-1 promotes OPC differentiation, and this effect is accompanied by the upregulation of cytoplasmic gelsolin (cGSN).[3][4] cGSN acts downstream of LINGO-1 signaling to enhance actin dynamics, which is essential for the morphological changes that occur during OPC differentiation and myelination.[3][4]
Caption: LINGO-1 signaling pathway in oligodendrocyte differentiation.
Proteolytic Cascade in Familial Amyloidosis, Finnish Type (FAF)
In FAF, a point mutation in the gelsolin gene leads to a conformational change in the protein, making it susceptible to aberrant proteolytic cleavage.[13] The process begins with the cleavage of mutant plasma gelsolin by furin in the Golgi apparatus, generating a 68 kDa fragment. This fragment is then further cleaved by another protease, likely a matrix metalloprotease, into smaller, amyloidogenic 8 kDa and 5 kDa peptides.[7]
Caption: Proteolytic cascade of mutant gelsolin in FAF.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in foundational research on gelsolin-derived peptides.
Bactericidal Assay for this compound
This protocol is used to determine the bactericidal activity of this compound against various bacterial strains.
-
Bacterial Culture: Grow the desired bacterial strain (e.g., E. coli, S. aureus) to the mid-logarithmic phase in an appropriate broth medium.
-
Preparation of Bacterial Suspension: Wash the bacterial cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) and resuspend them to a concentration of approximately 106 colony-forming units (CFU)/mL.
-
Peptide Incubation: Add varying concentrations of this compound to the bacterial suspension. Include a control with no peptide.
-
Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 2 hours).
-
CFU Counting: Serially dilute the incubated suspensions and plate them on agar plates.
-
Analysis: Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL. The reduction in CFU in the presence of this compound indicates its bactericidal activity.
Preparation of Lipid Vesicles (Liposomes)
This protocol describes the preparation of large unilamellar vesicles (LUVs) for studying the interaction of gelsolin-derived peptides with lipid membranes.[14]
-
Lipid Film Formation: Dissolve the desired lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol) in an organic solvent like chloroform. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.
-
Hydration: Hydrate the lipid film with an aqueous buffer by vortexing. This results in the formation of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to several cycles of freezing in liquid nitrogen and thawing in a warm water bath to increase the lamellarity.
-
Extrusion: Extrude the suspension multiple times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process generates LUVs of a relatively uniform size.
-
Characterization: The size distribution of the prepared LUVs can be determined by dynamic light scattering (DLS).
Gelsolin-Actin Interaction Assay
This protocol outlines a method to study the binding and severing activity of gelsolin peptides on actin filaments.
-
Actin Polymerization: Polymerize G-actin to F-actin in a suitable buffer containing ATP and MgCl2. The polymerization can be monitored by measuring the increase in fluorescence of pyrene-labeled actin.
-
Peptide Addition: Add the gelsolin-derived peptide to the pre-formed F-actin.
-
Monitoring Interaction:
-
Binding: The binding of the peptide to F-actin can be assessed by techniques such as co-sedimentation assays, where F-actin and bound peptides are pelleted by ultracentrifugation.
-
Severing: The severing of F-actin can be monitored by the decrease in the viscosity of the solution or by direct visualization of filament shortening using fluorescence microscopy.
-
-
Quantitative Analysis: Determine binding constants (Kd) or severing rates from the experimental data.
Solid-Phase Peptide Synthesis
This is a general protocol for the chemical synthesis of gelsolin-derived peptides.[15][16][17]
-
Resin Preparation: Start with a solid support resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling:
-
Deprotect the N-terminus of the resin-bound amino acid using a reagent like piperidine in DMF.
-
Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU) and add it to the resin to form a peptide bond.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Experimental Workflows and Logical Relationships
The following diagrams illustrate common experimental workflows and logical relationships in the study of gelsolin-derived peptides.
Caption: General workflow for characterizing a novel gelsolin-derived peptide.
Caption: Logical progression from gene mutation to pathology in FAF.
Conclusion
Gelsolin-derived peptides represent a versatile class of molecules with significant potential in both basic research and therapeutic development. From the antimicrobial and anti-inflammatory actions of this compound to the pathological implications of amyloidogenic fragments in FAF, these peptides offer valuable tools and targets for a range of scientific disciplines. The detailed experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers seeking to further explore the biology and therapeutic applications of these fascinating molecules. Future research will likely uncover additional roles for gelsolin-derived peptides in cellular signaling and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Gelsolin-related familial amyloidosis, Finnish type (FAF), and its variants found worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LINGO-1 Regulates Oligodendrocyte Differentiation through the Cytoplasmic Gelsolin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LINGO-1 Regulates Oligodendrocyte Differentiation through the Cytoplasmic Gelsolin Signaling Pathway | Journal of Neuroscience [jneurosci.org]
- 5. Antibacterial activities of rhodamine B-conjugated gelsolin-derived peptides compared to those of the antimicrobial peptides cathelicidin LL37, magainin II, and melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LINGO-1 negatively regulates myelination by oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gelsolin has three actin-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two low-affinity Ca(2+)-binding sites of gelsolin that regulate association with actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational Design of a Peptidomimetic Inhibitor of Gelsolin Amyloid Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gelsolin-mediated activation of PI3K/Akt pathway is crucial for hepatocyte growth factor-induced cell scattering in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gelsolin-mediated activation of PI3K/Akt pathway is crucial for hepatocyte growth factor-induced cell scattering in gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Familial Amyloidosis, Finnish Type - Wikipedia [en.wikipedia.org]
- 14. journals.asm.org [journals.asm.org]
- 15. WO2006056443A2 - Method for solid-phase peptide synthesis and purification - Google Patents [patents.google.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. peptide.com [peptide.com]
Methodological & Application
PBP10 Peptide: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBP10 is a synthetic, cell-permeable, 10-amino acid peptide derived from the phosphoinositide-binding site of human plasma gelsolin. It is conjugated to rhodamine at its N-terminus. This compound is recognized as a selective inhibitor of Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in a variety of cellular processes, including inflammation and cancer progression. This document provides detailed application notes and protocols for the in vitro use of the this compound peptide in cell culture, with a focus on its anti-inflammatory and potential anti-cancer applications.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of FPR2. FPR2 is a versatile receptor that, upon activation, can trigger multiple downstream signaling cascades. By inhibiting FPR2, this compound can modulate these pathways, leading to anti-inflammatory responses and potentially inducing apoptosis in cancer cells. The key signaling pathways affected by FPR2 activation, and therefore inhibited by this compound, include the G-protein (Gi/o) mediated activation of Phospholipase C-β (PLC-β), which in turn activates Protein Kinase C (PKC), and the Phosphoinositide 3-kinase (PI3K)/Akt pathway, as well as Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]
Data Presentation
While specific IC50 values for the this compound peptide on various cancer cell lines are not widely available in the public domain, the following table summarizes the observed anti-inflammatory effects of this compound on human keratinocytes (HaCaT cells). This data can serve as a reference for designing experiments to investigate the efficacy of this compound in other cell types.
Table 1: Anti-Inflammatory Effects of this compound Peptide on LPS-Stimulated HaCaT Cells [4]
| Assay | Stimulant | This compound Concentration | Observed Effect |
| Nitric Oxide (NO) Production | LPS | 10 µg/mL | Reduction to 75.44 ± 8.97% of control[4] |
| Reactive Oxygen Species (ROS) Generation | LPS | Not specified | Reduction in ROS levels[4] |
| Interleukin-8 (IL-8) Release | LPS | Not specified | Decrease from 504.9 ± 49.39 pg/mL to 393.5–431 pg/mL[4] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of the this compound peptide.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of the this compound peptide on a given cell line.
Materials:
-
This compound peptide
-
Target cells (e.g., cancer cell line of interest)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free medium. Recommended starting concentrations range from 1 µM to 100 µM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium alone as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the this compound peptide using flow cytometry.
Materials:
-
This compound peptide
-
Target cells
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of this compound (e.g., determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the this compound peptide on cell cycle progression.
Materials:
-
This compound peptide
-
Target cells
-
6-well tissue culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined based on the fluorescence intensity of PI.
Visualizations
The following diagrams illustrate the key signaling pathway inhibited by this compound and a general experimental workflow for its in vitro characterization.
Caption: this compound inhibits the FPR2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | An Antimicrobial Peptide Induces FIG1-Dependent Cell Death During Cell Cycle Arrest in Yeast [frontiersin.org]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. Characterization of a Cell‐Penetrating Peptide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PBP10 in Live-Cell Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBP10 is a versatile cell-permeable, rhodamine-conjugated peptide derived from the phosphoinositide-binding site of human plasma gelsolin.[1] This 10-amino acid peptide has emerged as a valuable tool in live-cell fluorescence microscopy due to its intrinsic fluorescence and its ability to interact with specific cellular components. Primarily known as a selective inhibitor of Formyl Peptide Receptor 2 (FPR2), this compound also exhibits antimicrobial properties and interacts with the actin cytoskeleton.[1][2] Its utility extends to the real-time visualization of cytoskeletal dynamics and potentially in studying inflammatory signaling pathways. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in live-cell imaging.
This compound Properties
This compound's utility in fluorescence microscopy is conferred by its N-terminal rhodamine conjugate. The following table summarizes its key properties.
| Property | Value | Reference |
| Fluorophore | Rhodamine B | [1] |
| Excitation Maximum | ~546 nm | |
| Emission Maximum | ~567 nm | |
| Molecular Weight | 1712.1 g/mol | |
| Cell Permeability | Yes | [1] |
| Primary Targets | Formyl Peptide Receptor 2 (FPR2), Actin | [1][2] |
Applications in Live-Cell Imaging
Visualization of Actin Cytoskeleton Dynamics
This compound has been demonstrated to transiently interact with and disrupt actin stress fibers and cortical actin in live cells. This property allows for the visualization of actin-rich structures and their dynamics. Upon introduction to cells, this compound can be observed co-localizing with actin in cytoplasmic aggregates and at the plasma membrane, providing a means to study processes involving actin reorganization.[2]
Investigation of Formyl Peptide Receptor 2 (FPR2) Signaling
As a selective antagonist of FPR2, this compound can be employed to study the role of this receptor in inflammatory responses and chemotaxis.[1][3] While this compound's fluorescence allows for tracking its cellular uptake and localization, its primary utility in this context is as an inhibitor to probe FPR2 function. By observing cellular responses in the presence and absence of this compound, researchers can elucidate the involvement of FPR2 in various signaling pathways.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Dynamics with this compound
This protocol is adapted from methodologies used for imaging this compound's interaction with the actin cytoskeleton in NIH3T3 fibroblasts.[2]
Materials:
-
This compound peptide
-
Cell culture medium (e.g., DMEM) suitable for the cell line
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging chamber or dish (e.g., glass-bottom dish)
-
Fluorescence microscope equipped for live-cell imaging (with temperature and CO2 control) and appropriate filter sets for rhodamine (e.g., TRITC/Cy3 channel).
Procedure:
-
Cell Culture: Plate cells (e.g., NIH3T3 fibroblasts) onto a live-cell imaging dish and culture until they reach the desired confluency (typically 50-70%).
-
Serum Starvation (Optional): For some applications, such as observing stress fiber formation, serum-starve the cells overnight to synchronize them and enhance the visibility of cytoskeletal structures.[2]
-
This compound Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 25 µM.[2]
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound-containing medium to the cells.
-
-
Incubation: Incubate the cells with this compound for 5 minutes at room temperature.[2]
-
Washing: Remove the this compound-containing medium and wash the cells twice with warm PBS to remove excess, unbound peptide.[2]
-
Imaging:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Immediately transfer the imaging dish to the fluorescence microscope.
-
Acquire images using the appropriate rhodamine filter set (Excitation: ~546 nm, Emission: ~567 nm).
-
For time-lapse imaging, acquire images at desired intervals to observe the transient effects of this compound on the actin cytoskeleton. The effects of this compound on actin structures have been observed to be transient, with recovery occurring over a period of hours.[2]
-
dot
Caption: Workflow for live-cell imaging of the actin cytoskeleton using this compound.
Protocol 2: Investigating FPR2 Inhibition in Live Cells
This protocol provides a general framework for using this compound as an FPR2 antagonist in live-cell functional assays.
Materials:
-
This compound peptide
-
Cell line expressing FPR2 (e.g., neutrophils, specific transfected cell lines)
-
FPR2 agonist (e.g., WKYMVM)
-
Assay-specific buffer or medium
-
Fluorescent indicator for the downstream signaling event of interest (e.g., a calcium indicator like Fura-2 for measuring intracellular calcium rise)
-
Plate reader or fluorescence microscope suitable for the chosen assay.
Procedure:
-
Cell Preparation: Prepare the FPR2-expressing cells according to the specific assay requirements. This may involve isolation, culture, and loading with a fluorescent indicator.
-
This compound Pre-incubation:
-
Prepare a stock solution of this compound.
-
Dilute this compound to the desired final concentration (typically 1 µM) in the assay buffer.[3]
-
Incubate the cells with the this compound solution for a sufficient time to allow for receptor binding (e.g., 10-15 minutes at 37°C).
-
-
Agonist Stimulation:
-
Add a known concentration of an FPR2 agonist (e.g., WKYMVM) to the this compound-pre-incubated cells.
-
As a positive control, add the agonist to cells that have not been treated with this compound.
-
As a negative control, add vehicle to untreated cells.
-
-
Data Acquisition: Immediately measure the cellular response (e.g., change in fluorescence intensity of the calcium indicator) using a plate reader or microscope.
-
Data Analysis: Compare the response of this compound-treated cells to the control cells. A significant reduction in the agonist-induced response in the presence of this compound indicates its inhibitory effect on FPR2.
dot
Caption: this compound acts as an antagonist to block FPR2 signaling.
Data Presentation
The following table summarizes key quantitative parameters for the use of this compound in the described applications.
| Parameter | Application | Value | Reference |
| Working Concentration | Actin Imaging | 25 µM | [2] |
| Working Concentration | FPR2 Inhibition | 1 µM | [3] |
| Incubation Time | Actin Imaging | 5 minutes | [2] |
| Incubation Time | FPR2 Inhibition | 10-15 minutes | [3] |
Troubleshooting
-
Low Signal/No Staining:
-
Increase the concentration of this compound or the incubation time.
-
Ensure the health and viability of the cells.
-
Verify the filter sets on the microscope are appropriate for rhodamine.
-
-
High Background:
-
Ensure thorough washing after this compound incubation to remove unbound probe.
-
Use a phenol red-free imaging medium to reduce background fluorescence.
-
-
Cell Toxicity:
-
Reduce the concentration of this compound or the incubation time.
-
Monitor cell morphology and viability throughout the experiment.
-
Conclusion
This compound is a valuable fluorescent probe for live-cell imaging, offering insights into both actin cytoskeletal dynamics and FPR2-mediated signaling. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their experimental workflows. As with any fluorescent probe, optimization of concentrations and incubation times for specific cell types and applications is recommended to achieve the best results.
References
Application of PBP10 in Studying Formyl Peptide Receptor 2 (FPR2) Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl Peptide Receptor 2 (FPR2), also known as the ALX/FPR2 or lipoxin A4 receptor (ALX), is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory response and host defense.[1][2] Its ability to bind a wide variety of structurally diverse ligands, including microbial N-formylated peptides, the anti-inflammatory lipid mediator lipoxin A4, and various endogenous peptides, allows it to mediate both pro-inflammatory and pro-resolving signals.[1][3] This dual functionality makes FPR2 a compelling target for therapeutic intervention in a range of inflammatory diseases, neurodegenerative disorders, and cancer.[3]
PBP10 is a potent and selective tool for elucidating the specific contributions of FPR2 to cellular responses. This document provides detailed application notes and protocols for utilizing this compound in the study of FPR2 signaling pathways.
This compound: A Selective FPR2 Signaling Inhibitor
This compound (Rhodamine B-QRLFQVKGRR) is a cell-permeable, 10-amino acid peptide derived from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding domain of the actin-modulating protein gelsolin.[4][5][6] It is a highly specific inhibitor of FPR2-mediated signaling.[5][7]
Mechanism of Action: Unlike traditional receptor antagonists that compete for ligand binding at the extracellular surface, this compound has a unique intracellular mechanism of action. After permeating the cell membrane, this compound binds to PIP2, a critical phospholipid messenger involved in the signal transduction cascade of many GPCRs, including FPR2.[4][8] FPR2 activation typically leads to the G-protein-mediated activation of Phospholipase C (PLC), which hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for calcium mobilization and protein kinase C (PKC) activation, respectively.[1] By sequestering PIP2, this compound effectively uncouples FPR2 from its downstream signaling effectors, thereby inhibiting cellular responses such as calcium mobilization, superoxide production by NADPH oxidase, and chemotaxis.[4][7][9]
A key advantage of this compound is its selectivity for FPR2 over the closely related FPR1.[7][9] This allows researchers to dissect the specific roles of FPR2 in cells that express both receptors, such as neutrophils.
Data Presentation: this compound in Functional Assays
The following table summarizes quantitative data from studies using this compound to inhibit FPR2-mediated cellular responses. This data provides a reference for effective concentrations in experimental design.
| Assay Type | Cell Type | FPR2 Agonist | Agonist Conc. | This compound Conc. | Observed Effect | Reference |
| NADPH Oxidase Activity | Human Neutrophils | WKYMVM | - | 1:10 (Agonist:this compound) | Complete inhibition of FPR2-mediated response | [10] |
| NADPH Oxidase Activity | Human Neutrophils | F2Pal10 | 500 nM | 1 µM | Inhibition of superoxide release | [11] |
| Calcium Mobilization | Human Neutrophils | WKYMVM | 20 nM | 1 µM | Inhibition of FPR2-mediated Ca2+ rise | |
| Calcium Mobilization | Human Neutrophils | WKYMVM | - | - | Selective inhibition of the FPR2-mediated calcium response | [9][10] |
| Cell Motility | General | - | - | - | Blocks cell motility and actin assembly | [7] |
| ERK Activation | Various | Influenza Virus | - | - | Inhibition of viral-induced ERK activation | [7] |
Mandatory Visualizations
FPR2 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits FPR2 signaling by binding to intracellular PIP2.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for assessing FPR2-specific calcium flux using this compound.
Logical Relationship of this compound, FPR2, and Cellular Response
Caption: this compound selectively blocks FPR2 signaling to inhibit responses.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to determine if a cellular calcium response to a given agonist is mediated by FPR2.
Materials:
-
Isolated cells (e.g., human neutrophils, or a cell line expressing FPR2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound (e.g., 1 mM stock in DMSO or water)
-
FPR2 agonist (e.g., WKYMVM, 1 mM stock in DMSO)
-
Vehicle control (corresponding solvent for this compound)
-
Fluorometer or fluorescence plate reader capable of kinetic reads
Procedure:
-
Cell Preparation: Resuspend isolated cells in HBSS at a concentration of 1-5 x 10^6 cells/mL.
-
Dye Loading: Add the calcium-sensitive dye to the cell suspension (e.g., 2-5 µM Fura-2 AM). Incubate at room temperature or 37°C for 30-45 minutes in the dark, following the dye manufacturer's instructions.
-
Washing: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes) and wash twice with HBSS to remove extracellular dye. Resuspend the final cell pellet in fresh HBSS.
-
Pre-incubation with Inhibitor:
-
Divide the cell suspension into labeled tubes.
-
To the "Test" sample, add this compound to the desired final concentration (e.g., 1-10 µM).
-
To the "Control" sample, add an equivalent volume of the vehicle used for this compound.
-
Incubate all samples for 10-15 minutes at 37°C.
-
-
Measurement:
-
Transfer the cell suspensions to a cuvette or a 96-well plate.
-
Place the sample in the fluorometer and record a stable baseline fluorescence for 30-60 seconds.
-
Add the FPR2 agonist (e.g., WKYMVM, final concentration 1-100 nM) and immediately continue recording the fluorescence signal for an additional 2-3 minutes.
-
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for Fura-2) or intensity (for Fluo-4). Compare the peak response in this compound-treated cells to the vehicle-treated control. A significant reduction in the calcium peak in the presence of this compound indicates the response is FPR2-dependent.
Protocol 2: NADPH Oxidase Activity (Superoxide Production) Assay
This protocol measures the production of superoxide anions, a key function of phagocytes, to assess FPR2-specific activation of the NADPH oxidase enzyme complex.
Materials:
-
Isolated phagocytes (e.g., human neutrophils)
-
Luminol or Isoluminol (chemiluminescent probes)
-
Horseradish Peroxidase (HRP)
-
This compound
-
FPR2 agonist (e.g., WKYMVM)
-
Vehicle control
-
Luminometer or plate reader with chemiluminescence detection
Procedure:
-
Cell Preparation: Resuspend isolated neutrophils in HBSS at 1-2 x 10^6 cells/mL.
-
Assay Preparation: In a white 96-well plate, add the following to each well:
-
50 µL of cell suspension.
-
50 µL of the detection reagent (e.g., HBSS containing 20 µM isoluminol and 4 U/mL HRP).
-
-
Inhibitor Addition:
-
To "Test" wells, add this compound to the desired final concentration (e.g., 1 µM).
-
To "Control" wells, add the corresponding vehicle.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Measurement:
-
Place the plate in the luminometer, ensuring the temperature is maintained at 37°C.
-
Using an injector, add 50 µL of the FPR2 agonist (e.g., WKYMVM, to a final concentration of 100 nM) to each well.
-
Immediately begin recording chemiluminescence every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis: Plot chemiluminescence (Relative Light Units, RLU) versus time. Compare the peak and total RLU between this compound-treated and control wells. Significant inhibition by this compound demonstrates that NADPH oxidase activation is mediated by FPR2.
Protocol 3: Chemotaxis (Cell Migration) Assay
This protocol uses a Boyden chamber or similar transwell system to evaluate the role of FPR2 in directed cell migration.[12]
Materials:
-
Transwell inserts (e.g., 5 µm pore size for neutrophils)
-
24-well plate
-
Isolated cells (e.g., monocytes, neutrophils)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
FPR2 agonist (chemoattractant)
-
Cell stain (e.g., Giemsa or a fluorescent DNA dye)
Procedure:
-
Chamber Setup:
-
In the lower wells of the 24-well plate, add the chemoattractant (e.g., WKYMVM in chemotaxis buffer) or buffer alone (negative control).
-
-
Cell Preparation:
-
Resuspend cells in chemotaxis buffer at 1-2 x 10^6 cells/mL.
-
Split the cells into "Control" and "Test" groups.
-
Add this compound (e.g., 1 µM) to the "Test" group and vehicle to the "Control" group. Incubate for 15 minutes at 37°C.
-
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each transwell insert. Place the inserts into the lower wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Cell Fixation and Staining:
-
Remove the inserts. Carefully wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane (e.g., with methanol).
-
Stain the cells with a suitable dye.
-
-
Quantification:
-
Using a microscope, count the number of migrated cells in several high-power fields for each membrane.
-
Alternatively, elute the stain from the membrane and measure its absorbance/fluorescence in a plate reader.
-
-
Data Analysis: Compare the number of migrated cells in the this compound-treated group to the control group. Inhibition of migration towards the FPR2 agonist by this compound confirms an FPR2-dependent chemotactic response.
References
- 1. mdpi.com [mdpi.com]
- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FPR2: A Novel Promising Target for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemotaxis assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for PBP10 Delivery Using Magnetic Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBP10, a synthetic peptide derived from the phosphoinositide-binding site of human plasma gelsolin, has demonstrated significant potential as a therapeutic agent. It exhibits both bactericidal activity against Gram-positive and Gram-negative bacteria and potent anti-inflammatory properties.[1][2] this compound functions by neutralizing pro-inflammatory molecules like lipopolysaccharide (LPS) and lipoteichoic acid (LTA), thereby modulating the host's inflammatory response.[1][2][3][4] To enhance its therapeutic efficacy, reduce potential toxicity, and improve delivery to target sites, this compound can be immobilized on the surface of magnetic nanoparticles (MNPs).[1][2][4] This document provides detailed protocols for the synthesis, functionalization, and application of this compound-conjugated magnetic nanoparticles for therapeutic use.
Data Presentation
Table 1: Physicochemical Properties of this compound-Functionalized Magnetic Nanoparticles
| Parameter | MNP@NH2-PBP10 | MNP@Au-PBP10 | Reference |
| Core Material | Iron Oxide (Fe3O4) | Iron Oxide (Fe3O4) | [1] |
| Shell Material | Aminosilane | Gold | [1] |
| Hydrodynamic Diameter (nm) | 85 ± 5 | 95 ± 7 | [1] |
| Zeta Potential (mV) | +15 ± 3 | -12.3 ± 2.5 | [1] |
| This compound Loading Efficiency (%) | ~75 | ~60 | Proposed |
| In Vitro this compound Release (pH 7.4, 24h) | < 5% | < 3% | Proposed |
Table 2: In Vitro Efficacy of this compound and this compound-MNPs
| Assay | This compound (Free) | MNP@NH2-PBP10 | MNP@Au-PBP10 | Reference |
| IC50 against HaCaT cells (µg/mL) | 98.9 ± 6.7 | > 100 | > 100 | [1] |
| Bactericidal Activity (vs. E. coli) | >95% reduction | 1.7-6.4 fold increase vs. free this compound | 1.7-6.4 fold increase vs. free this compound | [1] |
| NO Production Inhibition (LPS-stimulated) | ~25% | ~57% | ~40% | [1] |
| IL-8 Release Inhibition (LPS-stimulated) | ~15% | ~30% | ~25% | [4] |
Table 3: Proposed In Vivo Dosing and Efficacy in a Murine Sepsis Model
| Parameter | Vehicle Control | This compound (Free) | MNP@NH2-PBP10 | MNP@Au-PBP10 |
| Animal Model | Male Balb/c mice | Male Balb/c mice | Male Balb/c mice | Male Balb/c mice |
| Induction | LPS-induced endotoxemia | LPS-induced endotoxemia | LPS-induced endotoxemia | LPS-induced endotoxemia |
| Administration Route | Intravenous | Intravenous | Intravenous | Intravenous |
| Dosage (mg/kg this compound equivalent) | - | 5 | 2.5 | 2.5 |
| Serum TNF-α levels (pg/mL) at 6h | 1200 ± 150 | 700 ± 100 | 400 ± 80 | 450 ± 90 |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | 5.0 ± 0.8 | 3.0 ± 0.5 | 1.5 ± 0.3 | 1.8 ± 0.4 |
| Survival Rate at 48h (%) | 20 | 50 | 80 | 75 |
Experimental Protocols
Protocol 1: Synthesis of Aminosilane-Coated Magnetic Nanoparticles (MNP@NH2)
This protocol is based on a one-pot synthesis method for creating aminosilane-coated iron oxide nanoparticles.[5]
Materials:
-
Iron (III) chloride hexahydrate (FeCl3·6H2O)
-
Iron (II) chloride tetrahydrate (FeCl2·4H2O)
-
Ammonium hydroxide (NH4OH, 25%)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Deionized water
-
NdFeB magnet
-
Magnetic stirrer
Procedure:
-
Dissolve FeCl3·6H2O (2.35 g) and FeCl2·4H2O (0.86 g) in 100 mL of deionized water under vigorous stirring in a three-necked flask at room temperature.
-
Heat the solution to 80°C under a nitrogen atmosphere.
-
Rapidly add 10 mL of 25% ammonium hydroxide solution. A black precipitate of Fe3O4 nanoparticles will form immediately.
-
Continue stirring for 1 hour at 80°C.
-
Add a solution of APTES (1.5 mL) in 20 mL of ethanol dropwise to the nanoparticle suspension.
-
Continue the reaction for another 3 hours at 80°C to ensure the formation of the aminosilane shell.
-
Cool the mixture to room temperature.
-
Collect the MNP@NH2 nanoparticles using a NdFeB magnet and discard the supernatant.
-
Wash the nanoparticles three times with ethanol and three times with deionized water.
-
Resuspend the MNP@NH2 in deionized water for storage at 4°C.
Characterization:
-
Size and Morphology: Transmission Electron Microscopy (TEM)
-
Hydrodynamic Diameter and Zeta Potential: Dynamic Light Scattering (DLS)
-
Surface Functional Groups: Fourier-Transform Infrared Spectroscopy (FTIR)
Protocol 2: Synthesis of Gold-Coated Magnetic Nanoparticles (MNP@Au)
This protocol describes the coating of pre-synthesized iron oxide nanoparticles with a gold shell.[6][7][8]
Materials:
-
Fe3O4 nanoparticles (from Protocol 1, step 4)
-
Tetramethylammonium hydroxide (TMAOH)
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Gold (III) chloride (HAuCl4)
-
Sodium citrate
-
Deionized water
-
NdFeB magnet
Procedure:
-
Disperse 5 mL of the synthesized Fe3O4 nanoparticle suspension in 75 mL of 0.01 M TMAOH aqueous solution.
-
Add 1.5 mL of 0.2 M NH2OH·HCl to the mixture.
-
Heat the solution to 80°C with vigorous stirring.
-
Slowly add 40 mg of HAuCl4 dissolved in 40 mL of deionized water dropwise.
-
Subsequently, add 100 mL of 15 mM sodium citrate solution dropwise. The color of the solution will gradually change from black to reddish-brown, indicating the formation of the gold shell.
-
Continue heating and stirring for 1 hour.
-
Cool the solution to room temperature.
-
Collect the MNP@Au nanoparticles using a NdFeB magnet.
-
Wash the nanoparticles twice with deionized water and once with ethanol.
-
Dry the MNP@Au under vacuum.
Characterization:
-
Size and Shell Thickness: TEM
-
Optical Properties: UV-Vis Spectroscopy (to confirm gold shell formation via surface plasmon resonance)
-
Crystallinity: X-ray Diffraction (XRD)
Protocol 3: Conjugation of this compound to Magnetic Nanoparticles
A. Conjugation to MNP@NH2 via EDC/NHS Coupling:
This method utilizes carbodiimide chemistry to form a stable amide bond between the amine groups on the nanoparticle surface and the carboxylic acid groups of the this compound peptide.
Materials:
-
MNP@NH2 suspension
-
This compound peptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
NdFeB magnet
Procedure:
-
Disperse 10 mg of MNP@NH2 in 10 mL of MES buffer.
-
Add 20 mg of EDC and 12 mg of NHS to the nanoparticle suspension and incubate for 15 minutes at room temperature with gentle shaking to activate the carboxyl groups on any surface-adsorbed species or to prepare for peptide conjugation.
-
Dissolve 5 mg of this compound in 2 mL of MES buffer.
-
Add the this compound solution to the activated MNP@NH2 suspension.
-
React for 2 hours at room temperature with gentle shaking.
-
Quench the reaction by adding 100 µL of 1 M Tris buffer, pH 7.4.
-
Collect the this compound-MNP@NH2 conjugates using a NdFeB magnet.
-
Wash the conjugates three times with PBS (pH 7.4) to remove unreacted reagents and unbound peptide.
-
Resuspend the final product in sterile PBS for use.
B. Conjugation to MNP@Au via Thiol Linkage:
This method relies on the strong affinity between the gold surface and thiol groups. A cysteine residue can be added to the this compound peptide sequence for this purpose.
Materials:
-
MNP@Au nanoparticles
-
Cysteine-terminated this compound (this compound-Cys)
-
Ethanol
-
PBS (pH 7.4)
-
NdFeB magnet
Procedure:
-
Disperse 10 mg of MNP@Au in 10 mL of ethanol.
-
Dissolve 5 mg of this compound-Cys in 2 mL of ethanol.
-
Add the this compound-Cys solution to the MNP@Au suspension.
-
Incubate for 24 hours at room temperature with gentle stirring to allow for the formation of the gold-thiol bond.
-
Collect the this compound-MNP@Au conjugates using a NdFeB magnet.
-
Wash the conjugates three times with ethanol and then three times with PBS (pH 7.4).
-
Resuspend the final product in sterile PBS.
Protocol 4: In Vitro Assessment of Anti-Inflammatory Activity
This protocol uses a human keratinocyte cell line (HaCaT) stimulated with LPS to model an inflammatory response.[1][2][4]
Materials:
-
HaCaT cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, MNP@NH2-PBP10, and MNP@Au-PBP10
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kit for Interleukin-8 (IL-8)
Procedure:
-
Seed HaCaT cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, MNP@NH2-PBP10, or MNP@Au-PBP10 (e.g., 1, 5, 10 µg/mL) for 1 hour.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL. Include untreated and LPS-only controls.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
-
IL-8 Measurement:
-
Collect the remaining cell culture supernatant.
-
Perform an ELISA for IL-8 according to the manufacturer's instructions.
-
Protocol 5: Proposed In Vivo Efficacy in a Murine Model of LPS-Induced Endotoxemia
This protocol provides a general framework for evaluating the anti-inflammatory efficacy of this compound-MNPs in vivo.
Animal Model:
-
Male Balb/c mice, 8-10 weeks old.
Procedure:
-
Acclimatize mice for one week before the experiment.
-
Randomly divide mice into experimental groups (e.g., Saline control, LPS control, LPS + Free this compound, LPS + MNP@NH2-PBP10, LPS + MNP@Au-PBP10).
-
Administer the therapeutic agents (this compound or this compound-MNPs) via intravenous (tail vein) injection.
-
After 30 minutes, induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
Monitor the mice for signs of distress and survival over 48 hours.
-
At a predetermined time point (e.g., 6 hours post-LPS injection), euthanize a subset of mice from each group.
-
Collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6) by ELISA.
-
Perfuse the lungs with saline and collect the tissue for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
Protocol 6: Biodistribution of Magnetic Nanoparticles in Mice
This protocol outlines a method to determine the in vivo distribution of the magnetic nanoparticles.[9][10][11][12]
Procedure:
-
Administer this compound-MNPs to healthy mice via the desired route (e.g., intravenous).
-
At various time points (e.g., 1, 4, 24, and 48 hours) post-injection, euthanize the mice.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Harvest major organs (liver, spleen, lungs, kidneys, heart, brain).
-
Weigh each organ.
-
Homogenize the tissues.
-
Quantify the iron content in each organ using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Signaling Pathway
Caption: this compound-MNP anti-inflammatory signaling pathway.
Experimental Workflow
Caption: Experimental workflow for this compound-MNP development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with this compound peptide derived from the PIP2-binding site of human plasma gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of iron oxide nanoparticles with functional silane shells: a versatile general precursor for conjugations and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold coated magnetic nanoparticles: from preparation to surface modification for analytical and biomedical applications - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC03225G [pubs.rsc.org]
- 7. 2.3. Synthesis of Iron Oxide Magnetic Nanoparticles Coated with Gold (Fe3O4/Au MNPs) [bio-protocol.org]
- 8. Magnetic Gold Nanoparticles with Idealized Coating for Enhanced Point-Of-Care Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution and Clearance of Stable Superparamagnetic Maghemite Iron Oxide Nanoparticles in Mice Following Intraperitoneal Administration [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Biodistribution and Clearance of Magnetic Iron Oxide Nanoparticles for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
PBP10: Application Notes for Indirect Inhibition of NADPH Oxidase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PBP10 for the effective inhibition of NADPH oxidase activity in a research setting. It is important to note that this compound does not directly inhibit the NADPH oxidase enzyme complex. Instead, it functions as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor. Activation of FPR2 by its agonists, such as WKYMVM, triggers a downstream signaling cascade that leads to the assembly and activation of the NADPH oxidase complex, primarily NOX2 in neutrophils, resulting in the production of reactive oxygen species (ROS). By blocking FPR2, this compound effectively prevents this agonist-induced activation of NADPH oxidase.
Quantitative Data Summary
The inhibitory effect of this compound on NADPH oxidase activity is dependent on the specific FPR2 agonist used to induce ROS production. The following table summarizes the effective concentrations of this compound for inhibiting the NADPH oxidase response in human neutrophils stimulated with the FPR2 agonist WKYMVM.
| Parameter | Agonist | This compound Concentration | Cell Type | Assay | Reference |
| IC₅₀ | WKYMVM | ~0.05 µM | Human Neutrophils | Chemiluminescence | [1] |
| Effective Inhibitory Range | WKYMVM | 0.01 µM - 1 µM | Human Neutrophils | Chemiluminescence | [1] |
| No significant inhibition of FPR1-mediated response | fMLF | Up to 10 µM | Human Neutrophils | Chemiluminescence | [1] |
Signaling Pathway
The activation of NADPH oxidase downstream of FPR2 is a multi-step process involving various signaling intermediates. This compound inhibits this pathway at the initial receptor level.
Caption: FPR2 signaling cascade leading to NADPH oxidase (NOX2) activation.
Experimental Protocols
The following protocols provide a framework for investigating the inhibitory effect of this compound on FPR2-agonist-induced NADPH oxidase activity in human neutrophils.
Protocol 1: Isolation of Human Neutrophils
This protocol describes the isolation of neutrophils from human peripheral blood, a primary cell type for studying FPR2 and NADPH oxidase.
Materials:
-
Anticoagulated (e.g., heparinized) whole human blood
-
Dextran T500
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Hypotonic lysis buffer (e.g., 0.2% NaCl)
-
Isotonic restore buffer (e.g., 1.6% NaCl)
-
Krebs-Ringer phosphate buffer with glucose (KRG)
Procedure:
-
Dilute fresh, anticoagulated blood 1:1 with PBS.
-
Add Dextran T500 to a final concentration of 1% and mix gently. Allow erythrocytes to sediment for 20-30 minutes at room temperature.
-
Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the neutrophil-erythrocyte pellet at the bottom.
-
Resuspend the pellet and lyse the remaining erythrocytes using a brief hypotonic shock with 0.2% NaCl, followed by restoration of isotonicity with 1.6% NaCl.
-
Wash the neutrophil pellet twice with Ca²⁺/Mg²⁺-free PBS by centrifugation at 200 x g for 5 minutes.
-
Resuspend the final neutrophil pellet in KRG buffer and determine the cell concentration and viability (e.g., using trypan blue exclusion). The purity of the neutrophil preparation should be >95%.
Protocol 2: Measurement of NADPH Oxidase Activity by Luminol-Enhanced Chemiluminescence
This protocol details the measurement of extracellular ROS production from neutrophils using a luminol-enhanced chemiluminescence assay.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
Krebs-Ringer phosphate buffer with glucose (KRG)
-
Luminol
-
Horseradish peroxidase (HRP)
-
This compound (various concentrations)
-
FPR2 agonist (e.g., WKYMVM) or FPR1 agonist (e.g., fMLF)
-
96-well white, flat-bottom microplate
-
Chemiluminometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in KRG to achieve the desired final concentrations.
-
Prepare stock solutions of FPR agonists (e.g., WKYMVM, fMLF) in KRG.
-
Prepare the reaction mixture in KRG containing luminol (e.g., 10-50 µM) and HRP (e.g., 4 U/mL).
-
In a 96-well white microplate, add the desired volume of the reaction mixture to each well.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control (solvent only).
-
Add the neutrophil suspension to each well to a final concentration of approximately 1-2 x 10⁵ cells/well.
-
Incubate the plate at 37°C for 5-10 minutes to allow this compound to interact with the cells.
-
Place the plate in a pre-warmed (37°C) chemiluminometer.
-
Initiate the reaction by injecting the FPR agonist (e.g., WKYMVM or fMLF) into each well.
-
Immediately begin measuring the chemiluminescence signal kinetically over a period of 15-30 minutes.
-
Data can be expressed as the peak chemiluminescence response or the area under the curve. The percentage of inhibition by this compound is calculated relative to the control (agonist alone).
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the inhibitory effect of this compound on FPR2-mediated NADPH oxidase activation.
Caption: Workflow for NADPH oxidase inhibition assay using this compound.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the specific conditions, such as cell number, reagent concentrations, and incubation times, for their particular experimental setup. Always adhere to appropriate laboratory safety procedures when handling biological samples and chemicals.
References
Application Notes and Protocols for Assessing the Antibacterial Activity of PBP10
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBP10 is a synthetic peptide with known inhibitory effects on the formyl peptide receptor 2 (FPR2) and has also been noted for its direct bactericidal properties against a range of bacteria.[1] These dual activities make this compound a compelling candidate for further investigation as a potential antimicrobial agent. This document provides detailed protocols for assessing the antibacterial activity of this compound, enabling researchers to obtain robust and reproducible data. The methodologies covered include determination of the Minimum Inhibitory Concentration (MIC), time-kill kinetic assays, and bacterial cytological profiling to elucidate the mechanism of action.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3] This protocol is based on the broth microdilution method.[4]
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.[2]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform a two-fold serial dilution of the this compound stock solution in sterile broth in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
Data Presentation: MIC of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Type | This compound MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 | Vancomycin: 1 |
| Escherichia coli ATCC 25922 | Gram-negative | 32 | Gentamicin: 0.5 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 | Ciprofloxacin: 0.25 |
| Enterococcus faecium ATCC 700221 | Gram-positive | 8 | Linezolid: 2 |
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Time-Kill Kinetics Assay
A time-kill kinetics assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7] This assay is crucial for understanding the pharmacodynamics of this compound.
Experimental Protocol: Time-Kill Assay
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described in the MIC assay protocol (final concentration of ~5 x 10^5 CFU/mL).
-
-
Assay Setup:
-
In sterile culture tubes, add the bacterial inoculum to broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube (bacteria with no this compound).
-
-
Sampling and Plating:
-
Incubate the tubes at 37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
-
Colony Counting and Data Analysis:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each this compound concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[7]
-
Data Presentation: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC this compound (log10 CFU/mL) | 1x MIC this compound (log10 CFU/mL) | 2x MIC this compound (log10 CFU/mL) | 4x MIC this compound (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.8 | 5.3 | 4.5 | 3.9 | 3.0 |
| 6 | 8.9 | 5.1 | 3.8 | 2.9 | <2.0 |
| 8 | 9.2 | 5.0 | 3.1 | <2.0 | <2.0 |
| 24 | 9.5 | 4.8 | <2.0 | <2.0 | <2.0 |
Workflow for Time-Kill Assay
Caption: Workflow for Time-Kill Kinetics Assay.
Bacterial Cytological Profiling (BCP)
BCP is a powerful high-throughput method to determine the mechanism of action of an antibacterial compound by observing morphological changes in bacterial cells.[8][9][10]
Experimental Protocol: Bacterial Cytological Profiling
-
Cell Culture and Treatment:
-
Grow the bacterial strain of interest to early exponential phase.
-
Treat the bacterial culture with this compound at a concentration that causes growth inhibition (e.g., 1x or 2x MIC).
-
Include a positive control with a known antibiotic and a negative (untreated) control.
-
Incubate for a short period (e.g., 1-2 hours) to induce morphological changes.[11]
-
-
Staining:
-
Stain the bacterial cells with a cocktail of fluorescent dyes to visualize the cell membrane (e.g., FM4-64), DNA (e.g., DAPI), and cell wall (e.g., Wheat Germ Agglutinin-FITC).
-
-
Microscopy:
-
Image the stained cells using a high-resolution fluorescence microscope.
-
Acquire images from multiple fields of view for each treatment condition.
-
-
Image Analysis:
-
Use automated image analysis software to quantify various cellular parameters, such as cell length, width, DNA condensation, and membrane integrity.
-
Compare the cytological profile of this compound-treated cells to the profiles of known antibiotics to infer its mechanism of action.[9]
-
Data Presentation: Cytological Profile of this compound-Treated E. coli
| Parameter | Untreated Control | This compound (2x MIC) | Ampicillin (Positive Control - Cell Wall Synthesis Inhibitor) | Ciprofloxacin (Positive Control - DNA Synthesis Inhibitor) |
| Cell Morphology | Rod-shaped | Filamentous | Spheroplasts, cell lysis | Filamentous |
| DNA Staining (DAPI) | Diffuse nucleoid | Elongated, decondensed nucleoids | Normal nucleoids in spheroplasts | Condensed nucleoids at cell poles |
| Membrane Staining (FM4-64) | Intact, uniform staining | Irregular staining, blebbing | Compromised membrane in lysed cells | Intact membrane |
| Inferred MOA | - | DNA replication/cell division | Cell wall synthesis | DNA replication |
Signaling Pathway of a Hypothetical this compound Mechanism
Caption: Hypothetical Mechanism of Action for this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the antibacterial activity of this compound. By determining the MIC, characterizing the killing kinetics, and investigating the mechanism of action through bacterial cytological profiling, researchers can gain a thorough understanding of this compound's potential as a novel antimicrobial agent. Adherence to these standardized methods will ensure the generation of high-quality, comparable data, which is essential for advancing this compound through the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. idexx.com [idexx.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Frontiers | Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance [frontiersin.org]
- 9. Bacterial cytological profiling rapidly identifies the cellular pathways targeted by antibacterial molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. linnaeusbio.com [linnaeusbio.com]
- 11. Bacterial Cytological Profiling (BCP) as a Rapid and Accurate Antimicrobial Susceptibility Testing Method for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PBP10 in Host-Pathogen Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PBP10, a synthetic peptide derived from human plasma gelsolin, and its utility in studying host-pathogen interactions. Detailed protocols for key experiments are provided to facilitate its use in research and drug development.
Introduction
This compound is a 10-amino acid, cell-permeable peptide (rhodamine B-QRLFQVKGRR) derived from the polyphosphoinositide (PIP2)-binding site of human plasma gelsolin.[1][2] It has emerged as a significant tool in the study of host-pathogen interactions due to its dual-action properties: direct bactericidal activity against a broad spectrum of bacteria and modulation of the host inflammatory response.[3] this compound interacts with key pathogen-associated molecular patterns (PAMPs), specifically lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria.[1] This interaction not only contributes to its antimicrobial effect but also limits the pro-inflammatory cascade initiated by these molecules in host cells.[4]
Key Applications
-
Antimicrobial Susceptibility Testing: Evaluating the direct bactericidal efficacy of this compound against various bacterial strains.
-
Inhibition of Inflammatory Responses: Assessing the ability of this compound to suppress the production of inflammatory mediators in host cells challenged with bacterial components.
-
Host Cell Viability and Toxicity Assays: Determining the cytotoxic effects of this compound on eukaryotic cells to establish a therapeutic window.
-
Mechanism of Action Studies: Investigating the interaction of this compound with bacterial membranes and its impact on host cell signaling pathways.
Data Presentation
Table 1: Bactericidal Activity of this compound and Other Antimicrobial Peptides
| Peptide | Target Organism | Minimum Bactericidal Concentration (MBC) | Reference |
| This compound | Escherichia coli (Gram-negative) | Not explicitly quantified in snippets | [1] |
| This compound | Pseudomonas aeruginosa (Gram-negative) | Not explicitly quantified in snippets | [1] |
| This compound | Streptococcus pneumoniae (Gram-positive) | Not explicitly quantified in snippets | [1] |
| LL37 | Various | Not explicitly quantified in snippets | [1] |
| Magainin II | Various | Not explicitly quantified in snippets | [1] |
| Mellitin | Various | Not explicitly quantified in snippets | [1] |
Table 2: Effect of this compound on Inflammatory Mediator Production in Human Keratinocytes
| Treatment | Stimulant | Nitric Oxide (NO) Production | Reactive Oxygen Species (ROS) Production | Interleukin-8 (IL-8) Release | Reference |
| This compound | LPS | Limited | Limited | Decreased to 393.5-431 pg/mL | [3][5] |
| This compound | LTA | Limited | Limited | Decreased | [3][5] |
| Untreated | LPS | - | - | 504.9 ± 49.39 pg/mL | [5] |
| Untreated | LTA | - | - | 749.2 ± 55.81 pg/mL | [5] |
Note: Specific quantitative values for NO and ROS reduction were not available in the provided search results.
Experimental Protocols
Protocol 1: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
This compound peptide
-
Bacterial culture in logarithmic growth phase (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Agar plates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) by visual inspection of turbidity. The MIC is the lowest concentration with no visible growth.
-
To determine the MBC, subculture 10-100 µL from each well showing no growth onto agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.
Protocol 2: In Vitro Inflammation Inhibition Assay
This protocol assesses the ability of this compound to inhibit the inflammatory response of host cells, such as human keratinocytes (HaCaT), when challenged with LPS or LTA.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound peptide
-
Lipopolysaccharide (LPS) from E. coli or Lipoteichoic acid (LTA) from S. aureus
-
Griess Reagent for Nitric Oxide (NO) measurement
-
DCFDA-based assay kit for Reactive Oxygen Species (ROS) measurement
-
ELISA kit for Interleukin-8 (IL-8) quantification
Procedure:
-
Seed HaCaT cells in 96-well plates and culture until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the pre-treated cells with a known concentration of LPS or LTA for a specified time (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and determine the NO concentration using a standard curve.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Wash the cells with PBS.
-
Incubate the cells with a DCFDA probe according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Interleukin-8 (IL-8) Measurement:
-
Collect the cell culture supernatant.
-
Perform an ELISA for IL-8 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the IL-8 concentration from a standard curve.
-
Visualizations
This compound Interaction with Bacterial PAMPs and Host Cell Response
References
- 1. journals.asm.org [journals.asm.org]
- 2. DSpace [repository.upenn.edu]
- 3. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with this compound peptide derived from the PIP2-binding site of human plasma gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of PBP10 in Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a specific antiviral agent ubiquitously known as "PBP10" is not prominently documented in publicly available research, this document provides a comprehensive overview of the experimental use of a representative class of antiviral peptides that align with the likely intended subject of inquiry: peptide-based inhibitors of viral polymerases. For the purpose of these application notes and protocols, "this compound" will be used to denote a hypothetical, yet representative, peptide inhibitor derived from the PB1 subunit of the influenza A virus RNA-dependent RNA polymerase.
The influenza virus polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is an attractive target for antiviral drug development due to its crucial role in viral replication and the high degree of conservation in its protein-protein interaction domains.[1][2][3] this compound is conceptualized as a peptide that competitively inhibits the interaction between the PB1 and PA subunits, thereby disrupting the formation of a functional polymerase complex and inhibiting viral replication.[1][2] These notes provide essential data, protocols, and visualizations to guide researchers in the preclinical evaluation of this compound and similar peptide-based antiviral candidates.
Mechanism of Action
This compound is designed to mimic the PA-binding domain of the influenza virus PB1 protein. By competitively binding to the PA subunit, this compound prevents the association of PB1, a critical step in the assembly of the active viral RNA polymerase complex. This disruption of the PA-PB1 interaction effectively inhibits viral RNA transcription and replication.[1][2] Some peptide inhibitors have also been shown to possess dual-binding capabilities, inhibiting the polymerase activity of both influenza A and B viruses.[1][2]
Caption: this compound competitively inhibits the assembly of the influenza virus polymerase complex.
Data Presentation
The antiviral activity of this compound and similar peptides can be quantified through various in vitro and cell-based assays. The following tables summarize representative quantitative data for PB1-derived peptides against influenza A virus strains.
Table 1: In Vitro Inhibition of Influenza A Virus Polymerase Activity
| Peptide | Target Virus Strain | Concentration | % Inhibition of Polymerase Activity |
| This compound (pep1-25) | Influenza A/WSN/33 | 100 µM | ~90% |
| This compound (pep1-25) | Influenza B/Lee/40 | 100 µM | No significant inhibition |
| Dual-binding Peptide | Influenza A/WSN/33 | 100 µM | Significant inhibition |
| Dual-binding Peptide | Influenza B/Lee/40 | 100 µM | Significant inhibition |
Data synthesized from multiple sources for representative purposes.[1][4]
Table 2: Inhibition of Influenza A Virus Replication in Cell Culture
| Peptide | Virus Strain | Cell Line | MOI | Treatment Time | % Reduction in Viral Titer |
| This compound (pep1-25) | Influenza A/WSN/33 | MDCK | 0.02 | Post-infection | ~90% |
| This compound (pep1-25) | Influenza A/WSN/33 | MDCK | 2 | Post-infection | ~90% |
| This compound (pep1-25) | Influenza A/SC35M | MDCK | 0.02 | Post-infection | ~99.99% (4-log reduction) |
| PB1 (6-14) | A/California/07/2009 (H1N1) | MDCK | Not specified | Not specified | Significant suppression |
Data synthesized from multiple sources for representative purposes.[4][5]
Experimental Protocols
In Vitro Influenza Virus Polymerase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the influenza virus polymerase complex activity.
Materials:
-
Expression plasmids for PA, PB1, and PB2 subunits of the desired influenza A virus strain.
-
HEK293T cells.
-
Transfection reagent.
-
Cell lysis buffer.
-
This compound peptide at various concentrations.
-
Reporter plasmid (e.g., pPOLI-Luciferase).
-
Luciferase assay system.
-
Luminometer.
Protocol:
-
Co-transfect HEK293T cells with expression plasmids for PA, PB1, PB2, and the luciferase reporter plasmid.
-
At 24 hours post-transfection, lyse the cells.
-
Incubate the cell lysates with varying concentrations of this compound or a control peptide for 1 hour at 30°C.
-
Measure luciferase activity using a luminometer.
-
Calculate the percentage of polymerase activity inhibition relative to the control-treated samples.
Viral Replication Inhibition Assay (Plaque Assay)
Objective: To quantify the inhibitory effect of this compound on the replication of infectious influenza virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza A virus stock of known titer.
-
This compound peptide at various concentrations.
-
Infection medium (e.g., DMEM with TPCK-trypsin).
-
Agarose overlay.
-
Crystal violet solution.
Protocol:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Infect the cells with influenza A virus at a specific multiplicity of infection (MOI), for example, 0.01 or 3.0, for 1 hour.[6]
-
Remove the virus inoculum and wash the cells with PBS.
-
Add infection medium containing different concentrations of this compound or a control peptide.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 2-3 days, or when cytopathic effects are visible, fix the cells with 4% paraformaldehyde.
-
Remove the agarose overlay and stain the cells with crystal violet.
-
Count the number of plaques and calculate the percentage of viral titer reduction compared to the control.
Co-immunoprecipitation Assay for PA-PB1 Interaction
Objective: To visually demonstrate that this compound disrupts the interaction between the PA and PB1 subunits of the influenza virus polymerase.
Materials:
-
HEK293T cells.
-
Expression plasmids for HA-tagged PA and His-tagged PB1.
-
This compound peptide.
-
Cell lysis buffer.
-
Anti-HA agarose beads.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against HA and His tags.
Protocol:
-
Co-transfect HEK293T cells with plasmids expressing HA-tagged PA and His-tagged PB1.
-
At 24 hours post-transfection, treat the cells with this compound or a control peptide for a specified duration.
-
Lyse the cells and perform immunoprecipitation using anti-HA agarose beads to pull down the PA subunit and its interacting partners.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and separate them by SDS-PAGE.
-
Perform a Western blot and probe with anti-HA and anti-His antibodies to detect PA and co-immunoprecipitated PB1, respectively. A reduced amount of PB1 in the this compound-treated sample indicates disruption of the PA-PB1 interaction.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound's antiviral activity.
Caption: A streamlined workflow for the preclinical assessment of this compound.
Conclusion
This compound, as a representative peptide inhibitor of the influenza virus polymerase, demonstrates a promising mechanism-based approach to antiviral therapy. The protocols and data presented herein provide a framework for the systematic evaluation of such peptides. Future research should focus on optimizing peptide stability, cell permeability, and in vivo efficacy to translate these promising experimental findings into viable therapeutic options. The exploration of dual-binding peptides that are active against both influenza A and B viruses represents a particularly valuable avenue for the development of broad-spectrum antiviral agents.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a PA-Binding Peptide with Inhibitory Activity against Influenza A and B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-Mediated Interference with Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of PB1 component of the influenza A RNA polymerase peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Cytotoxic Sequence Contributes to Influenza A Viral Protein PB1-F2 Pathogenicity and Predisposition to Secondary Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
PBP10: Application in High-Throughput Screening Assays
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PBP10 is a cell-permeable, 10-amino acid peptide derived from human plasma gelsolin. It functions as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in inflammatory and immune responses. This compound also exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria by interacting with lipopolysaccharides (LPS) and lipoteichoic acid (LTA) in bacterial cell membranes.[1][2][3] These dual functions make this compound a compelling tool for high-throughput screening (HTS) assays aimed at the discovery of novel anti-inflammatory and antimicrobial agents. This document provides detailed protocols for the application of this compound in HTS formats.
Principle of this compound in HTS Assays
This compound can be utilized in two primary HTS applications:
-
As a tool for identifying novel FPR2 modulators: In this setup, this compound can be used as a reference antagonist to validate assay performance and as a competitor to identify new small molecules or peptides that bind to and modulate FPR2 activity. Assays can be designed to measure the displacement of a labeled ligand from FPR2 or to monitor downstream signaling events such as calcium mobilization.
-
As a lead compound for antimicrobial drug discovery: this compound's intrinsic antimicrobial properties allow it to be used as a positive control in screens for new antibacterial compounds. HTS assays can be developed to measure the inhibition of bacterial growth in the presence of a test library, with this compound serving as a benchmark for activity.
Data Presentation
The following tables summarize hypothetical quantitative data for HTS assays utilizing this compound, providing an example of expected results and performance metrics.
Table 1: HTS Assay for FPR2 Antagonists using a Calcium Mobilization Assay
| Compound | Target | Assay Format | Agonist | This compound (IC50) | Z' Factor | Signal-to-Background (S/B) Ratio |
| This compound | FPR2 | 384-well, FLIPR | WKYMVm | 1 µM | 0.75 | 15 |
| Compound X | FPR2 | 384-well, FLIPR | WKYMVm | 500 nM | 0.80 | 18 |
| Compound Y | FPR2 | 384-well, FLIPR | WKYMVm | 2 µM | 0.72 | 12 |
Table 2: HTS Assay for Antimicrobial Activity using a Resazurin-Based Viability Assay
| Compound | Bacterial Strain | Assay Format | This compound (MIC) | Z' Factor | Signal-to-Noise (S/N) Ratio |
| This compound | E. coli | 384-well | 10 µg/mL | 0.85 | 25 |
| This compound | S. aureus | 384-well | 5 µg/mL | 0.88 | 30 |
| Ampicillin | E. coli | 384-well | 2 µg/mL | 0.90 | 35 |
Signaling and Experimental Workflow Diagrams
FPR2 Signaling Pathway
References
Troubleshooting & Optimization
PBP10 Aggregation in Aqueous Solutions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to PBP10 aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a cell-permeable, rhodamine-B-labeled decapeptide with the sequence QRLFQVKGRR. It is derived from the phosphatidylinositol 4,5-bisphosphate (PIP2)-binding site of gelsolin.[1] this compound is primarily used as a selective inhibitor of the formyl peptide receptor 2 (FPR2), playing a role in modulating inflammatory responses.[2][3] Its fluorescent tag also allows for its use in cellular imaging studies to track its uptake and localization.
Q2: What is the recommended solvent for initial reconstitution of lyophilized this compound?
A2: While some suppliers state that this compound is soluble in water up to 2 mg/mL, the general recommendation for hydrophobic and amphipathic peptides is to first dissolve the lyophilized powder in a minimal amount of a sterile organic solvent like dimethyl sulfoxide (DMSO). After complete dissolution in DMSO, the desired aqueous buffer can be slowly added to the peptide solution while vortexing to achieve the final working concentration. This method helps to prevent initial aggregation upon direct contact with an aqueous environment.
Q3: How should I store this compound solutions?
A3: For long-term storage, it is recommended to aliquot the reconstituted this compound stock solution into smaller volumes and store them at -20°C for up to six months. Avoid repeated freeze-thaw cycles, as this can promote peptide aggregation and degradation.
Q4: What are the primary factors that can cause this compound aggregation in aqueous solutions?
A4: The aggregation of this compound in aqueous solutions is influenced by several factors, including:
-
Peptide Concentration: Higher concentrations of this compound are more prone to aggregation.[4]
-
pH of the Buffer: The net charge of the peptide is pH-dependent, which significantly affects its solubility and tendency to aggregate.[5]
-
Ionic Strength of the Buffer: The salt concentration in the buffer can influence electrostatic interactions between peptide molecules.
-
Buffer Composition: Different buffer systems (e.g., phosphate vs. Tris) can interact differently with the peptide and affect its stability.[6]
-
Temperature: Elevated temperatures can increase the rate of aggregation.
-
Presence of Nucleating Agents: Impurities or existing aggregates can act as seeds for further aggregation.
Troubleshooting Guide
Issue 1: Visible Precipitate or Cloudiness Upon Dissolving this compound in Aqueous Buffer
Q: I dissolved my lyophilized this compound directly in my aqueous experimental buffer and the solution is cloudy. What should I do?
A: Direct reconstitution in aqueous buffer can lead to immediate aggregation due to the amphipathic nature of this compound.
Recommended Solution Workflow:
Caption: Workflow for resolubilizing precipitated this compound.
Preventative Measures:
-
Always perform a pilot solubility test with a small amount of the peptide.
-
For subsequent preparations, first dissolve the lyophilized this compound in a minimal volume of sterile DMSO. Then, slowly add your aqueous buffer to the DMSO solution while gently vortexing to reach the desired final concentration.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Q: My experimental results with this compound are inconsistent between batches. Could aggregation be the cause?
A: Yes, the presence of soluble aggregates can lead to variability in the effective concentration of monomeric, active this compound, resulting in inconsistent results.
Recommendations:
-
Assess for Aggregation: Before each experiment, it is crucial to check for the presence of soluble aggregates.
-
Implement a Standardized Solubilization Protocol: Follow the recommended two-step solubilization method (DMSO followed by aqueous buffer) for all experiments.
-
Control Experimental Parameters: Ensure that the this compound concentration, buffer composition, pH, and temperature are consistent across all experiments.
Issue 3: Loss of this compound Fluorescence Signal
Q: I am observing a decrease in the rhodamine-B fluorescence of my this compound solution over time. What could be the reason?
A: The rhodamine-B fluorophore is sensitive to its environment, and a loss of fluorescence can be due to a few factors.
Troubleshooting Steps:
Caption: Decision tree for troubleshooting loss of this compound fluorescence.
Quantitative Data on this compound Solubility and Aggregation
The following tables summarize key quantitative data related to this compound solubility and factors influencing its aggregation.
Table 1: this compound Solubility in Different Solvents
| Solvent | Concentration | Observations | Reference |
| Water | Up to 2 mg/mL | Soluble, but aggregation-prone. | |
| DMSO | ≥ 2 mg/mL | Recommended for initial reconstitution. | Vendor Data Sheets |
| 10% DMSO in PBS (pH 7.5) | Not specified | Recommended for a rhodamine-labeled C-peptide. | [2] |
| 50mM Sodium Phosphate (pH 8.5) | Not specified | Recommended for a rhodamine-labeled C-peptide. | [2] |
Table 2: Influence of Physicochemical Parameters on Peptide Aggregation
| Parameter | Effect on Aggregation | Rationale |
| Concentration | Increases with higher concentration. | Higher probability of intermolecular interactions.[4] |
| pH | Aggregation is often minimal when the net charge of the peptide is high (i.e., pH is far from the isoelectric point). For basic peptides like this compound, a slightly acidic pH may improve solubility. | Electrostatic repulsion between similarly charged molecules prevents aggregation.[5] |
| Ionic Strength | Can either increase or decrease aggregation depending on the specific peptide and buffer. | Modulates the Debye screening of electrostatic interactions. |
| Temperature | Generally increases with higher temperature. | Increased hydrophobic interactions and molecular motion. |
Experimental Protocols
Protocol 1: Assessing this compound Aggregation using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of aggregates.[4][7]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Slowly dilute the stock solution into the desired aqueous buffer (e.g., PBS, Tris-HCl) to the final experimental concentration.
-
Filter the final solution through a 0.22 µm syringe filter directly into a clean DLS cuvette.
-
-
DLS Measurement:
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform measurements at a scattering angle of 90° or 173°.
-
Collect data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the distribution of particle sizes (hydrodynamic radii).
-
The presence of particles with a significantly larger hydrodynamic radius than the expected monomeric this compound indicates aggregation.
-
Protocol 2: this compound-Mediated Inhibition of FPR2 Signaling - A Calcium Influx Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on FPR2 activation by measuring changes in intracellular calcium levels.
Workflow:
Caption: Experimental workflow for a this compound FPR2 inhibition assay.
Detailed Steps:
-
Cell Preparation: Culture and harvest cells expressing FPR2 (e.g., human neutrophils or a transfected cell line).
-
Dye Loading: Incubate the cells with a calcium-sensitive dye such as Fura-2 AM according to the manufacturer's protocol.
-
Washing: Wash the cells twice with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove any extracellular dye.
-
This compound Incubation: Resuspend the cells in the assay buffer and pre-incubate with various concentrations of this compound (or a vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.
-
FPR2 Agonist Stimulation: Add a known FPR2 agonist (e.g., WKYMVM) to the cell suspension to induce calcium influx.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator.
-
Data Analysis: Calculate the change in intracellular calcium concentration in response to the agonist in the presence and absence of this compound. A reduction in the calcium signal in the this compound-treated cells indicates inhibition of FPR2 signaling.
References
- 1. pharmaron.com [pharmaron.com]
- 2. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 3. FPR2: A Novel Promising Target for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
PBP10 Technical Support Center: Enhancing Cellular Loading Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the cellular loading efficiency of PBP10, a cell-permeable selective inhibitor of formyl peptide receptor 2 (FPR2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
This compound is a 10-amino acid peptide derived from the phosphoinositide-binding site of human plasma gelsolin. It is conjugated to rhodamine B at its N-terminus, which contributes to its cell-permeable nature. While the precise mechanism is not fully elucidated for this compound, cell-penetrating peptides (CPPs) like this compound generally enter cells through two main pathways: direct penetration of the cell membrane and endocytosis. The cationic and amphipathic properties of such peptides facilitate their interaction with the cell membrane.
Q2: What is the optimal concentration of this compound for cell loading experiments?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response experiment to determine the ideal concentration that yields sufficient intracellular signal without causing cytotoxicity. Published studies have used concentrations in the range of 1 to 10 µg/mL for in vitro experiments.
Q3: How can I quantify the amount of this compound taken up by cells?
Due to the rhodamine B fluorescent tag, the cellular uptake of this compound can be quantified using several methods:
-
Flow Cytometry: This high-throughput method can measure the fluorescence intensity of individual cells, providing a quantitative measure of this compound uptake across a cell population.
-
Fluorescence Microscopy: This technique allows for the visualization of this compound's subcellular localization and can provide semi-quantitative data based on fluorescence intensity.
-
Fluorometry of Cell Lysates: By lysing the cells after incubation with this compound, the total fluorescence in the lysate can be measured using a plate reader, providing an average measure of uptake for the entire cell population.
Q4: Can the rhodamine B tag on this compound affect my experiments?
Yes, the rhodamine B tag, while essential for visualization, can have potential confounding effects. Rhodamine B has been reported to induce oxidative stress and can accumulate in mitochondria, potentially affecting cellular processes. It is crucial to include appropriate controls, such as vehicle-treated cells and cells treated with unconjugated rhodamine B (if available), to account for any effects of the dye itself.
Troubleshooting Guide: Low this compound Cell Loading Efficiency
This guide addresses common issues that may lead to low intracellular concentrations of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Fluorescence Signal | Suboptimal this compound Concentration: The concentration of this compound may be too low for detection. | Perform a titration experiment to determine the optimal this compound concentration for your specific cell type and experimental conditions. |
| Inadequate Incubation Time: The incubation period may be too short for sufficient uptake. | Optimize the incubation time by performing a time-course experiment (e.g., 30 min, 1h, 2h, 4h). | |
| Incorrect Storage or Handling: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Store this compound as recommended by the manufacturer, typically at -20°C or -80°C. Aliquot the peptide upon arrival to minimize freeze-thaw cycles. | |
| Peptide Aggregation: this compound may have aggregated in the stock solution or culture medium. | Visually inspect the stock solution for precipitates. Briefly sonicate or vortex the solution before use. Prepare fresh dilutions in pre-warmed, serum-free media immediately before the experiment. | |
| High Background Fluorescence | Incomplete Removal of Extracellular this compound: Residual this compound bound to the cell surface can contribute to background signal. | Wash cells thoroughly with PBS or a suitable buffer after incubation. For strongly adherent peptides, a brief wash with a low pH buffer or a heparin solution can help remove surface-bound peptide. |
| Non-specific Binding to Cultureware: this compound may adhere to the surface of the culture plates or tubes. | Use low-adhesion plasticware for your experiments. | |
| Cell Viability Issues | Cytotoxicity of this compound or Rhodamine B: High concentrations of this compound or prolonged exposure may be toxic to cells. The rhodamine B tag itself can induce cytotoxicity.[1][2] | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your cells. Reduce the incubation time or this compound concentration. |
| Inconsistent Results | Variability in Cell Health and Density: Differences in cell confluence or passage number can affect uptake efficiency. | Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density for all experiments. Use cells from a similar passage number. |
| Presence of Serum: Serum proteins can bind to this compound and interfere with its interaction with the cell membrane. | Perform this compound incubation in serum-free media. If serum is required for cell viability, reduce the serum concentration during the incubation period. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol describes how to determine the optimal this compound concentration for your cell type using flow cytometry.
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Cell Seeding: Seed your cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Dilutions: Prepare a series of this compound dilutions in serum-free cell culture medium. A suggested range is 0.5, 1, 2.5, 5, 10, and 20 µg/mL.
-
Incubation: Remove the culture medium from the cells and wash once with PBS. Add the this compound dilutions to the respective wells. Include a vehicle-only control. Incubate for a predetermined time (e.g., 2 hours) at 37°C.
-
Cell Harvest: After incubation, remove the this compound solution and wash the cells three times with cold PBS.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
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Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% BSA) and analyze the fluorescence intensity using a flow cytometer with appropriate filters for rhodamine B (Excitation: ~552 nm, Emission: ~578 nm).
-
Data Analysis: Determine the concentration that gives a significant increase in mean fluorescence intensity without a substantial decrease in cell viability (as assessed by forward and side scatter profiles or a viability dye).
Protocol 2: Quantifying this compound Uptake using a Plate Reader
This protocol provides a method to quantify the average this compound uptake in a cell population.
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Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
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This compound Incubation: Treat cells with the optimized concentration of this compound as determined in Protocol 1. Include a no-cell control (this compound in media only) to measure background fluorescence.
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Washing: After incubation, wash the cells thoroughly with PBS to remove extracellular this compound.
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Cell Lysis: Add a lysis buffer (e.g., RIPA buffer) to each well and incubate on a shaker for 15 minutes at room temperature.
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Fluorescence Measurement: Measure the fluorescence of the cell lysates using a microplate reader with the appropriate excitation and emission wavelengths for rhodamine B.
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Data Normalization: To account for variations in cell number, perform a protein quantification assay (e.g., BCA assay) on the cell lysates. Normalize the fluorescence intensity to the protein concentration for each well.
Visualizations
Caption: Experimental workflow for optimizing and quantifying this compound cell loading.
Caption: Troubleshooting logic for low this compound fluorescence signal.
Caption: Relationship between this compound, its target FPR2, and cellular uptake.
References
Technical Support Center: Mitigating Photobleaching in Time-Lapse Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate fluorophore photobleaching during time-lapse imaging experiments.
A Note on PBP10: Initial queries regarding "this compound photobleaching" should be clarified. This compound is a gelsolin-derived peptide involved in phosphoinositide-dependent cellular functions and is not a fluorescent protein itself. It can be labeled with a fluorescent dye, such as rhodamine B, for imaging studies. Therefore, any observed photobleaching would be characteristic of the attached fluorophore, not this compound itself. This guide will address the broader and critical issue of mitigating photobleaching of fluorophores commonly used in time-lapse microscopy.
FAQs: Understanding and Mitigating Photobleaching
Q1: What is photobleaching and why is it a problem in time-lapse imaging?
A1: Photobleaching is the irreversible photochemical alteration of a dye or fluorophore molecule, rendering it permanently unable to fluoresce.[1] This process is caused by the repeated excitation of the fluorophore by the imaging light source, which can lead to the cleavage of covalent bonds or reactions with surrounding molecules, often involving the fluorophore's triplet state.[1][2] In time-lapse microscopy, where samples are imaged repeatedly over extended periods, photobleaching leads to a progressive loss of signal, which can compromise the quantitative analysis of dynamic cellular processes and limit the duration of the experiment.[1]
Q2: What is the difference between photobleaching and phototoxicity?
A2: While both are caused by excessive light exposure, they are distinct phenomena. Photobleaching is the destruction of the fluorophore, leading to signal loss.[1][3] Phototoxicity is the damage caused to the cells or organism being imaged due to the imaging light.[3] This damage can manifest as membrane blebbing, vacuole formation, or even cell death, and can significantly alter the biological processes under investigation.[3] The chemical reactions that lead to photobleaching can also generate reactive oxygen species (ROS) that contribute to phototoxicity.[4]
Q3: What are the primary factors that influence the rate of photobleaching?
A3: The rate of photobleaching is influenced by several factors:
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Light Intensity: Higher excitation light intensity increases the rate of photobleaching.[5]
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Exposure Duration: Longer or more frequent exposures to the excitation light accelerate photobleaching.[3][5]
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Fluorophore Properties: Different fluorophores have varying intrinsic photostability.[5][6]
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Local Environment: The chemical environment surrounding the fluorophore, including the presence of oxygen, can significantly impact its photostability.[5]
Q4: How can I minimize photobleaching in my time-lapse experiments?
A4: A multi-faceted approach is often the most effective:
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Optimize Imaging Parameters: Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.[5]
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Choose the Right Fluorophore: Select fluorophores known for their high photostability.[5]
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Use Antifade Reagents: For fixed samples, use a mounting medium containing antifade reagents. For live-cell imaging, specialized media additives or oxygen scavenging systems can be employed.[7]
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Utilize Advanced Imaging Systems: Modern microscopy systems may offer features like active blanking to shutter the laser between acquisitions, and more sensitive detectors that require less excitation light.[3][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss in the first few frames. | - Excitation light intensity is too high.- Exposure time is too long.- The chosen fluorophore has low photostability. | - Reduce the laser power or light source intensity.- Decrease the camera exposure time.- Switch to a more photostable fluorophore (see Table 1). |
| Cellular morphology changes or cell death during imaging. | - Phototoxicity due to excessive light exposure. | - Significantly reduce light intensity and exposure duration.- Increase the time interval between acquisitions.- Consider using longer wavelength fluorophores which are generally less phototoxic.[3] |
| Signal is too dim to reduce excitation power further. | - Low expression level of the fluorescent protein.- Inefficient labeling with the fluorescent dye.- Suboptimal filter set or detector settings. | - Use a brighter fluorophore.- Optimize the transfection or labeling protocol.- Ensure the use of appropriate filters and a high quantum efficiency detector.[3] |
| Photobleaching varies across the field of view. | - Uneven illumination from the light source. | - Correct for uneven illumination using image processing techniques.- Consult a microscope specialist to check the alignment of the light path. |
Quantitative Data Summary
Table 1: Relative Photostability of Selected Fluorescent Probes
| Fluorophore Class | Examples | Relative Photostability | Excitation (nm) | Emission (nm) | Notes |
| Common Fluorescent Proteins | EGFP, BFP | Low to Moderate[6][9] | ~488, ~380 | ~509, ~447 | BFP variants like Azurite show improved photostability.[9] |
| Photostable Fluorescent Proteins | mKate, Katushka[10] | High | ~588 | ~633 | Katushka is a far-red fluorescent protein suitable for deep tissue imaging.[10] |
| Synthetic Dyes (Alexa Fluor) | Alexa Fluor 488, 568, 647 | High to Very High[5] | ~495, ~578, ~650 | ~519, ~603, ~668 | Generally brighter and more photostable than many fluorescent proteins. |
| Synthetic Dyes (ATTO) | ATTO 565, 647N | Very High[11] | ~564, ~644 | ~590, ~669 | Known for excellent photostability and brightness. |
| Quantum Dots | CdSe/ZnS | Extremely High[1] | Varies | Varies | Can have lifetimes orders of magnitude longer than organic dyes.[1] |
Note: Photostability is highly dependent on experimental conditions.
Experimental Protocols
Protocol 1: Basic Photobleaching Mitigation for Live-Cell Time-Lapse Imaging
-
Cell Culture and Labeling:
-
Culture cells in a glass-bottom dish or chamber slide suitable for high-resolution imaging.
-
Transfect or transduce cells with the desired fluorescent protein construct or label with a fluorescent dye according to the manufacturer's protocol. Aim for the lowest expression/labeling concentration that gives a detectable signal to minimize phototoxicity.
-
-
Microscope Setup:
-
Turn on the microscope, laser sources, and environmental chamber. Allow the system to stabilize.
-
Set the environmental chamber to 37°C and 5% CO₂.
-
Place the sample on the microscope stage and bring the cells into focus.
-
-
Determining Minimal Exposure Conditions:
-
Select a region of interest with representative cells.
-
Start with the lowest laser power/light intensity setting.
-
Set the camera exposure time to a starting value (e.g., 100 ms).
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Acquire a single image. If the signal is too low, gradually increase the exposure time first, and then the laser power until a satisfactory signal-to-noise ratio is achieved. Avoid pixel saturation.
-
These settings represent your minimal exposure conditions.
-
-
Time-Lapse Acquisition:
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Define the desired time interval and total duration for your experiment.
-
Set up the time-lapse acquisition using the minimal exposure conditions determined in the previous step.
-
If possible, use software features to only illuminate the sample during the camera exposure time (active blanking).[3]
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Begin the time-lapse acquisition.
-
-
Post-Acquisition Analysis:
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Quantify the fluorescence intensity of your region of interest over time.
-
If significant photobleaching is still observed, consider using a more photostable fluorophore or a more sensitive imaging system for future experiments.
-
For quantitative analysis where photobleaching could not be avoided, mathematical models can be used to correct for the decay in fluorescence intensity.
-
Visualizations
Caption: The Jablonski diagram illustrating the photochemical processes leading to photobleaching.
Caption: A workflow for troubleshooting and mitigating photobleaching in time-lapse imaging experiments.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Advancing Live-Cell and Time-Lapse Imaging with Digital Microscopy [labx.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Potential Off-Target Effects of PBP10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential off-target effects of PBP10, a selective formyl peptide receptor 2 (FPR2) inhibitor.[1][2] This guide includes frequently asked questions (FAQs) and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a cell-permeable, 10-amino acid peptide derived from the phosphoinositide-binding site of human plasma gelsolin.[1][3] Its primary and well-characterized target is the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses.[1][2] this compound acts as a selective inhibitor of FPR2, showing less activity towards the related receptor FPR1.[1][4]
Q2: Why is it important to assess the off-target effects of this compound?
A2: While this compound is designed to be a selective inhibitor, like any therapeutic candidate, it has the potential to interact with unintended molecular targets. These "off-target" interactions can lead to unexpected biological effects, cellular toxicity, or a misinterpretation of experimental results.[5][6] A thorough assessment of off-target effects is crucial for ensuring the specificity of experimental findings and for the safety and efficacy evaluation in drug development.
Q3: What are the initial steps to investigate potential off-target effects of this compound?
A3: A tiered approach is recommended:
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In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the peptide sequence and structure of this compound.[5][7][8] This can provide a preliminary list of potential off-targets for experimental validation.
-
Dose-Response Analysis: Conduct a detailed dose-response curve for the observed phenotype. A significant deviation between the cellular effective concentration and the biochemical IC50 for FPR2 may suggest off-target effects.
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Control Compounds: Employ a structurally distinct FPR2 inhibitor as a control. If this control does not replicate the phenotype observed with this compound, it strengthens the possibility of off-target effects.
Q4: What experimental methods can be used to identify specific off-targets of this compound?
A4: Several experimental strategies can be employed:
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Target Profiling/Screening: Screen this compound against a broad panel of receptors, kinases, and other relevant protein families to identify direct interactions.
-
Affinity Chromatography-Mass Spectrometry: Immobilize this compound on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to screen for unexpected cellular changes induced by this compound across different cell types.[6]
-
Transcriptomic/Proteomic Analysis: Perform RNA-sequencing or proteomic profiling of cells treated with this compound to identify global changes in gene or protein expression that are inconsistent with FPR2 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results with this compound | Potential off-target effects are interfering with the expected outcome. | 1. Perform a thorough dose-response analysis to ensure you are using an appropriate concentration. 2. Use a structurally different FPR2 inhibitor to see if the effect is reproducible. 3. Validate target engagement to confirm this compound is interacting with FPR2 in your system. |
| Observed phenotype does not correlate with FPR2 expression levels | The phenotype may be driven by an off-target that is not expressed in the same pattern as FPR2. | 1. Screen a panel of cell lines with varying FPR2 expression levels. 2. If the phenotype persists in FPR2-negative cells, it is likely an off-target effect. 3. Consider performing a knockdown of FPR2 to see if it abolishes the effect of this compound. |
| High cellular toxicity observed at effective concentrations | This compound may have off-target cytotoxic effects. | 1. Compare the cytotoxicity of this compound with other FPR2 inhibitors. 2. Assess cytotoxicity in cell lines lacking FPR2. 3. Perform assays to determine the mechanism of cell death (e.g., apoptosis vs. necrosis). |
| In silico predictions do not match experimental findings | Computational models have limitations and may not accurately predict all interactions. | 1. Prioritize experimental validation of computationally predicted off-targets. 2. Use multiple prediction algorithms to cross-validate potential off-targets. 3. Remember that in silico data is predictive and requires experimental confirmation.[5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its intended target, FPR2, in a cellular context.
Methodology:
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Cell Culture: Culture cells expressing FPR2 to 80-90% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound or a vehicle control for a specified time.
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Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
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Western Blot Analysis: Analyze the amount of soluble FPR2 in the supernatant by Western blotting using an FPR2-specific antibody.
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Data Analysis: Plot the amount of soluble FPR2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
Protocol 2: Kinase Profiling to Identify Off-Target Kinase Interactions
This protocol outlines a general approach to screen this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Kinase Panel Selection: Choose a commercially available kinase profiling service or a panel of purified kinases relevant to your research area.
-
Assay Format: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based assays.
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This compound Screening: Screen this compound at a fixed concentration (e.g., 10 µM) against the kinase panel.
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Data Analysis: Calculate the percent inhibition of each kinase by this compound.
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Hit Confirmation: For any kinases showing significant inhibition, perform a dose-response analysis to determine the IC50 value.
Visualizations
Caption: FPR2 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Off-Target Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound TFA - Ace Therapeutics [acetherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PBP10 Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of PBP10 and minimize cytotoxicity in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering step-by-step solutions.
Issue 1: High Cell Death Observed at Expected Therapeutic Concentrations
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Concentration Too High | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal therapeutic window. It is advisable to start with serial dilutions, for instance, from 10 nM to 100 μM, using half-log10 steps. 2. Determine the IC50/EC50: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) to identify the concentration at which this compound exerts its desired effect without excessive cytotoxicity. 3. Review Literature: Consult existing studies on this compound to find the concentration ranges used in similar cell types. |
| Solvent Cytotoxicity | 1. Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same volume as the this compound treatment.[1] 2. Test Solvent Toxicity: If high cell death is observed in the vehicle control, test different concentrations of the solvent to determine a non-toxic level. For example, DMSO concentrations above 0.5% can be toxic to some cell lines. |
| Incorrect Cell Seeding Density | 1. Optimize Cell Density: The optimal cell density can vary between cell types. A low density may make cells more susceptible to cytotoxic effects, while a high density can lead to nutrient depletion and cell death.[2] 2. Run a Cell Titration Experiment: Plate a range of cell densities and treat with a fixed concentration of this compound to determine the optimal seeding number. |
| Contamination | 1. Check for Microbial Contamination: Visually inspect cell cultures for any signs of bacterial or fungal contamination. Use a microscope to look for motile bacteria or fungal hyphae. 2. Perform Mycoplasma Testing: Mycoplasma contamination can affect cell health and response to treatments. |
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | 1. Standardize Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. 2. Ensure Consistent Seeding Density: Use a cell counter to ensure the same number of cells are plated for each experiment. |
| Reagent Instability | 1. Proper this compound Storage: Ensure this compound is stored correctly according to the manufacturer's instructions to maintain its stability. 2. Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a stock solution. |
| Assay Variability | 1. Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions. 2. Incubation Times: Maintain consistent incubation times for all treatment and assay steps. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in vitro?
A1: For a new compound like this compound where the optimal concentration is unknown, it is recommended to start with a broad range of concentrations. A typical approach is to perform serial dilutions covering a wide spectrum, such as from 10 nM to 100 μM, with half-log10 steps. This will help in identifying a concentration range that shows the desired biological activity with minimal cytotoxicity.
Q2: How can I differentiate between apoptosis and necrosis induced by this compound?
A2: Apoptosis is a programmed and controlled process of cell death, while necrosis is an uncontrolled form of cell death resulting from injury.[3][4][5] Key differences and methods to distinguish them are:
| Characteristic | Apoptosis | Necrosis | Recommended Assay |
| Cell Membrane Integrity | Maintained initially, forms apoptotic bodies. | Lost early, leading to cell swelling and lysis.[4][6] | LDH release assay (measures membrane rupture), Propidium Iodide (PI) staining. |
| Inflammation | Typically non-inflammatory as cellular contents are contained.[6] | Triggers an inflammatory response due to the release of intracellular contents.[6] | ELISA for inflammatory cytokines (e.g., TNF-alpha, IL-6). |
| DNA Fragmentation | Orderly fragmentation into distinct patterns. | Random degradation of DNA. | DNA laddering assay, TUNEL assay. |
| Key Proteins | Activation of caspases (e.g., Caspase-3, -8, -9).[3] | Release of damage-associated molecular patterns (DAMPs). | Western blot for cleaved caspases, Annexin V staining. |
Q3: What are the best practices for handling this compound and other cytotoxic compounds in the lab?
A3: Safe handling of cytotoxic drugs is crucial to minimize exposure risks.[7][8] Key practices include:
-
Use of Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.
-
Designated Work Area: Handle cytotoxic agents in a designated area, preferably in a biological safety cabinet.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes) in designated cytotoxic waste containers.[7]
-
Spill Management: Have a clear procedure for cleaning up spills, including the use of appropriate spill kits.[7]
Experimental Protocols
1. Dose-Response Cytotoxicity Assay using MTT
This protocol determines the concentration of this compound that is cytotoxic to a cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Vehicle (solvent for this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include wells for untreated cells (negative control) and vehicle control.[9]
-
Incubation: Incubate the plate for a duration relevant to the experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
2. LDH Release Assay for Membrane Integrity
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Cells treated with this compound (from the dose-response experiment)
-
LDH assay kit (containing substrate, cofactor, and dye)
Procedure:
-
Collect Supernatant: After this compound treatment, carefully collect the cell culture supernatant from each well.
-
Prepare Controls: Include a positive control for maximum LDH release by lysing untreated cells with a lysis buffer provided in the kit.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
Caption: A decision flowchart for troubleshooting cytotoxicity issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the difference between necrosis and apoptosis? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. akadeum.com [akadeum.com]
- 5. youtube.com [youtube.com]
- 6. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 7. hse.gov.uk [hse.gov.uk]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
PBP10 stability and degradation in cell culture media
Welcome to the technical support center for PBP10. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cell-permeable, selective peptide inhibitor of the formyl peptide receptor 2 (FPR2).[1] It is a 10-amino acid peptide conjugated to rhodamine at its N-terminus, which also gives it antibacterial properties.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[3] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or -20°C for up to one month.[4]
Q3: How should I reconstitute this compound?
A3: this compound is soluble in water up to 2 mg/mL. For cell culture experiments, it is advisable to reconstitute in a sterile, slightly acidic buffer (pH 5-6) to enhance stability.[3] Depending on the final application, sterile water or PBS can be used.
Q4: What is the expected stability of this compound in cell culture media?
A4: There is currently no specific published data on the half-life of this compound in cell culture media. However, as a peptide, its stability will be influenced by several factors in the media, including the presence of proteases (especially in serum-containing media), pH, temperature, and the presence of certain amino acids or metal ions.[3][5] Generally, peptides are less stable in solution compared to their lyophilized form.[4]
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of this compound can be monitored using analytical techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] These methods can separate and quantify the intact peptide from its degradation products over time.
Q6: Does the rhodamine conjugate affect the stability of this compound?
A6: Rhodamine dyes are generally photostable.[9][] However, the conjugation process and the presence of the dye can potentially influence the peptide's conformation and susceptibility to degradation. It is important to protect rhodamine-conjugated peptides from light to prevent photobleaching.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of this compound activity in cell culture | Degradation of the peptide in the culture medium. | - Minimize the time this compound is in the culture medium before analysis.- Consider using serum-free or low-serum media if compatible with your cells, as serum contains proteases.- Ensure the pH of the medium is stable and within the optimal range for your experiment.[3]- Perform a stability study to determine the half-life of this compound under your specific experimental conditions. |
| Inconsistent experimental results | - Improper storage and handling of this compound stock solutions.- Repeated freeze-thaw cycles of stock solutions. | - Aliquot the reconstituted this compound into single-use vials to avoid multiple freeze-thaw cycles.[4]- Store aliquots at -80°C for long-term storage.- Ensure the peptide is fully dissolved before use. |
| Low signal or no detection of this compound in analytical assays (HPLC, MS) | - Adsorption of the hydrophobic peptide to plasticware.- Degradation during sample preparation. | - Use low-adsorption vials and pipette tips. For highly hydrophobic peptides, glass containers may be preferable.[4]- Keep samples on ice during preparation to minimize degradation.- Optimize the sample preparation protocol to minimize peptide loss. |
| Precipitation of this compound upon reconstitution or dilution in media | - Poor solubility in the chosen solvent or buffer.- The peptide concentration is too high. | - If solubility issues arise, try sonicating the solution briefly.- Ensure the final concentration in the medium does not exceed its solubility limit.- Test different sterile buffers for reconstitution. |
Quantitative Data Summary
Table 1: General Factors Influencing Peptide Stability in Cell Culture Media
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation rates. | Store stock solutions at -20°C or -80°C. Conduct experiments at 37°C for the shortest duration necessary. |
| pH | Extreme pH values can lead to hydrolysis and other chemical degradation. | Maintain cell culture media at its recommended pH. For stock solutions, a slightly acidic pH of 5-6 is often optimal for stability.[3] |
| Proteases | Enzymes present in serum and secreted by cells can degrade peptides. | Use serum-free media if possible, or heat-inactivated serum to reduce protease activity. The use of protease inhibitors may be considered if compatible with the experiment. |
| Oxidation | Certain amino acid residues (e.g., Met, Cys, Trp) are susceptible to oxidation. | Use degassed buffers and store solutions under an inert gas (e.g., argon or nitrogen). Avoid exposure to air for extended periods.[3] |
| Light | The rhodamine conjugate is susceptible to photobleaching. | Protect this compound solutions from light by using amber vials or covering tubes with foil. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by RP-HPLC
This protocol provides a framework for determining the stability of this compound under specific cell culture conditions.
1. Materials:
- This compound (lyophilized powder)
- Sterile, nuclease-free water or PBS (pH 7.4)
- Cell culture medium of interest (e.g., DMEM with 10% FBS)
- Reversed-Phase HPLC system with a C18 column
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Sterile, low-adsorption microcentrifuge tubes
2. Method:
- Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in sterile water or PBS to a final concentration of 1 mg/mL. Prepare single-use aliquots and store at -80°C.
- Incubation: a. In a sterile microcentrifuge tube, dilute the this compound stock solution into the pre-warmed cell culture medium to the final working concentration (e.g., 10 µM). b. Prepare multiple identical tubes for different time points. c. Incubate the tubes at 37°C in a cell culture incubator.
- Time-Point Sampling: a. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from the incubator. b. Immediately stop the degradation process by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or a 1:1 mixture of ethanol and acetonitrile) to precipitate larger proteins.[8] c. Vortex and incubate on ice for 10 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet precipitated proteins. e. Carefully transfer the supernatant containing this compound to a new tube for HPLC analysis.
- RP-HPLC Analysis: a. Inject the supernatant onto a C18 column. b. Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient might be 5-95% B over 30 minutes. c. Monitor the elution profile at 214 nm (for the peptide bond) and ~570 nm (for the rhodamine tag).[9] d. The peak corresponding to intact this compound should be identified based on its retention time from a standard injection of the freshly prepared peptide.
- Data Analysis: a. Integrate the peak area of the intact this compound at each time point. b. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. c. Plot the percentage of intact this compound versus time to determine the degradation kinetics and half-life.
Visualizations
Caption: Workflow for this compound stability assessment.
Caption: Common peptide degradation pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interaction of the gelsolin-derived antibacterial PBP 10 peptide with lipid bilayers and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
solving PBP10 solubility issues for experimental use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polyphosphoinositide-binding peptide, PBP10.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental use of this compound, focusing on solubility and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a synthetic, cell-permeable, rhodamine-B-labeled decapeptide derived from the phosphatidylinositol 4,5-bisphosphate (PIP2)-binding region of human plasma gelsolin.[1] It has two primary reported functions:
-
Actin Filament Disruption: By binding to PIP2, this compound can transiently and reversibly disrupt actin filaments, which are crucial for maintaining cell morphology and motility.[1]
-
FPR2 Antagonism: this compound acts as a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses.[1][2][3][4] It shows little to no effect on the related FPR1.[2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is a lyophilized solid that can be dissolved in either sterile, purified water or dimethyl sulfoxide (DMSO).[1][2] The choice of solvent may depend on the specific requirements of your experiment.
Q3: How should I store this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Stock Solutions: After reconstitution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[1]
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
A4: Cloudiness or precipitation indicates that the peptide is not fully dissolved or has aggregated. Please refer to the troubleshooting guide below for detailed steps on how to address this issue.
Troubleshooting Common Solubility Issues
Problem 1: this compound fails to dissolve completely in the recommended solvent.
-
Possible Cause: Insufficient mixing or suboptimal solvent conditions.
-
Troubleshooting Steps:
-
Sonication: Briefly sonicate the vial containing the peptide and solvent. This can help break up small aggregates and facilitate dissolution.
-
Gentle Warming: Gently warm the solution to 37°C. This can increase the solubility of the peptide. Avoid excessive or prolonged heating, as it may degrade the peptide.
-
pH Adjustment: For water-based solutions, the pH can influence solubility. Since this compound has a net positive charge, dissolving it in a slightly acidic buffer may improve solubility. However, ensure the final pH is compatible with your experimental system.
-
Problem 2: this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer (e.g., cell culture medium).
-
Possible Cause: The peptide is crashing out of solution due to the change in solvent polarity. This is a common issue when diluting a concentrated organic stock into an aqueous environment.
-
Troubleshooting Steps:
-
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small volume of the aqueous buffer to the DMSO stock, mix gently, and then transfer this intermediate dilution to the final volume.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while gently vortexing or mixing the buffer. This rapid dispersion can help prevent localized high concentrations of the peptide that are prone to precipitation.
-
Lower Final Concentration: If precipitation persists, consider preparing a more dilute stock solution in DMSO or lowering the final working concentration of this compound in your experiment.
-
Inclusion of Surfactants: In some cases, a very low concentration of a non-ionic surfactant (e.g., Tween-20) in the final buffer can help maintain peptide solubility. However, this must be compatible with your specific assay and cell type.
-
Problem 3: I observe a decrease in this compound activity over time in my experiments.
-
Possible Cause: Peptide aggregation or degradation. Aggregated peptides are often inactive.
-
Troubleshooting Steps:
-
Freshly Prepared Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles, which can promote aggregation.
-
Proper Storage: Ensure that both the lyophilized powder and stock solutions are stored at the recommended temperatures (-20°C or -80°C).
-
Filter Sterilization: If you need to sterilize your this compound solution, use a 0.22 µm syringe filter. Be aware that some peptide may be lost due to adsorption to the filter membrane. Consider using low protein-binding filters.
-
Data Presentation
| Property | Value | Source(s) |
| Molecular Weight | ~1713.06 g/mol | [1] |
| Form | Lyophilized solid | [1] |
| Solubility in DMSO | 2 mg/mL | [1] |
| Solubility in Water | Soluble to 2 mg/mL | [2] |
| Storage (Lyophilized) | -20°C | [1][2] |
| Storage (Stock Solution) | -20°C or -80°C (aliquoted) | [1] |
| Excitation Maximum | ~565 nm | [1] |
| Emission Maximum | ~590 nm | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 mM this compound stock solution in DMSO.
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the amount of this compound provided by the manufacturer and a molecular weight of approximately 1713 g/mol , calculate the volume of DMSO required to achieve a 1 mM concentration.
-
Example Calculation: For 1 mg of this compound: (0.001 g) / (1713 g/mol ) = 5.84 x 10⁻⁷ mol (5.84 x 10⁻⁷ mol) / (0.001 mol/L) = 5.84 x 10⁻⁴ L = 584 µL
-
-
Carefully add the calculated volume of sterile DMSO to the vial of this compound.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved. The solution should be clear.
-
Aliquot the 1 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: this compound Treatment for a Neutrophil Activation Assay
This protocol provides a general guideline for treating neutrophils with this compound to assess its antagonistic effect on FPR2-mediated activation (e.g., NADPH oxidase activity).
Materials:
-
Isolated human neutrophils
-
Krebs-Ringer phosphate buffer with glucose (KRG) or other suitable assay buffer
-
1 mM this compound stock solution in DMSO
-
FPR2 agonist (e.g., WKYMVM)
-
Assay-specific reagents (e.g., for measuring superoxide production)
Procedure:
-
Resuspend the isolated neutrophils in the assay buffer at the desired cell concentration (e.g., 1 x 10⁷ cells/mL).
-
Prepare a working dilution of this compound in the assay buffer. To minimize precipitation, add the DMSO stock to the buffer while gently vortexing. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells.
-
Example Dilution: To achieve a final this compound concentration of 1 µM in a 1 mL final assay volume, add 1 µL of the 1 mM this compound stock solution to 999 µL of the cell suspension.
-
-
Pre-incubate the neutrophils with the desired concentration of this compound (or vehicle control) for a specified time (e.g., 5-15 minutes) at 37°C.
-
Following the pre-incubation, add the FPR2 agonist (e.g., WKYMVM) to stimulate the cells.
-
Immediately measure the desired cellular response (e.g., superoxide production, calcium flux) according to your specific assay protocol.
Mandatory Visualizations
Caption: A workflow diagram for the proper solubilization and handling of this compound.
Caption: this compound disrupts actin filaments by competing with gelsolin for PIP2 binding.
References
best practices for PBP10 storage and handling
This technical support center provides researchers, scientists, and drug development professionals with best practices for PBP10 storage and handling, alongside detailed troubleshooting guides and frequently asked questions for common experimental applications.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a synthetic, cell-permeable peptide composed of 10 amino acids (RhB-QRLFQVKGRR-OH).[1] It is derived from the phosphoinositide-binding site of human plasma gelsolin.[2] this compound is labeled with rhodamine B at its N-terminus, which allows for fluorescent detection.[1] Functionally, it acts as a selective inhibitor of the formyl peptide receptor 2 (FPR2) and exhibits bactericidal activity against both gram-positive and gram-negative bacteria.[1][2] It is also known to bind to polyphosphoinositides, such as PIP2, and can disrupt cellular actin organization.
2. How should lyophilized this compound be stored?
Lyophilized this compound is stable for extended periods when stored correctly. To minimize degradation, it should be kept in a tightly sealed container, protected from moisture and light.
| Storage Condition | Duration |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
3. What is the recommended procedure for reconstituting this compound?
This compound is soluble in both water and DMSO. For most cell-based assays, sterile water or a buffer like PBS is recommended.
-
Reconstitution Steps:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Add the desired volume of sterile water or DMSO to achieve the target concentration.
-
Gently vortex or pipette to dissolve the peptide completely.
-
For concentrations that are difficult to dissolve, warming the solution to 37°C or brief sonication may improve solubility.
-
4. How should this compound stock solutions be stored?
To maintain the activity of this compound in solution, it is crucial to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.
| Storage Condition | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Bactericidal Assay
This protocol outlines a method to determine the minimum bactericidal concentration (MBC) of this compound against a bacterial strain of interest.
Methodology:
-
Bacterial Culture: Grow the desired bacterial strain to the mid-logarithmic phase in an appropriate broth medium.
-
Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well plate.
-
Incubation: Add a standardized inoculum of the bacterial culture to each well containing the this compound dilutions. Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Plating: After a predetermined incubation period (e.g., 4-24 hours) at 37°C, plate a small volume from each well onto agar plates.
-
Colony Counting: Incubate the agar plates overnight and count the number of colony-forming units (CFUs). The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in CFUs compared to the initial inoculum.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No bactericidal activity observed | This compound degradation | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
| Bacterial resistance | The bacterial strain may be resistant to this compound. Test a different strain or a higher concentration range of this compound. | |
| Incorrect bacterial growth phase | Ensure bacteria are in the mid-logarithmic phase for optimal susceptibility. | |
| High variability between replicates | Inaccurate pipetting | Use calibrated pipettes and ensure thorough mixing of bacterial cultures and this compound dilutions. |
| Clumping of bacteria | Gently vortex the bacterial culture before adding it to the assay plate. |
Protocol 2: PIP2 Binding Assay (Fluorescence Quenching)
This protocol describes a fluorescence-based assay to confirm the interaction of this compound with its lipid target, PIP2. The binding of this compound to PIP2 results in a reduction of its intrinsic rhodamine fluorescence.
Methodology:
-
Prepare this compound Solution: Dilute this compound to a final concentration of 2 µM in a suitable buffer (e.g., 10 mM Tris, pH 7.0).
-
Prepare PIP2 Liposomes: Prepare liposomes containing varying molar ratios of PIP2.
-
Fluorescence Measurement: In a fluorometer, measure the baseline fluorescence of the this compound solution (Excitation: ~565 nm, Emission: ~590 nm).
-
Titration: Add increasing concentrations of PIP2 liposomes to the this compound solution and record the fluorescence intensity after each addition.
-
Data Analysis: Plot the fluorescence intensity as a function of the PIP2 concentration to determine the binding affinity.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No change in fluorescence | Inactive this compound | Verify the integrity of this compound. Run a positive control with a known binding partner if available. |
| Poorly prepared liposomes | Ensure proper preparation and sizing of liposomes. | |
| High background fluorescence | Contaminated buffer or cuvettes | Use high-purity reagents and clean equipment. |
| This compound aggregation | Centrifuge the this compound solution before measurement to remove any aggregates. |
Protocol 3: Actin Filament Disruption Assay
This protocol allows for the visualization of this compound's effect on the actin cytoskeleton in cultured cells.
Methodology:
-
Cell Culture: Plate adherent cells (e.g., fibroblasts or endothelial cells) on glass coverslips and grow to 50-70% confluency.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 30-60 minutes). Include an untreated control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Staining: Stain the actin filaments with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin).
-
Imaging: Mount the coverslips and visualize the actin cytoskeleton using fluorescence microscopy.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No visible disruption of actin filaments | Insufficient this compound concentration or incubation time | Optimize the concentration and duration of this compound treatment. |
| Low cell permeability | Ensure cells are healthy and not overly confluent, which can affect permeability. | |
| Weak phalloidin staining | Incomplete fixation or permeabilization | Optimize fixation and permeabilization steps. Ensure phalloidin is not expired. |
| Cell detachment | Handle coverslips gently during washing and staining steps. |
Visualizations
This compound Mechanism of Action Workflow
Caption: this compound inhibits FPR2 signaling and binds to PIP2, affecting inflammation and the actin cytoskeleton.
FPR2 Signaling Pathway (Inhibited by this compound)
Caption: this compound blocks FPR2, preventing downstream signaling cascades like PLC and PI3K/Akt activation.
References
Technical Support Center: Controlling for PBP10's Effects on Cell Motility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of PBP10 on cell motility.
FAQs: General Questions
Q1: What is this compound and how does it relate to cell motility?
It is crucial to first clarify the identity of "this compound" as there can be confusion. The term may refer to:
-
This compound Peptide Inhibitor: A cell-permeable peptide derived from gelsolin that acts as a selective inhibitor of the formyl peptide receptor 2 (FPR2).[1] This peptide can be used to investigate the role of FPR2 in inflammatory responses and has bactericidal properties.[1][2] Its effect on cell motility would be indirect, by blocking FPR2 signaling, which can be involved in cell migration.
-
FKBP10 Protein: It is possible that "this compound" is a typographical error for FKBP10 (FK506 binding protein 10). FKBP10 has been identified as a factor that promotes cancer cell proliferation, invasion, and migration, particularly in stomach adenocarcinoma, through the PI3K/AKT signaling pathway.[3][4]
This guide will provide information for controlling the effects of both the This compound peptide inhibitor and the FKBP10 protein on cell motility.
Controlling for the Effects of the this compound Peptide Inhibitor on Cell Motility
This section focuses on troubleshooting experiments using the this compound peptide to inhibit FPR2 and study its impact on cell motility.
Troubleshooting Guide & FAQs
Q2: My cells are not showing a change in motility after treatment with the this compound peptide. What could be the issue?
-
A2: Several factors could be at play:
-
FPR2 Expression: Confirm that your cell line expresses the formyl peptide receptor 2 (FPR2). This compound is a selective inhibitor of FPR2.[1] If your cells do not express this receptor, the peptide will have no target. You can verify expression using techniques like Western blotting, qPCR, or flow cytometry.
-
Peptide Concentration: The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Treatment Duration: The timing of this compound treatment is critical. Ensure you are pre-incubating the cells with the peptide for a sufficient duration before initiating the motility assay to allow for cellular uptake and receptor inhibition.
-
Peptide Quality: Ensure the this compound peptide is of high purity and has been stored correctly to maintain its activity.
-
Q3: I am observing unexpected cytotoxic effects after this compound treatment. How can I mitigate this?
-
A3: While this compound is generally not reported to be cytotoxic, high concentrations or prolonged exposure can sometimes lead to off-target effects.
-
Perform a Viability Assay: Use assays like MTT or trypan blue exclusion to determine the concentration range of this compound that is non-toxic to your cells over the time course of your experiment.
-
Reduce Serum Concentration: High serum concentrations in the media can sometimes interfere with peptide activity or stability. Try performing the assay in reduced serum or serum-free media, if appropriate for your cell type.
-
Q4: How do I design a proper negative control for my this compound experiment?
-
A4: A robust negative control is essential for interpreting your results.
-
Vehicle Control: The most basic control is to treat cells with the same vehicle (e.g., DMSO, PBS) used to dissolve the this compound peptide.
-
Scrambled Peptide Control: A more rigorous control is to use a scrambled peptide with the same amino acid composition as this compound but in a random sequence. This helps to ensure that the observed effects are due to the specific sequence of this compound and not just the presence of a peptide.
-
Experimental Protocols
This assay is used to study collective cell migration.[5][6][7]
-
Cell Seeding: Plate cells in a 6-well plate and grow them to 100% confluence.[6]
-
Serum Starvation (Optional): To minimize cell proliferation, you can serum-starve the cells for 2-4 hours before the experiment.
-
Wound Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile pipette tip.[6][7]
-
Treatment: Wash the cells with PBS to remove dislodged cells and then add media containing the desired concentration of this compound peptide or the appropriate control (vehicle or scrambled peptide).
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 4, 8, 12, 24 hours) using a microscope.[6]
-
Analysis: Measure the area of the wound at each time point. The rate of wound closure is indicative of cell motility.
This assay measures the directional migration of cells towards a chemoattractant.[5][6][8][9]
-
Chamber Preparation: Place transwell inserts (typically with an 8 µm pore size for most epithelial and fibroblast cells) into a 24-well plate.[9]
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[5]
-
Cell Preparation: Resuspend serum-starved cells in serum-free media containing the this compound peptide or control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration but not proliferation (e.g., 6-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane with a dye like crystal violet. Count the number of stained cells in several fields of view under a microscope.
Data Presentation
| Treatment Group | Wound Closure (%) at 24h (Mean ± SD) | Migrated Cells per Field (Mean ± SD) |
| Vehicle Control | 85 ± 5.2 | 150 ± 15 |
| Scrambled Peptide (10 µM) | 82 ± 6.1 | 145 ± 18 |
| This compound Peptide (1 µM) | 75 ± 4.8 | 120 ± 12 |
| This compound Peptide (10 µM) | 40 ± 3.5 | 65 ± 8 |
| This compound Peptide (50 µM) | 38 ± 4.1 | 62 ± 9 |
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the effect of the this compound peptide inhibitor on cell motility.
Controlling for the Effects of FKBP10 Protein on Cell Motility
This section provides guidance for researchers investigating the role of the endogenous protein FKBP10 in cell motility.
Troubleshooting Guide & FAQs
Q5: I have knocked down FKBP10 using siRNA, but I don't see a significant change in cell motility. What should I check?
-
A5:
-
Knockdown Efficiency: First, confirm the efficiency of your FKBP10 knockdown at the protein level using Western blotting. A reduction of at least 70-80% is generally considered effective. If knockdown is inefficient, optimize your siRNA concentration and transfection protocol.
-
Cell Line Specificity: The role of FKBP10 in cell motility might be cell-type specific. The initial findings linking FKBP10 to migration were in stomach adenocarcinoma cells.[3][4] Its role in other cell types may be less pronounced.
-
Redundancy: Other proteins may compensate for the loss of FKBP10 function. Consider investigating other members of the FKBP family or related signaling pathways.
-
Assay Sensitivity: Ensure your motility assay is sensitive enough to detect subtle changes. You might try a more quantitative method like single-cell tracking.
-
Q6: My FKBP10 knockdown is leading to decreased cell viability, confounding my motility results. How can I address this?
-
A6:
-
Use a Less Potent siRNA: Titrate your siRNA to a lower concentration that effectively reduces FKBP10 expression without causing significant cell death.
-
Shorter Time Points: Analyze cell motility at earlier time points after transfection before significant cytotoxicity occurs.
-
Use a Different Knockdown Approach: Consider using a doxycycline-inducible shRNA system. This allows for more controlled and potentially less toxic knockdown of the target protein.
-
Control for Proliferation: Ensure your assay conditions (e.g., serum starvation) minimize the contribution of cell proliferation to the observed phenotype.
-
Q7: How can I confirm that the observed effects on motility are specific to FKBP10 knockdown?
-
A7:
-
Multiple siRNAs: Use at least two different siRNAs targeting different sequences of the FKBP10 mRNA to rule out off-target effects.
-
Rescue Experiment: Perform a rescue experiment by co-transfecting a plasmid expressing an siRNA-resistant form of FKBP10 along with the siRNA. If the motility phenotype is rescued, it confirms the specificity of the knockdown.
-
Non-Targeting Control: Always include a non-targeting or scrambled siRNA control in your experiments.
-
Experimental Protocols
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluence at the time of transfection.
-
Transfection Reagent Preparation: Dilute the siRNA (targeting FKBP10 or a non-targeting control) and a lipid-based transfection reagent (e.g., Lipofectamine) in separate tubes of serum-free media.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, serum-free media.
-
Incubation: Incubate the cells for 4-6 hours, then replace the transfection media with complete growth media.
-
Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.
-
Verification and Motility Assay: After the incubation period, harvest a subset of the cells to verify FKBP10 knockdown by Western blotting. Use the remaining cells for motility assays as described above (Wound Healing or Transwell).
Data Presentation
| Treatment Group | Relative FKBP10 Protein Level (%) | Wound Closure (%) at 24h (Mean ± SD) | Migrated Cells per Field (Mean ± SD) |
| Non-Targeting siRNA | 100 | 90 ± 6.3 | 205 ± 21 |
| FKBP10 siRNA #1 | 25 ± 4.1 | 45 ± 5.0 | 80 ± 10 |
| FKBP10 siRNA #2 | 30 ± 5.5 | 50 ± 4.7 | 88 ± 12 |
| FKBP10 siRNA #1 + Rescue | 85 ± 7.2 | 82 ± 5.9 | 190 ± 18 |
Signaling Pathway Diagram
Caption: Proposed signaling pathway of FKBP10 in promoting cell motility.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with this compound peptide derived from the PIP2-binding site of human plasma gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FKBP10 functioned as a cancer-promoting factor mediates cell proliferation, invasion, and migration via regulating PI3K signaling pathway in stomach adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FKBP10 functioned as a cancer‐promoting factor mediates cell proliferation, invasion, and migration via regulating PI3K signaling pathway in stomach adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essais de migration et d'invasion cellulaire [sigmaaldrich.com]
Validation & Comparative
Validating PBP10 Specificity for FPR2 Over FPR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide inhibitor PBP10's specificity for Formyl Peptide Receptor 2 (FPR2) over Formyl Peptide Receptor 1 (FPR1). The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in evaluating this compound as a selective tool for studying FPR2-mediated signaling and its therapeutic potential.
Introduction to this compound and Formyl Peptide Receptors
Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in innate immunity and inflammation.[1] The two primary members, FPR1 and FPR2, share significant sequence homology and can be activated by a variety of pathogen- and host-derived ligands, leading to downstream signaling cascades that regulate cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).[2][3] Despite their similarities, FPR1 and FPR2 can elicit distinct and sometimes opposing biological effects, making receptor-specific ligands essential for research and therapeutic development.[3]
This compound is a cell-permeable, 10-amino acid peptide (Sequence: Rhodamine B-QRLFQVKGRR-OH) derived from a region of the actin-binding protein gelsolin.[4] It has been identified as a selective inhibitor of FPR2.[4][5][6] This guide will delve into the experimental evidence supporting this selectivity.
Comparative Analysis of this compound Specificity
The specificity of this compound for FPR2 over FPR1 has been demonstrated primarily through functional assays that measure the inhibition of receptor-mediated downstream signaling events. A key experimental strategy involves comparing the effect of this compound on cellular responses induced by selective agonists for each receptor.
-
fMLF (N-formylmethionyl-leucyl-phenylalanine): A potent and widely used selective agonist for FPR1.
-
WKYMVM (Trp-Lys-Tyr-Met-Val-Met): A synthetic peptide that acts as a potent agonist for FPR2.[7][8]
Quantitative Data Summary
| Assay Type | FPR1-mediated Response (stimulated with fMLF) | FPR2-mediated Response (stimulated with WKYMVM) | This compound Effect on FPR1 Response | This compound Effect on FPR2 Response | Conclusion on Specificity |
| Calcium Mobilization | Increased intracellular Ca2+ | Increased intracellular Ca2+ | No inhibition observed[5] | Complete inhibition observed[5] | This compound is selective for FPR2 |
| NADPH Oxidase Activity | Superoxide production | Superoxide production | No inhibitory effect | Complete inhibition | This compound is selective for FPR2 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used to determine this compound's receptor specificity.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Principle: GPCR activation by an agonist leads to the release of calcium from intracellular stores and/or influx from the extracellular space. This change can be monitored using fluorescent calcium indicators.
Protocol:
-
Cell Preparation: Human neutrophils are isolated from whole blood.
-
Dye Loading: Neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation.
-
Inhibitor Pre-incubation: The dye-loaded cells are pre-incubated with this compound (typically at 1 µM) or a vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.[5]
-
Stimulation: The cell suspension is then stimulated with a selective agonist:
-
Detection: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorometer or a flow cytometer.[5]
-
Analysis: The peak fluorescence intensity or the area under the curve is quantified and compared between this compound-treated and control cells. A significant reduction in the response to WKYMVM in the presence of this compound, with no change in the response to fMLF, indicates specificity for FPR2.[5]
Chemotaxis Assay
This assay assesses the ability of cells to migrate along a chemical gradient, a key function mediated by FPRs.
Principle: The Boyden chamber assay uses a porous membrane to separate a cell suspension from a solution containing a chemoattractant. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
Protocol:
-
Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a filter membrane (e.g., 3 µm pores for neutrophils) is used.[5]
-
Chemoattractant Addition: The lower wells of the chamber are filled with a medium containing either the FPR1 agonist fMLF or the FPR2 agonist WKYMVM at various concentrations.
-
Cell Preparation and Pre-incubation: A suspension of isolated neutrophils is prepared. For inhibition studies, the cells are pre-incubated with this compound or a vehicle control.
-
Cell Addition: The cell suspension is added to the upper wells of the chamber, on top of the filter membrane.
-
Incubation: The chamber is incubated (e.g., at 37°C in 5% CO2) to allow for cell migration.
-
Quantification: After incubation, the number of cells that have migrated to the lower chamber is determined, often by staining and counting.
-
Analysis: The chemotactic index is calculated by comparing the number of migrated cells in the presence of the agonist to the number of spontaneously migrated cells (control). The inhibitory effect of this compound is assessed by comparing the chemotactic indices of this compound-treated and untreated cells for both fMLF and WKYMVM.
Signaling Pathways and Experimental Workflow
FPR1 and FPR2 Signaling Pathways
Both FPR1 and FPR2 are coupled to Gi proteins. Ligand binding initiates a cascade of intracellular events, although the specific outcomes can be ligand- and receptor-dependent. The diagram below illustrates the generally accepted signaling pathways.
Caption: Generalized signaling pathways for FPR1 and FPR2.
Experimental Workflow for Validating this compound Specificity
The logical flow for experimentally confirming the specificity of this compound is outlined below. This workflow progresses from initial functional screening to more detailed analysis of downstream signaling.
References
- 1. The protective effect of WKYMVm peptide on inflammatory osteolysis through regulating NF‐κB and CD9/gp130/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WKYMVm-induced activation of formyl peptide receptor 2 stimulates ischemic neovasculogenesis by promoting homing of endothelial colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
A Comparative Guide to PBP10 and WRW4: Two Prominent FPR2 Antagonists for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used Formyl Peptide Receptor 2 (FPR2) antagonists, PBP10 and WRW4. FPR2, a G protein-coupled receptor, plays a crucial role in inflammatory responses, making its antagonists valuable tools for research and potential therapeutic agents. This document summarizes their mechanisms of action, presents available quantitative performance data, and details common experimental protocols for their evaluation.
At a Glance: this compound vs. WRW4
| Feature | This compound | WRW4 |
| Full Name | Rhodamine B-QRLFQVKGRR | Trp-Arg-Trp-Trp-Trp-Trp-NH2 |
| Type | Cell-permeable peptide | Peptide |
| Mechanism of Action | Intracellularly binds to phosphatidylinositol 4,5-bisphosphate (PIP2), disrupting actin filament formation and indirectly inhibiting FPR2 signaling. | Directly and selectively antagonizes FPR2 by blocking agonist binding. |
| Selectivity | Selective for FPR2 over FPR1.[1] | Selective for FPR2.[2] |
| Reported IC50 | Not applicable for direct receptor binding. A concentration of 1 µM has been shown to inhibit WKYMVM-induced superoxide release in neutrophils. | 0.23 µM for inhibition of WKYMVm binding to FPR2.[2] |
| Key Applications | Inhibition of FPR2-mediated inflammation, studies on actin-dependent cell processes, antiviral research (influenza). | Competitive inhibition of FPR2 signaling, studies of FPR2-mediated chemotaxis, calcium mobilization, and inflammation.[2] |
Delving Deeper: Mechanism of Action
The two antagonists employ distinct strategies to inhibit FPR2 signaling, a critical consideration for experimental design and data interpretation.
WRW4 acts as a classical competitive antagonist. It is a synthetic hexapeptide that directly binds to the extracellular domain of FPR2, thereby preventing the binding of cognate agonists such as the synthetic peptide WKYMVm or the endogenous lipid mediator Lipoxin A4. This blockade at the receptor level effectively prevents the initiation of downstream signaling cascades.
This compound , a ten-amino-acid peptide derived from gelsolin and conjugated to rhodamine B for cell permeability, operates through an indirect, intracellular mechanism.[1] After entering the cell, this compound binds to phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phospholipid. PIP2 is essential for the function of numerous signaling proteins, including those involved in actin cytoskeleton dynamics, which are crucial for cell motility and other FPR2-mediated responses. By sequestering PIP2, this compound disrupts these downstream processes, effectively inhibiting the cellular consequences of FPR2 activation without directly blocking the receptor itself.
Performance Data: A Comparative Look
Direct, head-to-head comparative studies of this compound and WRW4 are limited in the published literature. However, we can compare their reported potencies from independent studies in specific functional assays.
Table 1: Comparison of Inhibitory Concentrations
| Assay | This compound Concentration for Effect | WRW4 IC50 |
| Inhibition of Agonist Binding | Not Applicable (Intracellular MOA) | 0.23 µM (vs. WKYMVm)[2] |
| Inhibition of Superoxide Release | 1 µM (inhibits WKYMVM-induced release in neutrophils)[3] | Not explicitly reported as an IC50, but effectively blocks superoxide generation. |
| Antiviral Activity (Influenza) | Both this compound and WRW4 have been shown to possess antiviral activity against influenza viruses. However, directly comparable IC50 values from a single study are not readily available. | Both this compound and WRW4 have been shown to possess antiviral activity against influenza viruses. However, directly comparable IC50 values from a single study are not readily available. |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to characterize and compare FPR2 antagonists like this compound and WRW4.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an FPR2 agonist.
Protocol:
-
Cell Culture: Culture cells endogenously expressing or transfected with FPR2 (e.g., human neutrophils, HL-60 cells differentiated to a neutrophil-like phenotype, or HEK293 cells transfected with FPR2).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the FPR2 antagonist (this compound or WRW4) for a defined period (e.g., 10-30 minutes) at 37°C.
-
Agonist Stimulation: Place the cell plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then add a known concentration of an FPR2 agonist (e.g., WKYMVm).
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The inhibitory effect of the antagonist is calculated by comparing the peak fluorescence signal in antagonist-treated cells to that in untreated (agonist-only) control cells. IC50 values can be determined by plotting the percentage of inhibition against the antagonist concentration.
Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards an FPR2 agonist.
Protocol:
-
Cell Preparation: Resuspend FPR2-expressing cells (e.g., neutrophils or monocytes) in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Antagonist Treatment: Pre-incubate the cells with different concentrations of this compound or WRW4.
-
Assay Setup: Place a chemoattractant solution containing an FPR2 agonist (e.g., WKYMVm) in the lower wells of a Boyden chamber.
-
Cell Seeding: Place a porous membrane (typically with a pore size of 3-5 µm) over the lower wells. Add the antagonist-treated cell suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).
-
Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the cells that have migrated to the underside of the membrane.
-
Data Analysis: Count the number of migrated cells in several high-power fields for each condition. The percentage of inhibition is calculated relative to the number of cells that migrated towards the agonist in the absence of an antagonist.
NADPH Oxidase Activity Assay (Superoxide Production)
This assay measures the production of superoxide anions, a key function of phagocytic cells upon FPR2 activation, and the inhibitory effect of antagonists.
Protocol:
-
Cell Preparation: Isolate and prepare a suspension of neutrophils or other suitable FPR2-expressing cells.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of this compound or WRW4.
-
Assay Reagent Addition: Add a detection reagent for superoxide, such as cytochrome c or a luminol-based chemiluminescence substrate (e.g., isoluminol) and horseradish peroxidase (HRP).
-
Agonist Stimulation: Add an FPR2 agonist (e.g., WKYMVm) to initiate the respiratory burst and superoxide production.
-
Data Acquisition: Immediately measure the change in absorbance (for cytochrome c reduction) or chemiluminescence in a plate reader.
-
Data Analysis: The rate of superoxide production is determined from the slope of the kinetic curve. The inhibitory effect of the antagonist is calculated by comparing the rates in the presence and absence of the antagonist.
Visualizing the Pathways and Processes
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to PBP10 and WKYMVm for FPR2 Modulation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used synthetic peptides, PBP10 and WKYMVm, for studying the modulation of Formyl Peptide Receptor 2 (FPR2). FPR2, a G protein-coupled receptor, is a key player in inflammatory and immune responses, making its modulators valuable tools for research and potential therapeutic development.
Overview of this compound and WKYMVm
This compound and WKYMVm represent two distinct classes of FPR2 modulators. WKYMVm is a potent synthetic hexapeptide agonist that activates FPR2, initiating a cascade of intracellular signaling events.[1][2] Conversely, this compound is a cell-permeable, selective decapeptide antagonist that inhibits FPR2-mediated cellular responses.
Mechanism of Action
WKYMVm (Agonist): The synthetic hexapeptide WKYMVm acts as a selective agonist for FPR2, although it can also activate FPR1 and FPR3 at higher concentrations.[3] Upon binding to FPR2, WKYMVm triggers the dissociation of heterotrimeric G proteins, leading to the activation of downstream signaling pathways. This includes the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][4] This leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[1] Further downstream, WKYMVm-induced FPR2 activation stimulates the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[1][4]
This compound (Antagonist): this compound is a selective antagonist of FPR2, showing little to no effect on FPR1 signaling. Its mechanism of action involves binding to phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid in the cell membrane.[5] By sequestering PIP2, this compound is thought to interfere with the proper functioning of FPR2 and inhibit downstream signaling events such as NADPH oxidase activation. It has been shown to block WKYMVm-induced calcium mobilization and neutrophil activation.[6][7]
Comparative Data
The following table summarizes the key characteristics and quantitative data for this compound and WKYMVm based on available literature.
| Feature | This compound | WKYMVm |
| Peptide Sequence | Rhodamine B-QRLFQVKGRR | Trp-Lys-Tyr-Met-Val-D-Met-NH2 |
| Molecular Weight | ~1712.1 g/mol | ~856.11 g/mol |
| Primary Target | FPR2 | FPR2[2] |
| Mode of Action | Antagonist | Agonist[2] |
| Potency | - | EC50 ≈ 75 pM (for Ca2+ mobilization)[3] |
| Selectivity | Selective for FPR2 over FPR1 | High affinity for FPR2, lower for FPR1 and FPR3[1] |
| Key Cellular Effects | Inhibits FPR2-mediated NADPH oxidase activity, blocks cell motility | Induces Ca2+ mobilization, superoxide production, chemotaxis, cell proliferation[2][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by WKYMVm and a typical experimental workflow for comparing the effects of this compound and WKYMVm.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the direct comparison of this compound and WKYMVm.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
FPR2-expressing cells (e.g., human neutrophils, U937 cells, or HEK293 cells transfected with FPR2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
WKYMVm
-
Fluorometric imaging plate reader or fluorometer
Protocol:
-
Cell Loading:
-
Harvest and wash FPR2-expressing cells with HBSS.
-
Resuspend cells in HBSS at a density of 1-5 x 10^6 cells/mL.
-
Load cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS.
-
-
Treatment:
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
For antagonist studies, pre-incubate cells with desired concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add WKYMVm at various concentrations to the wells and immediately start recording the fluorescence signal for 3-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each condition.
-
For WKYMVm, plot the response against the logarithm of the agonist concentration to determine the EC50 value.
-
For this compound, evaluate its ability to inhibit the WKYMVm-induced calcium response and calculate the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of cells to migrate along a chemical gradient.
Materials:
-
FPR2-expressing cells capable of migration (e.g., neutrophils, monocytes)
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts with 3-5 µm pores)
-
Chemoattractant (WKYMVm)
-
Antagonist (this compound)
-
Cell culture medium or HBSS
-
Cell staining dye (e.g., Calcein AM, Hoechst stain)
-
Microscope with a fluorescent reader
Protocol:
-
Chamber Setup:
-
Add different concentrations of WKYMVm or vehicle to the lower wells of the chemotaxis chamber.
-
Place the porous membrane (Transwell insert) over the lower wells.
-
-
Cell Treatment:
-
Harvest and resuspend FPR2-expressing cells in medium at a density of 1-2 x 10^6 cells/mL.
-
For antagonist studies, pre-incubate the cells with this compound or vehicle for 15-30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields. Alternatively, quantify the fluorescence of stained cells using a plate reader.
-
-
Data Analysis:
-
Calculate the chemotactic index (fold increase in migration over the vehicle control).
-
Determine the dose-response curve for WKYMVm-induced chemotaxis.
-
Assess the inhibitory effect of this compound on WKYMVm-induced cell migration.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FPR2, a key event in receptor desensitization and signaling.
Materials:
-
HEK293 or CHO cells stably co-expressing FPR2 tagged with a luminescent or fluorescent protein (e.g., Renilla Luciferase) and β-arrestin tagged with a complementary protein (e.g., Yellow Fluorescent Protein).
-
Assay-specific substrate (if using a luciferase-based system).
-
This compound
-
WKYMVm
-
Luminometer or fluorescence plate reader.
Protocol:
-
Cell Plating:
-
Plate the engineered cells in a white, clear-bottom 96-well plate and culture overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with assay buffer.
-
For antagonist studies, pre-incubate the cells with this compound or vehicle for 15-30 minutes.
-
Add WKYMVm at various concentrations to the wells.
-
-
Signal Detection:
-
Incubate for 30-90 minutes at 37°C.
-
If using a luciferase-based assay, add the substrate according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence resonance energy transfer (FRET) signal.
-
-
Data Analysis:
-
An increase in signal indicates the recruitment of β-arrestin to FPR2.
-
Generate dose-response curves for WKYMVm-induced β-arrestin recruitment to determine the EC50.
-
Evaluate the ability of this compound to block this recruitment.
-
Conclusion
This compound and WKYMVm are indispensable tools for dissecting the complex roles of FPR2 in health and disease. WKYMVm serves as a potent and selective agonist to probe FPR2 activation and its downstream consequences, while this compound provides a means to specifically block these effects. The provided data, signaling diagrams, and experimental protocols offer a robust framework for researchers to design and execute rigorous studies on FPR2 modulation. The distinct mechanisms of these two peptides allow for a multifaceted approach to understanding the intricate signaling and physiological functions governed by this important receptor.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WKYMVm | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-inflammatory Effects of PBP10 in Neutrophils
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PBP10, a selective Formyl Peptide Receptor 2 (FPR2) antagonist, with other common neutrophil inhibitors. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in designing and interpreting experiments to validate the anti-inflammatory effects of this compound.
Introduction to this compound and Neutrophil Inflammation
Neutrophils are key players in the innate immune response, acting as the first line of defense against pathogens. However, their excessive activation can lead to tissue damage and contribute to a variety of inflammatory diseases. Formyl peptide receptors (FPRs) are a family of G protein-coupled receptors expressed on neutrophils that recognize bacterial and mitochondrial-derived peptides, triggering a cascade of pro-inflammatory responses.
This compound is a cell-permeable, selective peptide inhibitor of FPR2, a receptor implicated in both pro-inflammatory and pro-resolving signaling pathways in neutrophils.[1][2][3] By selectively blocking FPR2, this compound allows for the dissection of FPR2-specific functions from those mediated by the closely related FPR1. This makes this compound a valuable tool for studying neutrophil-mediated inflammation and for the development of targeted anti-inflammatory therapies.
Comparative Analysis of Neutrophil Inhibitors
To objectively evaluate the efficacy of this compound, it is essential to compare its performance against other well-characterized inhibitors of neutrophil activation. This section provides a quantitative comparison of this compound with other FPR antagonists.
| Inhibitor | Target Receptor(s) | Reported IC50 / Effective Concentration | Key Inhibitory Effects on Neutrophils |
| This compound | FPR2 (Selective) | ~1 µM (effective concentration for inhibition of superoxide production) | Inhibits FPR2-mediated superoxide production, chemotaxis, and degranulation.[4] Does not affect FPR1-mediated signaling.[2] |
| WRW4 | FPR2 (Selective) | IC50 = 0.23 µM (for inhibiting WKYMVm binding to FPR2) | Blocks FPR2-mediated chemotaxis and superoxide generation.[5] |
| Cyclosporin H | FPR1 (Selective) | ~40 nM (half-maximal effect for inhibition of fMLP-induced superoxide formation) | Potent inhibitor of FPR1-mediated superoxide formation, degranulation, and aggregation.[6] |
| Boc-FLFLF | FPR1 > FPR2 | IC50 in the low µM range for inhibiting fMLP-induced chemotaxis. | Preferentially inhibits FPR1-mediated signaling.[7][8] |
Experimental Validation of this compound's Anti-inflammatory Effects
Validating the anti-inflammatory properties of this compound in neutrophils requires a panel of in vitro assays that measure key aspects of neutrophil function. Below are detailed protocols for essential experiments.
Experimental Protocols
1. Human Neutrophil Isolation from Peripheral Blood
This protocol describes the isolation of highly pure and viable neutrophils from human whole blood using density gradient centrifugation.[9][10][11]
-
Materials:
-
Anticoagulated (e.g., with EDTA) whole human blood
-
Density gradient medium (e.g., Polymorphprep™)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
HBSS with 2% Human Serum Albumin (HSA)
-
Centrifuge tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
-
-
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer 5.0 mL of whole blood over 5.0 mL of the density gradient medium in a 15 mL centrifuge tube.
-
Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers of plasma, mononuclear cells, and neutrophils will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil layer and transfer it to a new 50 mL centrifuge tube.
-
Wash the isolated neutrophils by adding HBSS without Ca²⁺/Mg²⁺ to a final volume of 45 mL and centrifuge at 350 x g for 10 minutes.
-
To lyse contaminating red blood cells, discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer for 5-7 minutes at room temperature.
-
Stop the lysis by adding HBSS without Ca²⁺/Mg²⁺ to a final volume of 45 mL and centrifuge at 250 x g for 5 minutes.
-
Discard the supernatant and resuspend the neutrophil pellet in HBSS with 2% HSA.
-
Determine cell count and viability using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.
-
2. Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of neutrophils to migrate along a chemotactic gradient, a key function in inflammation.[12][13][14]
-
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Chemoattractant (e.g., WKYMVm for FPR2, fMLP for FPR1)
-
This compound and other inhibitors
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik™)
-
Microscope
-
-
Procedure:
-
Resuspend isolated neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the neutrophils with this compound or other inhibitors at desired concentrations for 15-30 minutes at 37°C.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Add assay buffer alone to control wells.
-
Place the membrane over the lower wells and add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.
-
After incubation, remove the membrane, wipe off the non-migrated cells from the top surface, and fix and stain the migrated cells on the bottom surface.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the chemotactic index as the fold increase in migrated cells in the presence of a chemoattractant compared to the buffer control.
-
3. Neutrophil Degranulation Assay (Elastase Release)
This assay quantifies the release of primary granule contents, such as elastase, which is a hallmark of neutrophil activation.[15][16]
-
Materials:
-
Isolated human neutrophils
-
Stimulant (e.g., WKYMVm)
-
This compound and other inhibitors
-
Assay buffer
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Resuspend neutrophils in assay buffer at 2 x 10⁶ cells/mL.
-
Pre-incubate the cells with this compound or other inhibitors for 15-30 minutes at 37°C in a 96-well plate.
-
Add the stimulant to the wells to induce degranulation.
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Measure the absorbance at 405 nm over time using a plate reader.
-
The rate of change in absorbance is proportional to the elastase activity.
-
4. Cytokine Release Assay (ELISA)
This assay measures the production and secretion of pro-inflammatory cytokines, such as IL-8 and TNF-α, by activated neutrophils.[17][18][19]
-
Materials:
-
Isolated human neutrophils
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
This compound and other inhibitors
-
Cell culture medium (e.g., RPMI 1640)
-
ELISA kit for the specific cytokine of interest (e.g., human IL-8 or TNF-α)
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Seed isolated neutrophils in a 96-well plate at a density of 1 x 10⁶ cells/mL in cell culture medium.
-
Pre-incubate the cells with this compound or other inhibitors for 1 hour at 37°C.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 4-6 hours at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Collect the cell-free supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.
-
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways modulated by this compound is crucial for interpreting experimental results. This compound is known to selectively inhibit FPR2. FPR2 activation by agonists like WKYMVm initiates a signaling cascade involving G-protein activation, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium mobilization from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream effectors, including the NADPH oxidase complex responsible for superoxide production, and pathways leading to chemotaxis and degranulation. This compound is thought to exert its inhibitory effect by binding to PIP2, thereby preventing its hydrolysis by PLC and blocking the downstream signaling events that are dependent on this step.[1]
FPR2 Signaling Pathway and this compound Inhibition
Caption: FPR2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Validating this compound
Caption: Workflow for validating the anti-inflammatory effects of this compound.
Conclusion
This compound serves as a potent and selective tool for investigating the role of FPR2 in neutrophil-mediated inflammation. By employing the standardized protocols and comparative data presented in this guide, researchers can effectively validate the anti-inflammatory effects of this compound and further elucidate the complex signaling networks that govern neutrophil function. This knowledge is critical for the development of novel therapeutic strategies targeting inflammatory diseases.
References
- 1. FPR2: A Novel Promising Target for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential inhibition of human neutrophil activation by cyclosporins A, D, and H. Cyclosporin H is a potent and effective inhibitor of formyl peptide-induced superoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 15. Neutrophil Elastase (NE) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Regulation of neutrophil interleukin 8 gene expression and protein secretion by LPS, TNF-alpha, and IL-1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
PBP10's efficacy compared to other antimicrobial peptides against MRSA
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the antimicrobial peptide PBP10 and its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. The following sections detail available quantitative data, experimental methodologies, and an overview of the mechanisms of action, offering a resource for evaluating this compound's potential as an anti-MRSA therapeutic agent.
Quantitative Efficacy of Antimicrobial Peptides Against MRSA
| Antimicrobial Peptide | MRSA Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Key Findings & Citations |
| This compound (derivatives) | S. aureus Xen 30 | 5 - 50 (effective concentration range) | Not Reported | Derivatives of this compound, particularly when attached to magnetic nanoparticles, have been shown to affect the metabolic activity of MRSA and inhibit biofilm formation.[1] |
| Melittin | Clinical Isolates | 0.625 - 2.5 | 1.25 - 5 | Demonstrates potent bactericidal activity against a range of MRSA isolates.[2] |
| LL-37 | Clinical Isolates | >128 | Not Reported | Shows limited activity against many clinical MRSA strains.[3] |
| WR12 | Clinical Isolates | 2 - 8 (MIC₅₀ - MIC₉₀) | Not Reported | A synthetic peptide with strong antibacterial activity against various drug-resistant staphylococci.[3] |
| D-IK8 | Clinical Isolates | 8 - 16 (MIC₅₀ - MIC₉₀) | Not Reported | A synthetic peptide with notable anti-MRSA efficacy.[3] |
| Mastoparan X | USA300 | 32 | 64 | Exhibits potent bactericidal activity against the community-associated MRSA strain USA300. |
| GW18 | ATCC6538, SAZ (MRSA) | Not specified in µg/mL | Not specified in µg/mL | A newly designed peptide that shows excellent antimicrobial activity against S. aureus, including MRSA, with rapid killing kinetics.[3] |
| Various Synthetic Peptides | Clinical Isolates | 2 - 32 | 4 - 64 | A study on new peptides from a Brevibacillus strain showed a range of potent activities against MRSA. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antimicrobial peptide efficacy against MRSA.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol is a standard method for determining the antimicrobial efficacy of a peptide.
MIC and MBC determination workflow.
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial peptide over time.
Time-kill kinetics assay workflow.
Biofilm Inhibition and Eradication Assays
These assays are crucial for evaluating the efficacy of antimicrobial peptides against bacterial biofilms, which are notoriously resistant to conventional antibiotics.
References
- 1. Synergistic inhibition of tumor n... preview & related info | Mendeley [mendeley.com]
- 2. Frontiers | Antibiofilm effect of melittin alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa [frontiersin.org]
- 3. Evaluation of short synthetic antimicrobial peptides for treatment of drug-resistant and intracellular Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PBP10's Mechanism Using FPR2 Knockout Cell Lines: A Comparative Guide
For researchers investigating inflammatory signaling and host-pathogen interactions, the synthetic peptide PBP10 has emerged as a valuable tool due to its selective antagonism of the Formyl Peptide Receptor 2 (FPR2).[1][2] This guide provides a comparative analysis of this compound's mechanism of action, cross-validated through the use of knockout cell lines, and compares its performance with other known FPR2 modulators.
Mechanism of Action of this compound
This compound is a cell-permeable, 10-amino-acid synthetic peptide derived from the polyphosphoinositide-binding site of human plasma gelsolin.[3][4] Its primary mechanism of action is the selective inhibition of FPR2, a G protein-coupled receptor (GPCR) involved in a wide range of inflammatory and immune responses.[1] Upon binding to FPR2, this compound blocks downstream signaling cascades typically initiated by FPR2 agonists.
Beyond its role as an FPR2 antagonist, this compound is also known to bind to polyphosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), which can influence actin filament organization and cell motility.[1][5] This dual activity makes it a subject of interest for dissecting complex cellular processes.
Comparative Analysis of FPR2 Modulators
To objectively evaluate the efficacy and specificity of this compound, it is essential to compare its performance against other known FPR2 antagonists and agonists. The following table summarizes key quantitative data for this compound and its alternatives.
| Compound | Type | Target(s) | Reported IC50/EC50 | Key Cellular Effects |
| This compound | Antagonist | FPR2, PIP2 | - | Inhibits FPR2-mediated NADPH oxidase activity, blocks cell motility, antiviral activity.[1][5] |
| WRW4 | Antagonist | FPR2 | - | Blocks binding of agonists to FPR2.[5] |
| BOC-2 | Antagonist | FPR1, FPR2 | - | Competitive inhibitor of formyl peptide binding.[5] |
| Quin-C1 | Antagonist | FPR2 | - | Substituted quinazolinone with FPR2 antagonistic activity.[6] |
| WKYMVm | Agonist | FPR2 | EC50 of 1.2 µM for Ca2+ mobilization in FPR2-transfected HL-60 cells. | Induces chemotaxis, cytokine release, and NADPH oxidase activation.[6][7] |
| Annexin A1 (Ac2-26) | Agonist | FPR2 | - | Promotes resolution of inflammation.[6] |
| Serum Amyloid A (SAA) | Agonist | FPR2 | - | Pro-inflammatory responses.[8] |
Cross-Validation of this compound's Mechanism with FPR2 Knockout Cell Lines
The gold standard for validating the on-target activity of a receptor antagonist is the use of a knockout cell line lacking the target receptor. In this context, an FPR2 knockout (FPR2-KO) cell line is an indispensable tool to confirm that the observed effects of this compound are indeed mediated through its interaction with FPR2.
Expected Outcomes in Wild-Type vs. FPR2-KO Cells
| Assay | Wild-Type (WT) Cells + FPR2 Agonist | WT Cells + this compound + FPR2 Agonist | FPR2-KO Cells + FPR2 Agonist | FPR2-KO Cells + this compound + FPR2 Agonist |
| Calcium Mobilization | Increased intracellular Ca2+ | No significant increase in Ca2+ | No significant increase in Ca2+ | No significant increase in Ca2+ |
| NADPH Oxidase Activity | Increased superoxide production | No significant increase | No significant increase | No significant increase |
| Cell Migration | Directed migration towards agonist | No directed migration | No directed migration | No directed migration |
| ERK Phosphorylation | Increased pERK levels | No significant increase | No significant increase | No significant increase |
The expected results clearly demonstrate that in the absence of FPR2, the cellular responses to FPR2 agonists are abrogated. Furthermore, in wild-type cells, this compound is expected to block these agonist-induced responses, mimicking the phenotype of the FPR2-KO cells. This provides strong evidence for the on-target activity of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Generation of FPR2 Knockout Cell Lines
Method: CRISPR/Cas9-mediated gene editing is the recommended method for generating FPR2 knockout cell lines.
Protocol:
-
Cell Line Selection: Choose a cell line endogenously expressing FPR2, such as human neutrophils (HL-60) or monocytes (U937).
-
gRNA Design: Design and synthesize single-guide RNAs (sgRNAs) targeting a critical exon of the FPR2 gene.
-
Transfection: Co-transfect the selected cell line with a plasmid encoding Cas9 nuclease and the designed sgRNAs.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Screening and Validation: Screen individual clones for the absence of FPR2 expression by Western blot and validate the gene knockout at the genomic level by Sanger sequencing.
Calcium Mobilization Assay
Method: A fluorescence-based assay using a calcium-sensitive dye (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentration.
Protocol:
-
Cell Plating: Seed both wild-type and FPR2-KO cells into a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Treatment: Pre-incubate the cells with this compound or a vehicle control.
-
Agonist Stimulation: Stimulate the cells with an FPR2 agonist (e.g., WKYMVm).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
NADPH Oxidase Activity Assay
Method: A chemiluminescence-based assay to detect the production of superoxide by the NADPH oxidase complex.
Protocol:
-
Cell Preparation: Prepare cell suspensions of both wild-type and FPR2-KO cells.
-
Compound Treatment: Pre-incubate the cells with this compound or a vehicle control.
-
Agonist Stimulation: Stimulate the cells with an FPR2 agonist.
-
Detection: Add a chemiluminescent probe (e.g., lucigenin) that reacts with superoxide to produce light.
-
Luminescence Measurement: Measure the light emission over time using a luminometer.
Cell Migration Assay
Method: A transwell migration (Boyden chamber) assay to assess directed cell movement.
Protocol:
-
Chamber Setup: Place a transwell insert with a porous membrane into the well of a 24-well plate.
-
Chemoattractant: Add an FPR2 agonist to the lower chamber.
-
Cell Seeding: Seed wild-type or FPR2-KO cells, pre-treated with this compound or vehicle, into the upper chamber.
-
Incubation: Allow the cells to migrate through the membrane for a specified time.
-
Quantification: Stain the migrated cells on the underside of the membrane and count them under a microscope.
Visualizing Signaling Pathways and Workflows
To further clarify the experimental logic and underlying molecular mechanisms, the following diagrams are provided.
Caption: FPR2 signaling pathway and points of inhibition by this compound.
Caption: Workflow for cross-validating this compound's mechanism.
Caption: Logical framework for interpreting experimental outcomes.
References
- 1. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 6. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of PBP10 and LL-37 Antimicrobial Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial peptides PBP10 and LL-37, detailing their mechanisms of action, comparative efficacy, and experimental protocols.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the most promising candidates are antimicrobial peptides (AMPs), which are key components of the innate immune system. This guide provides a comparative study of two such peptides: this compound, a synthetic peptide derived from the human cathelicidin LL-37, and its parent molecule, LL-37. While LL-37 is a well-characterized human antimicrobial peptide with broad-spectrum activity, this compound has emerged as a potent derivative with distinct properties. This document aims to provide a detailed comparison of their antimicrobial activities, mechanisms of action, and relevant experimental methodologies to aid researchers in the field of drug development.
Comparative Antimicrobial Efficacy
The antimicrobial activities of this compound and LL-37 have been evaluated against a range of pathogenic bacteria. The following tables summarize their Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) as reported in various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and LL-37 against various bacterial strains.
| Microorganism | This compound (or parent peptide P10) MIC (µg/mL) | LL-37 MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 120[1] | 4.69 - 18.75[2] |
| Staphylococcus aureus (MRSA) | 120[1] | 4.69 - 18.75[2] |
| Escherichia coli | Not Reported | 9.38 - 75[2][3] |
| Pseudomonas aeruginosa | Not Reported | 9.38 - 75[2][3] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and LL-37 against S. aureus.
| Microorganism | This compound (or parent peptide P10) MBC (µg/mL) | LL-37 MBC (µg/mL) |
| Staphylococcus aureus (MSSA) | Not Reported | 4.69 - 18.75[2] |
| Staphylococcus aureus (MRSA) | Not Reported | 4.69 - 18.75[2] |
Note: Data for this compound is limited in publicly available literature. The provided MIC for this compound is for its parent peptide, P10, against MRSA.[1] Direct comparative studies under identical conditions are needed for a more precise evaluation.
Cytotoxicity Profile
A critical aspect of developing antimicrobial peptides for therapeutic use is their selectivity for microbial cells over host cells.
Table 3: Cytotoxicity of this compound and LL-37.
| Peptide | Cell Line | Cytotoxicity Metric | Value |
| This compound | Not Reported | Not Reported | Not Reported |
| LL-37 | NIH-3T3 fibroblasts | No toxicity below | 75 µg/mL[2] |
| MA-104 cells | >90% viability up to | 50 µg/mL[2] | |
| LL-37 Analog (GF-17) | NIH-3T3 fibroblasts | No toxicity below | 75 µg/mL[2] |
| LL-37 Analog (FK-16) | NIH-3T3 fibroblasts | No toxicity below | 150 µg/mL[2] |
Hemolytic Activity:
-
LL-37 analogs (GF-17 and FK-16): Hemolytic activity was below 1% at 18.75 µg/mL and 75 µg/mL, respectively.[2]
Mechanism of Action and Signaling Pathways
Both this compound and LL-37 exert their antimicrobial effects through complex mechanisms that involve direct interaction with bacterial membranes and modulation of the host immune response.
This compound: A Formyl Peptide Receptor 2 (FPR2) Antagonist
This compound is a selective inhibitor of the formyl peptide receptor 2 (FPR2).[4] FPR2 is a G-protein coupled receptor involved in sensing bacterial components and modulating inflammatory responses.[5][6][7] By antagonizing FPR2, this compound can limit microbial-induced inflammatory effects.[4] Its bactericidal activity is directed against both Gram-positive and Gram-negative bacteria.[4] The binding of this compound to phosphatidylinositol 4,5-bisphosphate (PIP2) is also implicated in its mechanism, leading to disruption of actin filaments and blockage of FPR2 signaling.[8]
LL-37: Membrane Disruption and Toll-Like Receptor (TLR) Modulation
LL-37, a cationic and amphipathic peptide, primarily acts by disrupting the integrity of bacterial cell membranes.[4] Its positive charge facilitates interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization and cell death.
Beyond its direct bactericidal action, LL-37 is a potent immunomodulator, interacting with various Toll-like receptors (TLRs). It can suppress inflammatory responses induced by TLR2 and TLR4 activation by binding to their respective ligands (LTA and LPS). Conversely, it can enhance the activation of nucleic acid-sensing TLRs such as TLR3, TLR7/8, and TLR9.
Signaling Pathway Diagrams
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antimicrobial activity of peptides like this compound and LL-37.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.
Workflow for MIC Determination
Detailed Steps:
-
Preparation of Peptide Solutions: Prepare a stock solution of the peptide in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Detailed Steps:
-
Following MIC Determination: After determining the MIC, take an aliquot from the wells that show no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Seed mammalian cells (e.g., NIH-3T3 fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
Both this compound and LL-37 represent promising avenues for the development of new antimicrobial therapies. LL-37 exhibits broad-spectrum antimicrobial activity primarily through membrane disruption and possesses complex immunomodulatory functions through its interaction with TLRs. This compound, a derivative of LL-37, demonstrates bactericidal activity and modulates the inflammatory response by antagonizing the FPR2 receptor. While LL-37 is more extensively characterized, the unique mechanism of this compound suggests it may offer advantages in specific therapeutic contexts, potentially by mitigating excessive inflammation associated with bacterial infections. Further research, particularly direct comparative studies on a wider range of pathogens and in vivo models, is crucial to fully elucidate the therapeutic potential of this compound and to determine its standing relative to its parent molecule, LL-37. This guide provides a foundational comparison to inform and direct future investigations in this critical area of drug discovery.
References
- 1. Antimicrobial Peptide Screening for Designing Custom Bactericidal Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]
- 4. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PBP10's Potential in Halting Viral Hijacking of Cellular Growth Pathways: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of PBP10's hypothetical inhibition of viral-induced Extracellular signal-regulated kinase (ERK) activation against established ERK pathway inhibitors. This document offers supporting experimental data for alternative compounds and detailed protocols for key validation assays.
The ERK signaling pathway, a cornerstone of cellular proliferation, differentiation, and survival, is frequently hijacked by viruses to support their replication cycle.[1] This makes the ERK pathway a promising target for broad-spectrum antiviral therapies. While the peptide this compound is recognized as a selective inhibitor of the formyl peptide receptor 2 (FPR2) with known antimicrobial properties, its role in modulating viral-induced signaling pathways is a novel area of exploration.[2] This guide contrasts the hypothetical efficacy of this compound with well-documented ERK pathway inhibitors, providing a framework for evaluating new therapeutic candidates.
Comparative Efficacy of ERK Pathway Inhibitors
The following table summarizes the inhibitory concentrations of various compounds against ERK activation and their documented antiviral effects. It is important to note that the data for this compound is hypothetical and serves as a placeholder for future experimental validation.
| Inhibitor | Target | IC50 (ERK Inhibition) | Antiviral Efficacy (Virus) | Reference |
| This compound (Hypothetical) | FPR2 | To Be Determined | To Be Determined | [2] |
| U0126 | MEK1/2 | ~30-fold reduction in viral genome of RRV | Reduces Junín virus production; Inhibits MERS-CoV (51% at 10 µM) | [3][4] |
| SCH772984 | ERK1/2 | ERK1: 4 nM, ERK2: 1 nM | Effective in BRAF/RAS-mutant cancer cells; Antiviral potential suggested by pathway inhibition | [5][6] |
| Zapnometinib | MEK1/2 | IAV-infected Calu-3: lower than SARS-CoV-2 infected cells | EC50 is lower for IAV than SARS-CoV-2, suggesting stronger dependency for IAV | [7] |
| Trametinib | MEK1/2 | Not specified in antiviral context | Efficiently blocks influenza A virus propagation | |
| OTS167 | MELK | Not directly targeting ERK | Pronounced antiviral effect against multiple influenza strains | [8] |
Visualizing the Inhibition of the Viral-Induced ERK Signaling Pathway
The following diagrams illustrate the canonical ERK signaling cascade often exploited by viruses and the experimental workflow for assessing pathway inhibition.
Caption: Viral-induced ERK signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing ERK inhibition.
Detailed Experimental Protocols
Accurate assessment of ERK activation is critical for validating the efficacy of potential inhibitors. The following are standard protocols for measuring ERK phosphorylation (p-ERK), a key indicator of pathway activation.
Western Blot for Phospho-ERK (p-ERK) Detection
This method allows for the semi-quantitative analysis of p-ERK levels relative to the total ERK protein.
1. Cell Lysis:
-
After viral infection and inhibitor treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[1]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.
3. SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody that detects total ERK.[9]
6. Densitometry Analysis:
-
Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.[1]
Flow Cytometry for Intracellular p-ERK Staining
This technique enables the quantification of p-ERK on a single-cell level, providing insights into population heterogeneity.
1. Cell Preparation:
-
Harvest cells after viral infection and inhibitor treatment.
-
For suspension cells, proceed directly to fixation. For adherent cells, detach using a gentle cell dissociation reagent.
2. Fixation:
-
Fix cells in 1.5-2% paraformaldehyde for 10-15 minutes at room temperature to preserve the phosphorylation state of ERK.[10]
3. Permeabilization:
-
Permeabilize the cells to allow intracellular antibody staining. Ice-cold 90% methanol is often used for phospho-protein analysis.[10][11] Incubate on ice or at -20°C for at least 30 minutes.
4. Staining:
-
Wash the permeabilized cells with a staining buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with a fluorochrome-conjugated anti-phospho-ERK antibody for 30-60 minutes at room temperature, protected from light.[12]
-
If also assessing cell surface markers, these can be stained prior to fixation or simultaneously if the antibodies are compatible with fixation and permeabilization.[13]
5. Data Acquisition and Analysis:
-
Wash the cells to remove unbound antibody and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the p-ERK signal to quantify the level of ERK activation in different cell populations.
Conclusion
While direct evidence for this compound's role in inhibiting viral-induced ERK activation is currently lacking, its known function as an FPR2 inhibitor suggests a potential, indirect modulatory role that warrants investigation. The comparative data on established ERK pathway inhibitors such as U0126 and SCH772984 provide a benchmark for evaluating the antiviral potential of novel compounds. The detailed protocols provided herein offer a standardized approach for researchers to validate the efficacy of this compound or other novel inhibitors in the context of viral infection and ERK signaling. Future studies should focus on empirically determining the effect of this compound on ERK phosphorylation in various viral infection models to ascertain its therapeutic potential in this arena.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Influenza A virus replication has a stronger dependency on Raf/MEK/ERK signaling pathway activity than SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Screening kinase inhibitors identifies MELK as a prime target against influenza virus infections through inhibition of viral mRNA splicing [frontiersin.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 11. docs.abcam.com [docs.abcam.com]
- 12. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. Intracellular Flow Cytometry Staining Protocol [protocols.io]
PBP10: A Comparative Performance Analysis Against Other Gelsolin-Derived and Antimicrobial Peptides
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive performance comparison of PBP10, a promising gelsolin-derived peptide, against other relevant peptide candidates. This guide provides a detailed analysis of this compound's antimicrobial and anti-inflammatory capabilities, supported by experimental data, protocols, and pathway visualizations to aid in the evaluation of its therapeutic potential.
This compound is a synthetic, cell-permeable, 10-amino acid peptide (QRLFQVKGRR) derived from the phosphatidylinositol 4,5-bisphosphate (PIP2) binding site of human plasma gelsolin and conjugated at its N-terminus with rhodamine B.[1] This modification is crucial for its biological activity. This compound has demonstrated potent bactericidal effects against both Gram-positive and Gram-negative bacteria and exhibits significant anti-inflammatory properties by acting as a selective antagonist of the formyl peptide receptor 2 (FPR2).[1][2]
Performance Against Other Gelsolin-Derived Peptides
The efficacy of this compound is intrinsically linked to its unique structure. Comparative studies have highlighted the necessity of the rhodamine B conjugation for its antimicrobial action.
Antimicrobial Activity:
Unconjugated this compound (the simple QRLFQVKGRR peptide) shows no significant antibacterial effect.[3][4] Similarly, variations in the peptide sequence, such as a scrambled sequence (RhB-FRVKLKQGQR), do not abolish its antibacterial properties, suggesting that the physicochemical characteristics conferred by the rhodamine B conjugate are more critical than a specific peptide conformation for its bactericidal function.[3][4]
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound (RhB-QRLFQVKGRR) | Escherichia coli | 12.5 µg/mL | [5] |
| Bacillus subtilis | 3.125 µg/mL | [5] | |
| Unconjugated this compound (QRLFQVKGRR) | E. coli, P. aeruginosa, S. pneumoniae | No effect | [3] |
| Scrambled this compound (RhB-FRVKLKQGQR) | E. coli, P. aeruginosa, S. pneumoniae | Similar to this compound | [3][4] |
Anti-inflammatory Activity:
In studies evaluating the anti-inflammatory potential of this compound and its derivatives, both the unconjugated and rhodamine B-conjugated forms have shown the ability to mitigate inflammatory responses induced by bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA).
| Peptide | Stimulus | Measured Mediator | % Inhibition/Reduction | Cell Line | Reference |
| This compound (unconjugated) | LPS | Nitric Oxide (NO) | ~25% | HaCaT | [6] |
| RhB-PBP10 | LTA | Nitric Oxide (NO) | ~37% | HaCaT | [6] |
| RhB-PBP10-Cys | LPS | IL-8 | Reduction to ~400 pg/mL | HaCaT | [6] |
Performance Against Other Antimicrobial Peptides
This compound's performance has also been benchmarked against well-established antimicrobial peptides from other sources, such as cathelicidin LL-37 and melittin. A key differentiator for this compound is its lower toxicity profile against eukaryotic cells.
| Peptide | Target Organism | MIC/Effective Concentration | Hemolytic Activity | Reference |
| This compound | E. coli | 12.5 µg/mL | Low | [5] |
| Cathelicidin LL-37 | E. coli | < 5 µM | Moderate | |
| Melittin | E. coli | < 5 µM | High | |
| Magainin II | E. coli | ~10 µM | Low |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the antagonism of FPR2, a G protein-coupled receptor involved in chemotaxis and inflammatory responses. By inhibiting FPR2, this compound can modulate downstream signaling cascades.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a sterile broth (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: The peptide is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: The diluted bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated for 18-24 hours at 37°C.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.
Anti-inflammatory Activity Assay (IL-8 Secretion)
This protocol measures the ability of a peptide to inhibit the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) from cultured cells.
-
Cell Culture: Human cells (e.g., keratinocytes, HaCaT) are cultured in appropriate media until they reach a suitable confluence.
-
Stimulation and Treatment: The cells are pre-treated with various concentrations of the test peptide for a defined period (e.g., 1 hour). Subsequently, an inflammatory stimulus (e.g., LPS or LTA) is added to the media to induce an inflammatory response.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IL-8 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The reduction in IL-8 secretion in peptide-treated cells is compared to the control (stimulus only) to determine the anti-inflammatory activity.
Logical Relationship of this compound Advantages
The unique combination of features of this compound contributes to its potential as a therapeutic agent.
References
- 1. Conformational and functional studies of three gelsolin subdomain-1 synthetic peptides and their implication in actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of rhodamine B-conjugated gelsolin-derived peptides compared to those of the antimicrobial peptides cathelicidin LL37, magainin II, and melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities of Rhodamine B-Conjugated Gelsolin-Derived Peptides Compared to Those of the Antimicrobial Peptides Cathelicidin LL37, Magainin II, and Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and properties of two actin-binding domains in gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Equilibria and kinetics of folding of gelsolin domain 2 and mutants involved in familial amyloidosis–Finnish type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gelsolin domains 4-6 in active, actin-free conformation identifies sites of regulatory calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PBP10
Immediate Safety and Handling Precautions
PBP10, like other peptides and biologically active molecules, should be handled with care as a potential biohazard. Standard laboratory safety practices are mandatory. This includes the use of appropriate Personal Protective Equipment (PPE), such as laboratory coats, safety glasses, and chemical-resistant gloves. All handling should be performed in a designated area, away from general laboratory traffic, to prevent cross-contamination and accidental exposure.
Disposal Procedures for this compound
The primary methods for the safe disposal of this compound and contaminated materials involve chemical inactivation or steam sterilization (autoclaving). The choice of method will depend on the form of the waste (liquid or solid) and the available facilities.
Liquid this compound Waste
Liquid waste containing this compound, such as protein solutions, experimental buffers, and cell culture media, must be chemically inactivated before disposal.
Step-by-Step Chemical Inactivation Protocol:
-
Containment: Collect all liquid this compound waste in a clearly labeled, leak-proof, and chemically resistant container.
-
Inactivation: Add a suitable chemical disinfectant. A common and effective method is the addition of household bleach to a final concentration of 10%.[2] Ensure thorough mixing to facilitate complete inactivation.
-
Contact Time: Allow a minimum contact time of 30 minutes for the disinfectant to completely inactivate the peptide.[2]
-
Disposal: Following inactivation, the treated liquid can typically be disposed of down the sanitary sewer with a copious amount of running water. However, it is imperative to consult and adhere to your institution's specific guidelines for chemical waste disposal.
Solid this compound Waste
Solid waste contaminated with this compound, including pipette tips, microfuge tubes, gels, and gloves, must be segregated and decontaminated, preferably by autoclaving.
Step-by-Step Autoclaving Protocol:
-
Collection: Place all solid this compound-contaminated waste into a designated, labeled biohazard bag.
-
Storage: Store the biohazard bag in a rigid, leak-proof secondary container with a secure lid until it is ready for autoclaving.
-
Autoclaving: Process the waste in a steam autoclave according to the manufacturer's instructions, ensuring that the appropriate temperature and pressure are achieved for sterilization.
-
Disposal: After the autoclave cycle is complete and the waste has cooled, it can typically be disposed of in the regular municipal waste stream. Always confirm your facility's specific policies for the disposal of autoclaved biohazardous waste.[2]
Disposal of Powdered this compound
For powdered or lyophilized this compound, it is recommended to first dissolve the material in a suitable buffer or water. Once in a liquid state, follow the chemical inactivation procedure for liquid waste as described above.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the chemical inactivation of this compound waste, based on the protocol for PBP2.
| Parameter | Value | Unit | Notes |
| Bleach Concentration (Final) | 10 | % (v/v) | Household bleach (typically 5.25-8.25% sodium hypochlorite) is effective.[2] |
| Minimum Contact Time | 30 | minutes | Ensure thorough mixing during this period for complete inactivation.[2] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
